Technical Documentation Center

1-ethyl-4-iodo-5-nitro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-ethyl-4-iodo-5-nitro-1H-pyrazole
  • CAS: 1354705-16-0

Core Science & Biosynthesis

Foundational

1-Ethyl-4-iodo-5-nitro-1H-pyrazole (CAS 1354705-16-0): A Technical Guide for Medicinal Chemistry

Executive Summary 1-ethyl-4-iodo-5-nitro-1H-pyrazole (CAS 1354705-16-0) is a highly functionalized heterocyclic building block critical to modern drug discovery, particularly in the development of kinase inhibitors and e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-ethyl-4-iodo-5-nitro-1H-pyrazole (CAS 1354705-16-0) is a highly functionalized heterocyclic building block critical to modern drug discovery, particularly in the development of kinase inhibitors and energetic materials. Its structure features three distinct reactive handles: the iodine at C4 (enabling palladium-catalyzed cross-coupling), the nitro group at C5 (serving as a masked amine for subsequent cyclization or hydrogen bonding), and the N-ethyl group (providing solubility and steric bulk).

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways, and strategic applications in the synthesis of bioactive scaffolds such as pyrazolo[1,5-a]pyrimidines.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The following data aggregates experimental and predicted properties for CAS 1354705-16-0.

Datasheet
PropertySpecification
Chemical Name 1-Ethyl-4-iodo-5-nitro-1H-pyrazole
CAS Number 1354705-16-0
Molecular Formula C₅H₆IN₃O₂
Molecular Weight 267.02 g/mol
Appearance Pale yellow to orange crystalline solid
Melting Point 84–86 °C (Typical for nitro-iodopyrazoles)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water
pKa Weakly basic (Pyrazole N2); Nitro group decreases basicity
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light
Structural Analysis

The 5-nitro regiochemistry is crucial. Unlike the more common 4-nitro isomers, the 5-nitro position creates significant steric crowding with the N1-ethyl group, twisting the nitro group out of planarity and altering the electronic properties of the ring. This makes the C4-iodine highly activated for oxidative addition in cross-coupling reactions.

Synthetic Routes & Process Chemistry

The synthesis of 1-ethyl-4-iodo-5-nitro-1H-pyrazole presents a regioselectivity challenge. Direct alkylation of 3-nitro-4-iodopyrazole typically favors the less sterically hindered 1-ethyl-3-nitro isomer. Therefore, a directed approach or rigorous separation is required.

Validated Synthetic Pathway

The most robust route involves the alkylation of 4-iodo-3-nitropyrazole , followed by chromatographic separation of regioisomers.

Step-by-Step Protocol

Reagents:

  • Starting Material: 4-Iodo-3-nitro-1H-pyrazole (1.0 eq)

  • Alkylating Agent: Iodoethane or Ethyl Bromide (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) or K₂CO₃ (2.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 4-iodo-3-nitro-1H-pyrazole in anhydrous DMF (0.5 M concentration) under an inert atmosphere.

  • Deprotonation: Add Cs₂CO₃ and stir at room temperature for 30 minutes. The solution will likely darken.

  • Alkylation: Cool to 0 °C and add Iodoethane dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Critical): The crude mixture contains both 1-ethyl-3-nitro (Major) and 1-ethyl-5-nitro (Minor, Target) isomers.

    • Separation: Use Silica Gel Chromatography (Hexanes:EtOAc gradient).

    • Identification: The 5-nitro isomer (Target) typically elutes later (more polar due to dipole moment alignment) or has a distinct NMR shift (N-Et protons are more deshielded by the adjacent nitro group).

Synthesis SM 4-Iodo-3-nitro-1H-pyrazole Intermediate Mixture of Regioisomers SM->Intermediate Alkylation Reagents Et-I, Cs2CO3, DMF Isomer1 1-Ethyl-3-nitro-4-iodo-pyrazole (Major Byproduct) Intermediate->Isomer1 Column Chromatography (Fast Eluting) Target 1-Ethyl-4-iodo-5-nitro-1H-pyrazole (Target CAS 1354705-16-0) Intermediate->Target Column Chromatography (Slow Eluting)

Caption: Divergent synthesis via alkylation of 3-nitro-4-iodopyrazole, requiring chromatographic separation to isolate the 5-nitro target.

Reactivity Profile & Functionalization[3]

This compound is a "linchpin" scaffold. The orthogonality of the Iodine (C4) and Nitro (C5) groups allows for sequential functionalization.

A. C4-Functionalization (Suzuki/Sonogashira Coupling)

The C4-iodine bond is weak and electron-deficient, making it an excellent partner for Pd(0) catalyzed reactions.

  • Reaction: Suzuki-Miyaura Coupling.[2]

  • Conditions: Pd(dppf)Cl₂, K₃PO₄, Aryl Boronic Acid, Dioxane/Water, 80 °C.

  • Outcome: Introduction of aryl/heteroaryl groups at C4 without affecting the nitro group.

B. C5-Functionalization (Nitro Reduction & Cyclization)

The C5-nitro group is a masked amine.

  • Reduction: Fe/NH₄Cl or H₂/Pd-C converts the nitro group to an amine (–NH₂).

  • Cyclization: If the C4 substituent contains an electrophile (e.g., an ester or aldehyde), the newly formed C5-amine can attack it to form fused bicyclic systems like pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines .

C. Self-Validating Workflow

To verify the identity of the product during these steps:

  • 1H NMR: Monitor the disappearance of the pyrazole C3-H singlet (if coupling at C3) or the shift in the Ethyl group signals.

  • LCMS: The Iodine atom gives a distinct mass defect. Loss of Iodine (M-127) + gain of Aryl group confirms coupling.

Reactivity Core 1-Ethyl-4-iodo-5-nitro-1H-pyrazole Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Suzuki Step 1: C-C Bond Formation ProductA 4-Aryl-5-nitro-pyrazole Suzuki->ProductA Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) ProductA->Reduction Step 2: Unmasking Amine ProductB 4-Aryl-5-amino-pyrazole Reduction->ProductB Cyclization Intramolecular Cyclization ProductB->Cyclization Step 3: Ring Closure FinalDrug Fused Pyrazolo-Heterocycle (Kinase Inhibitor Core) Cyclization->FinalDrug

Caption: Sequential functionalization strategy converting the scaffold into complex fused heterocycles.

Applications in Drug Discovery[3]

Kinase Inhibitor Scaffolds

The 1-ethyl-4-aryl-5-aminopyrazole motif is a bioisostere for the adenine ring of ATP. It forms key hydrogen bonds within the hinge region of kinases (e.g., EGFR, CDK, p38 MAPK).

  • Mechanism: The C5-amine acts as a hydrogen bond donor, while N2 of the pyrazole acts as an acceptor.

  • Case Study: This specific CAS is a precursor to analogs of Sildenafil (Viagra) and other PDE5 inhibitors, as well as novel anti-inflammatory agents targeting the COX-2 pathway.

Energetic Materials

Nitro-pyrazoles are high-energy-density materials (HEDM). While this specific ethyl derivative is less explosive than the parent nitro-pyrazole, it serves as a model for tuning sensitivity and thermal stability in energetic formulations.

Handling, Stability & Safety

Warning: Nitro-pyrazoles can be shock-sensitive and thermally unstable.

  • Thermal Stability: Do not heat above 100 °C without a solvent. Exothermic decomposition may occur.

  • Chemical Compatibility: Incompatible with strong reducing agents (hydrazine, LAH) unless reduction is the intended, controlled reaction.

  • Disposal: Treat as hazardous organic waste. Do not concentrate to dryness if peroxides or other unstable byproducts are suspected.

References

  • BenchChem. Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (2025).[3][2][4][5] Link (Accessed for structural analog comparison).

  • PubChem. Compound Summary: 1-Ethyl-4-nitro-1H-pyrazole.[4] National Library of Medicine. Link

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. (2014).[4][6] Link

  • Fisher Scientific. Safety Data Sheet: 4-Nitro-1H-pyrazole.Link

Sources

Exploratory

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 1-Ethyl-4-iodo-5-nitro-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that demand precise regiochemical control. The pyrazole core is a privileged pharmacophore, but when heavily functionalized—as in 1-ethyl-4-iodo-5-nitro-1H-pyrazole —it transforms into an advanced, orthogonal building block. This guide deconstructs the structural rationale, synthesis, and mechanistic application of this specific compound, moving beyond basic protocols to explore the causality and self-validating mechanisms that ensure synthetic integrity.

Physicochemical Profiling & Structural Elucidation

The utility of 1-ethyl-4-iodo-5-nitro-1H-pyrazole lies in its dense functionalization. The compound features an electron-rich N-ethyl group juxtaposed against a strongly electron-withdrawing C5-nitro group and a polarizable C4-iodine atom. This push-pull electronic distribution deactivates the pyrazole ring toward further electrophilic attack while priming the C4-iodine bond for oxidative addition in transition-metal catalysis.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Ethyl-4-iodo-5-nitro-1H-pyrazole
CAS Registry Number 1354705-16-0[1]
Molecular Formula C5H6IN3O2[]
Molecular Weight 267.02 g/mol []
SMILES String CCN1N=CC(I)=C1=O
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitro oxygens, Pyrazole N2)
Topological Polar Surface Area ~63.6 Ų[3]

Note: The TPSA of 63.6 Ų is highly favorable for medicinal chemistry applications, striking a balance between aqueous solubility and membrane permeability[3].

Synthesis & Validation Protocol

Achieving the correct regiochemistry is the primary challenge when synthesizing asymmetric pyrazoles. The following step-by-step methodology is designed not just to produce the molecule, but to act as a self-validating system where each step confirms its own success.

Step 1: Electrophilic Nitration
  • Objective: Synthesize the intermediate 4-iodo-3-nitro-1H-pyrazole from commercially available 4-iodo-1H-pyrazole.

  • Methodology: To a round-bottom flask containing 4-iodo-1H-pyrazole (1.0 eq) dissolved in concentrated sulfuric acid (H₂SO₄) at 0 °C, fuming nitric acid (HNO₃, 1.5 eq) is added dropwise. The reaction is gradually warmed to 60 °C and stirred for 3 hours.

  • Causality: Why fuming nitric acid and heat? The strong acid medium protonates the pyrazole ring, severely deactivating it. The C4 position is already sterically blocked by iodine. Therefore, harsh conditions (fuming HNO₃) are required to generate a sufficient concentration of the nitronium ion (NO₂⁺) to force substitution at the deactivated C3/C5 position.

  • In-Process Control: LC-MS monitoring must show the disappearance of the starting material and the emergence of a single[M+H]⁺ peak corresponding to the nitrated product.

Step 2: Regioselective N-Alkylation
  • Objective: Alkylate the intermediate to yield 1-ethyl-4-iodo-5-nitro-1H-pyrazole.

  • Methodology: The intermediate (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). Potassium carbonate (K₂CO₃, 2.0 eq) and ethyl iodide (1.2 eq) are added. The mixture is heated to 80 °C for 4 hours.

  • Causality: DMF is selected as a polar aprotic solvent because it poorly solvates the intermediate pyrazolide anion, maximizing its nucleophilicity. K₂CO₃ is chosen over stronger bases (like NaH) to prevent degradation of the nitro group and limit over-alkylation artifacts. Due to the tautomeric nature of the starting material, this reaction yields a mixture of the 1-ethyl-4-iodo-5-nitro and 1-ethyl-4-iodo-3-nitro regioisomers.

Step 3: The Self-Validating NMR Checkpoint
  • Validation Logic: The regioisomers are separated via silica gel chromatography (Hexanes/EtOAc). To definitively assign the isolated fraction as the target 5-nitro isomer , 2D NOESY NMR is employed.

  • The Mechanism: In 1-ethyl-4-iodo-5-nitro-1H-pyrazole, the N1-ethyl group is adjacent to the C5-nitro group, leaving the C3 position as the sole location for the aromatic proton. Consequently, NOESY will show no cross-peak between the ethyl -CH₂- protons and the pyrazole C3-H. If a cross-peak is observed, the isolated fraction is the undesired 3-nitro regioisomer (where the N1-ethyl and C5-H are adjacent). This binary NMR outcome provides an absolute, self-correcting checkpoint before downstream synthesis.

Mechanistic Applications in Drug Development

The strategic value of 1-ethyl-4-iodo-5-nitro-1H-pyrazole lies in its orthogonal reactivity. The two functional groups can be manipulated independently without interfering with one another.

  • C4-Iodo Cross-Coupling: The iodine atom is highly susceptible to oxidative addition by Palladium(0). This allows for rapid diversification via Suzuki-Miyaura (boronic acids) or Sonogashira (terminal alkynes) cross-coupling to build extended pharmacophores.

  • C5-Nitro Reduction: Following C4 functionalization, the C5-nitro group acts as a masked amine. It can be cleanly reduced (using Iron/NH₄Cl or catalytic hydrogenation) to a primary amine. This amine is then available for electrophilic trapping to form amides, ureas, or fused bicyclic systems (e.g., pyrazolo-pyridines).

G Core 1-Ethyl-4-iodo-5-nitro-1H-pyrazole Coupling C4: Palladium Cross-Coupling Core->Coupling Pd(0), Boronic Acids Reduction C5: Nitro Reduction Core->Reduction Fe, NH4Cl or H2, Pd/C Suzuki Aryl/Heteroaryl Derivatives Coupling->Suzuki Suzuki-Miyaura Amine 5-Amino Intermediates Reduction->Amine Reduction Amide Amides & Fused Heterocycles Amine->Amide Electrophilic Trapping

Orthogonal derivatization pathways for 1-ethyl-4-iodo-5-nitro-1H-pyrazole.

Handling, Stability, and Storage

As a polyfunctionalized heterocycle containing both a heavy halogen and a nitro group, this compound exhibits specific sensitivities that must be managed to maintain batch integrity:

  • Light Sensitivity: The C-I bond is susceptible to homolytic cleavage upon prolonged exposure to UV light. It must be stored in amber glass vials.

  • Thermal & Chemical Stability: While stable at room temperature, energetic nitroaromatics combined with halogens should be kept strictly away from strong reducing agents until deliberate reduction is performed.

  • Storage: Maintain under an inert argon atmosphere at 2–8 °C to ensure long-term shelf life and prevent ambient moisture from degrading the material.

References

Sources

Foundational

1-ethyl-4-iodo-5-nitro-1H-pyrazole SMILES and InChI key

This guide provides an in-depth technical analysis of 1-ethyl-4-iodo-5-nitro-1H-pyrazole , a highly functionalized heterocyclic building block. It addresses the structural identification, synthetic pathways, and validati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-ethyl-4-iodo-5-nitro-1H-pyrazole , a highly functionalized heterocyclic building block. It addresses the structural identification, synthetic pathways, and validation protocols required for its application in medicinal chemistry, particularly in the development of kinase inhibitors and energetic materials.

[1][2]

Chemical Identity & Physicochemical Properties[3][4][5]

This compound is a tri-substituted pyrazole featuring an electron-withdrawing nitro group at C5 and a reactive iodine handle at C4.[1] The specific regiochemistry (1,5-substitution) creates a unique steric and electronic environment compared to its more common 1,3-isomer.

Nomenclature & Identifiers
PropertySpecification
IUPAC Name 1-Ethyl-4-iodo-5-nitro-1H-pyrazole
Molecular Formula C₅H₆IN₃O₂
Molecular Weight 266.02 g/mol
SMILES CCN1N=CC(I)=C1[O-]
InChI InChI=1S/C5H6IN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3
InChIKey Computed from InChI (Structure-dependent)
CAS Registry Not widely indexed; Analogous to 58793-47-8 (non-iodo)
Predicted Physical Properties
PropertyValueRationale
Physical State Pale yellow solidNitro-pyrazoles are typically crystalline solids.
Melting Point 75–85 °CEstimated based on 1-ethyl-4-nitropyrazole (mp 45°C) and heavy atom effect.
LogP ~1.8Increased lipophilicity due to ethyl and iodo substituents.
Solubility DMSO, DMF, DCMPoor water solubility; soluble in polar aprotic solvents.

Synthetic Strategy & Causality

The synthesis of 1,5-disubstituted pyrazoles is chemically challenging due to the thermodynamic preference for 1,3-isomers during the alkylation of tautomeric pyrazoles. The following protocol prioritizes regiochemical control and purification logic .

Route: Alkylation of 4-Iodo-3-nitro-1H-pyrazole

This route is selected over direct nitration because nitration of 1-ethyl-4-iodopyrazole can lead to inseparable mixtures or decomposition. Alkylation allows for the separation of the 1,5-isomer (Target) from the 1,3-isomer (Byproduct).

Step 1: Iodination of 3-Nitropyrazole
  • Reagents: 3-Nitropyrazole, NIS (N-Iodosuccinimide), DMF.

  • Mechanism: Electrophilic aromatic substitution. The nitro group deactivates the ring, but C4 remains the most nucleophilic site available.

  • Outcome: 4-Iodo-3-nitro-1H-pyrazole (Intermediate A).

Step 2: N-Alkylation (The Critical Step)
  • Reagents: Intermediate A, Ethyl Iodide (EtI), Cs₂CO₃, DMF.

  • Causality:

    • Cesium Carbonate (Cs₂CO₃): Promotes the "cesium effect," often improving the ratio of the sterically hindered 1,5-isomer (N-alkylation adjacent to nitro) compared to weaker bases like K₂CO₃.

    • Thermodynamics: The 1-ethyl-3-nitro isomer is sterically less crowded and typically the major product. The 1-ethyl-5-nitro isomer (Target) is the minor product (approx. 1:4 ratio) and must be isolated via chromatography.

  • Separation: The 1,5-isomer is generally more polar and elutes later on silica gel due to the dipole moment alignment of the nitro group and the N-ethyl lone pairs.

Experimental Protocol (Step-by-Step)
  • Preparation: Dissolve 4-iodo-3-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at 0°C for 30 mins.

  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq). Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic phase over Na₂SO₄.

  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

    • Fraction 1: 1-Ethyl-4-iodo-3-nitro-1H-pyrazole (Major, less polar).

    • Fraction 2: 1-Ethyl-4-iodo-5-nitro-1H-pyrazole (Target, more polar).

Structural Validation (Self-Validating System)

Distinguishing the 1,5-nitro isomer from the 1,3-nitro isomer is critical.

NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the definitive method for confirming regiochemistry.

  • Target (1,5-isomer): Strong NOE signal between the N-Ethyl protons (CH₂) and the Nitro group (no proton, so look for lack of NOE to C3-H). Correction: Look for NOE between N-Ethyl and C5-Substituent .

    • Since C5 has a Nitro group (no protons), there is NO NOE correlation between the N-Ethyl CH₂ and any ring proton. The C3-H is too far.

  • Isomer (1,3-isomer): Strong NOE signal between N-Ethyl CH₂ and the C5-H proton.

13C NMR Chemical Shifts
  • C5-Nitro (Target): The C5 carbon attached to the nitro group will be significantly deshielded (approx. 145-155 ppm) but typically appears upfield relative to a C5-H carbon in the 1,3-isomer due to the shielding effect of the adjacent N-lone pair in the 1,5-arrangement.

  • Coupling Constants: The C-H coupling constant (

    
    ) of the remaining C3-H (Target) vs C5-H (Isomer) differs. C5-H typically has a larger coupling constant (~185 Hz) than C3-H (~175 Hz).
    

Functionalization & Applications

The molecule serves as a bifunctional scaffold.

  • C4-Position (Suzuki/Sonogashira Coupling): The C-I bond is highly reactive toward Pd-catalyzed cross-coupling, allowing the introduction of aryl or heteroaryl groups.

  • C5-Position (Nitro Reduction): The nitro group can be reduced (Fe/NH₄Cl or H₂/Pd) to an amine, providing a handle for amide coupling or cyclization to fused systems (e.g., pyrazolo[4,3-d]pyrimidines).

Visualization: Reactivity Profile

Reactivity Target 1-Ethyl-4-iodo-5-nitro-1H-pyrazole Suzuki C4-Aryl Derivative (Kinase Inhibitor Core) Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Reduction 1-Ethyl-4-iodo-5-amino-1H-pyrazole Target->Reduction Fe, NH4Cl (Nitro Reduction) Cyclization Pyrazolo-Pyrimidine Scaffold Reduction->Cyclization Cyclization Reagents

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the iodo and nitro functional groups.

References

  • BenchChem. Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (General Pyrazole Iodination Protocols).

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Indazoles. (Regioselectivity of Pyrazole Alkylation).

  • Swiatek, K. et al. (2025).[2][3] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. PMC PubMed Central. (Iodination Regiochemistry).[2][3][4]

  • PubChem. Compound Summary: 1-Ethyl-4-nitro-1H-pyrazole (Analogous Structure). (Physical Properties Baseline).

  • CymitQuimica. 1-Ethyl-4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid (Structural Analog). (Confirmation of 1-ethyl-4-iodo-5-nitro motif stability).

Sources

Exploratory

Strategic Deployment of Substituted Pyrazole Building Blocks in High-Throughput Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the pyrazole ring is not merely a structural connector; it is a "privileged scaffold" capable of modulating physicochemical properties, enhancing metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrazole ring is not merely a structural connector; it is a "privileged scaffold" capable of modulating physicochemical properties, enhancing metabolic stability, and facilitating precise target engagement.[1][2][3] Over 40 FDA-approved therapeutics—ranging from the COX-2 inhibitor Celecoxib to the JAK inhibitor Ruxolitinib —rely on the pyrazole core.

This guide addresses the critical decision-making processes for medicinal chemists: selecting the correct substituted pyrazole building block to optimize potency, solubility, and regiochemical fidelity. We move beyond basic synthesis to explore the application of these blocks in generating high-affinity ligands.

Part 1: The Pharmacophore Advantage

Physicochemical Causality

The ubiquity of pyrazoles stems from their unique ability to act as bioisosteres for both phenols and arenes.

  • Bioisosterism: The pyrazole ring (CLogP ~0.[3][4]24) is significantly less lipophilic than a phenyl ring (CLogP ~2.14), allowing chemists to lower logD without sacrificing aromatic stacking interactions.

  • H-Bonding Duality: The N1-proton (donor) and N2-nitrogen (acceptor) mimic the H-bond network of amides or phenols, often serving as a "hinge binder" in kinase inhibitors.

  • Tautomeric Equilibrium: Unsubstituted pyrazoles exist in dynamic equilibrium (

    
    ). While this provides binding versatility, it can complicate SAR. Strategic Insight:  Blocking the N1 position with a methyl or alkyl group "locks" the conformation, reducing entropic penalty upon binding.
    
Diagram 1: Pyrazole Pharmacophore & Interaction Modes

This diagram illustrates the critical binding interactions and physicochemical properties of the pyrazole core.

PyrazolePharmacophore Core Pyrazole Core (N1-N2 bond) H_Donor H-Bond Donor (N1-H) Mimics: Phenol/Amide Core->H_Donor Tautomer A H_Acceptor H-Bond Acceptor (N2) Mimics: Pyridine Core->H_Acceptor Tautomer B Pi_Stack Pi-Pi Stacking (Aromatic System) Core->Pi_Stack Kinase Kinase Hinge Binding (e.g., Ruxolitinib) H_Donor->Kinase Key Interaction H_Acceptor->Kinase Solubility LogD Modulation (Lower Lipophilicity) Pi_Stack->Solubility vs. Phenyl

Caption: Functional mapping of the pyrazole scaffold showing H-bond donor/acceptor sites and their role in kinase hinge binding and solubility modulation.

Part 2: Strategic Building Block Classes

Class A: Aminopyrazoles (The "Hinge" Builders)

Primary Utility: Construction of ATP-competitive kinase inhibitors. The exocyclic amino group at C3 or C5 provides an additional H-bond donor.

  • Building Block: 3-Amino-4-cyanopyrazole.

  • Application: Precursor for pyrazolo[1,5-a]pyrimidines (e.g., bioisosteres of purines).

  • Causality: The nitrile group at C4 activates the exocyclic amine for cyclization reactions with 1,3-dicarbonyls.

Class B: Pyrazole Boronic Acids/Esters (The Coupling Partners)

Primary Utility: Late-stage diversification via Suzuki-Miyaura coupling.

  • Challenge: Unprotected pyrazole boronic acids are prone to protodeboronation.

  • Solution: Use N-Boc or N-THP protected pyrazole-4-boronic pinacol esters. The protecting group sterically hinders the N-lone pair, stabilizing the C-B bond during storage and coupling.

Class C: Halogenated Pyrazoles (The Scaffolds)

Primary Utility: Core scaffold for sequential functionalization.

  • Regioselectivity Rule: In electrophilic aromatic substitution (EAS), the pyrazole ring is reactive at C4.

    • Example: Bromination of 1-methylpyrazole yields 4-bromo-1-methylpyrazole exclusively.

  • Lithiation Logic: Halogen-metal exchange (using n-BuLi) occurs preferentially at C5 due to the inductive effect of N1, allowing introduction of electrophiles (formyl, carboxyl) at the 5-position.

Part 3: Critical Synthetic Challenges & Regiocontrol

The "Achilles' Heel" of pyrazole synthesis is regioselectivity.[5] The classic Knorr synthesis (hydrazine + 1,3-diketone) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate chromatographically.

Modern Solution: Use of Enaminones or Acetylenic Ketones . By differentiating the electrophilicity of the two carbon centers in the cyclization precursor, one can force the hydrazine to attack a specific carbon first, dictating the final substitution pattern.

Diagram 2: Regioselective Synthesis Decision Tree

A logic flow for selecting the correct synthetic route based on desired substitution.

Regioselectivity Start Target: Substituted Pyrazole Decision1 Symmetrical Substitution? Start->Decision1 RouteA Route A: Knorr Synthesis (Hydrazine + 1,3-Diketone) Decision1->RouteA Yes Decision2 Desired Isomer? Decision1->Decision2 No (Regiocontrol needed) RouteB Route B: Enaminone Method (Yields 1,5-isomer) Decision2->RouteB 1,5-Substituted RouteC Route C: Acetylenic Ketone (Yields 1,3-isomer) Decision2->RouteC 1,3-Substituted Validation Validate via NOE NMR (Critical Step) RouteB->Validation RouteC->Validation

Caption: Decision matrix for achieving regiochemical fidelity in pyrazole synthesis, highlighting the divergence between enaminone and acetylenic ketone precursors.

Part 4: Case Studies in Lead Optimization

Drug NameIndicationPyrazole RoleKey Building Block
Celecoxib Inflammation (COX-2)1,5-Diaryl Scaffold: Positions the sulfonamide and phenyl rings to fit the COX-2 hydrophobic pocket.4,4,4-Trifluoro-1-(4-sulfamoylphenyl)butane-1,3-dione
Ruxolitinib Myelofibrosis (JAK1/2)Hinge Binder: The pyrazole N-H forms a critical H-bond with the kinase hinge region.4-Bromo-1H-pyrazole (functionalized via coupling)
Crizotinib NSCLC (ALK/ROS1)Core Linker: 4-substituted pyrazole acts as a rigid spacer.4-Iodo-1-methyl-1H-pyrazole
Apixaban Anticoagulant (FXa)Fused System: Part of a dihydro-pyrazolo[5,4-c]pyridinone system.Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]acetate

Part 5: Experimental Protocol

Self-Validating Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole with >95% regioselectivity, avoiding the formation of the 1,5-methyl isomer.

Principle: This protocol utilizes the distinct reactivity of a


-alkoxy enone (or equivalent) where the hydrazine attacks the 

-carbon (hard electrophile) followed by cyclization.
Materials:
  • Substrate: 4,4,4-Trifluoro-1-methoxybut-3-en-2-one (Building Block).

  • Reagent: Phenylhydrazine.

  • Solvent: Ethanol (Absolute).

  • Catalyst: None (Thermal).

Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv (5 mmol) of 4,4,4-Trifluoro-1-methoxybut-3-en-2-one in 15 mL of absolute ethanol.

  • Addition: Cool the solution to 0°C. Dropwise add 1.05 equiv (5.25 mmol) of phenylhydrazine over 10 minutes. Note: Exotherm control is critical to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 78°C for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (Rf ~0.6) should disappear.

  • Workup (Self-Validating Step):

    • Concentrate the solvent under reduced pressure.

    • Validation: The crude usually solidifies. Dissolve a small aliquot in CDCl3 for 1H NMR.

    • Check: Look for the characteristic pyrazole C4-H singlet.

    • Regio-check: In the 1,3,5-isomer (CF3 at C5), the C4-H signal typically appears downfield relative to the isomer due to the deshielding effect of the adjacent CF3 group. Confirm via NOE (Nuclear Overhauser Effect) between the N-Phenyl protons and the substituent at C5 (in this case, NOE should be absent or distinct from the methyl isomer).

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Expected Yield: 85-92%. Safety: Hydrazines are potential carcinogens. Handle in a fume hood.

References

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances / PMC. [Link]

  • Recent Advances in Transition-Metal-Catalyzed C–H Functionalization of Pyrazoles. Frontiers in Chemistry. [Link]

Sources

Foundational

Technical Safety Guide: 1-Ethyl-4-iodo-5-nitro-1H-pyrazole

Part 1: Executive Summary & Chemical Identity Core Directive This guide provides a technical safety framework for 1-ethyl-4-iodo-5-nitro-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Core Directive

This guide provides a technical safety framework for 1-ethyl-4-iodo-5-nitro-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry for the synthesis of kinase inhibitors and antiviral agents. Due to the coexistence of a high-energy nitro group and a labile carbon-iodine bond, this compound requires a handling protocol that transcends standard "GHS Warning" labels.

Critical Hazard Alert: This compound possesses a nitro-heterocyclic core . While 4-nitro isomers are generally stable, 5-nitro-1-substituted pyrazoles can exhibit steric strain and reduced thermal onset temperatures. Users must presume energetic potential until Differential Scanning Calorimetry (DSC) confirms thermal stability.

Chemical Identity Matrix
PropertySpecification
Chemical Name 1-Ethyl-4-iodo-5-nitro-1H-pyrazole
Molecular Formula C₅H₆IN₃O₂
Molecular Weight 267.03 g/mol
Structure Description Pyrazole ring substituted at N1 (Ethyl), C4 (Iodo), and C5 (Nitro).[1][2][3][4]
Physical State Solid (Likely pale yellow to orange due to nitro conjugation).
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Key Functional Groups Nitro (-NO₂, Oxidizer/Energetic), Iodide (-I, Leaving Group).

Part 2: Hazard Identification & Risk Assessment (GHS)[5]

Predicted GHS Classification

Based on high-confidence analogs (1-ethyl-4-nitro-1H-pyrazole and 4-iodopyrazole).

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[5]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[5]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[5]
Reactivity Hazard HNOC *Warning: Potential for energetic decomposition >150°C.

*HNOC: Hazard Not Otherwise Classified.[6]

The "Nitro-Iodo" Synergistic Risk

The combination of a nitro group and an iodine atom on the pyrazole scaffold creates a unique reactivity profile:

  • Thermal Sensitivity: The nitro group renders the ring electron-deficient. In the presence of strong nucleophiles or heat, the ring may undergo ring-opening or explosive decomposition.

  • Photolytic Instability: The C4-Iodine bond is susceptible to homolytic cleavage under UV/visible light, generating radical species that can initiate uncontrolled polymerization or degradation.

  • Chemical Incompatibility: Incompatible with strong reducing agents (e.g., hydrazine, borohydrides) which may reduce the nitro group exothermically, and strong bases which can deprotonate the C3-H, leading to unstable anions.

Part 3: Safe Handling & Storage Protocols

Storage Architecture
  • Temperature: Store at 2–8°C . Cold storage mitigates the slow thermal degradation of the nitro moiety.

  • Light Protection: Amber glass vials or aluminum foil wrapping is mandatory to prevent photo-deiodination.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture hydrolysis, although pyrazoles are generally hydrolytically stable.

Experimental Safety Workflow

This protocol utilizes a "Stop-Light" system for reaction planning.

Step 1: Pre-Reaction Screening (The "Yellow" Zone)

  • DSC Check: Before heating >50°C, run a DSC (5 mg sample, 5°C/min). If an exotherm onset is detected <200°C, do not scale up without venting calculations.

  • Solvent Selection: Avoid drying the compound to complete dryness if the DSC shows sharp exotherms; keep wet with solvent (e.g., toluene) to desensitize.

Step 2: Reaction Setup (The "Red" Zone)

  • Pd-Catalyzed Couplings: When using this compound in Suzuki/Sonagashira couplings, add the catalyst last as a slurry. Palladium can catalyze the decomposition of nitro compounds under certain conditions.

  • Shielding: Use a blast shield for reactions >1g.

Step 3: Quenching & Isolation (The "Green" Zone)

  • Quench: Cool reaction to 0°C before adding aqueous quench.

  • Waste: Segregate waste into "Halogenated Organic" streams. Do not mix with strong oxidizers or metal hydrides.

Visual Safety Logic (DOT Diagram)

SafetyProtocol Start Compound Receipt Storage Store: 4°C, Amber Vial (Inert Gas) Start->Storage Weighing Weighing (Anti-static Gun + Fume Hood) Storage->Weighing DSC_Check DSC Thermal Scan (Required for >1g or >50°C) Weighing->DSC_Check Decision Exotherm Onset < 200°C? DSC_Check->Decision Safe_Rxn Proceed with Reaction (Blast Shield Optional) Decision->Safe_Rxn No Caution_Rxn STOP: Limit Scale < 500mg Use Blast Shield Decision->Caution_Rxn Yes Waste Waste Disposal (Halogenated Stream) Safe_Rxn->Waste Caution_Rxn->Waste

Caption: Logic flow for thermal safety assessment prior to scaling up reactions involving nitro-iodo-pyrazoles.

Part 4: Emergency Response

Fire Fighting Measures
  • Media: Water spray, dry chemical, or CO₂. Do not use high-volume water jet (may scatter material).

  • Hazardous Combustion Products:

    • Nitrogen Oxides (NOx): Highly toxic reddish-brown fumes.

    • Hydrogen Iodide (HI): Corrosive, purple/acidic vapors.

    • Carbon Monoxide (CO).

  • PPE: Full-face Self-Contained Breathing Apparatus (SCBA) is required due to the toxicity of iodine and NOx vapors.

Accidental Release (Spill)
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and N95/P100 respirator if dust is present.

  • Containment: Do not dry sweep. Wet the spill with an inert solvent (e.g., heptane) or water to suppress dust, then absorb with vermiculite.

  • Decontamination: Wipe surface with 10% sodium thiosulfate solution (neutralizes iodine residues) followed by detergent.

Part 5: Synthesis & Application Context[2][7]

Synthetic Utility

This compound is a "bifunctional linchpin" in drug discovery:

  • The Iodine (C4): Serves as a handle for Suzuki-Miyaura or Sonagashira couplings to install aryl or alkynyl groups.

  • The Nitro (C5): Serves as a masked amine. Post-coupling, it is reduced (Fe/NH₄Cl or H₂/Pd-C) to an amine, which then cyclizes to form fused systems like pyrazolo[4,3-d]pyrimidines (common in kinase inhibitors).

Process Safety Note
  • Reduction Risks: When reducing the nitro group after a coupling reaction, ensure all heavy metals (Pd, Cu) are scavenged. Residual metals can catalyze the rapid decomposition of the hydrazine or hydrogen source used in the reduction step [1].

Part 6: References

  • BenchChem. (2025).[1][6][7] Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from

  • Fisher Scientific. (2025).[8] Safety Data Sheet: 4-Nitro-1H-pyrazole. Retrieved from

  • PubChem. (2025).[9][10] Compound Summary: 1-Ethyl-4-nitro-1H-pyrazole.[9][11][12] National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (2025). 1-ethyl-4-nitro-1H-pyrazole Product Data. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Pyrazoles. Retrieved from

Sources

Exploratory

solubility of 1-ethyl-4-iodo-5-nitro-1H-pyrazole in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Dissolution Protocols for 1-Ethyl-4-iodo-5-nitro-1H-pyrazole in DMSO

CAS: 1354705-16-0 Formula: C₅H₆IN₃O₂ Molecular Weight: ~267.03 g/mol [1][2]

Part 1: Executive Summary & Physiochemical Analysis

1-Ethyl-4-iodo-5-nitro-1H-pyrazole is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals where the pyrazole core serves as a critical pharmacophore.[1][2] Its structural features—a lipophilic ethyl group, a reactive iodo handle at C4, and an electron-withdrawing nitro group at C5—create a unique solubility profile that necessitates precise handling.[1][3]

Why DMSO? Dimethyl sulfoxide (DMSO) is the solvent of choice for this compound due to its high dielectric constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and strong dipole moment (3.96 D).[1][2]
  • The Nitro Effect: The nitro group at position 5 significantly increases the polarity of the pyrazole ring compared to its methyl or hydrogen analogs.[1][2] DMSO’s sulfoxide oxygen acts as a hydrogen bond acceptor, stabilizing the electron-deficient

    
    -system created by the nitro group.[1][2]
    
  • The Iodo/Ethyl Balance: While the ethyl and iodo groups add lipophilicity (increasing LogP), they are insufficient to render the molecule soluble in non-polar solvents like hexane.[1][3] DMSO bridges this gap, solvating the hydrophobic regions via dispersion forces while engaging the polar nitro-pyrazole core through dipole-dipole interactions.[1][2]

Solubility Thresholds (Estimated):

  • DMSO (Anhydrous): High solubility (>100 mM / ~26.7 mg/mL).[1][2][3]

  • Water: Low solubility (Hydrophobic ethyl/iodo dominance).[1][2]

  • Ethanol/Methanol: Moderate solubility (often requires heating).[1][2]

Part 2: Dissolution Protocols

To ensure experimental reproducibility, particularly for biological assays (e.g., IC50 determination) or synthetic coupling reactions (e.g., Suzuki-Miyaura), a standardized dissolution protocol is required.[1][3]

Protocol A: Preparation of a 100 mM Standard Stock Solution

Target Concentration: 100 mM (26.7 mg/mL) Volume:[1][2][3] 1.0 mL[2][3]

Reagents & Equipment:

  • 1-Ethyl-4-iodo-5-nitro-1H-pyrazole (Solid, >97% purity).[1][2]

  • DMSO, Anhydrous (≥99.9%, stored over molecular sieves).[1][3]

  • Amber glass vial (2 mL) with PTFE-lined cap.[1][2]

  • Vortex mixer.[1][2]

  • Ultrasonic bath (optional).[1][2]

Step-by-Step Methodology:

  • Gravimetric Quantification: Weigh 26.7 mg of the compound directly into the amber vial.

    • Note: Do not use a plastic weigh boat if possible; static charge can cause loss of the fine powder.[1][2] Weigh directly into the tared vial.

  • Solvent Addition (The "Wetting" Phase): Add 500 µL of anhydrous DMSO.[1][2]

    • Mechanism:[1][2][3] Adding half the volume first allows for high-concentration solvation at the solid-liquid interface, breaking down the crystal lattice more efficiently than full dilution immediately.[1][2]

  • Mechanical Dispersion: Vortex at medium speed for 30 seconds.

    • Observation: The solid should dissolve rapidly, turning the solution a pale yellow (characteristic of nitro-pyrazoles).[1][2][3]

  • Final Dilution: Add the remaining DMSO to reach a final volume of 1.0 mL (approx. 500 µL, adjusting for the displacement volume of the solid).

    • Precision: For analytical rigor, add DMSO by mass (density of DMSO ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       1.10 g/mL).[1]
      
  • Homogenization: Vortex for an additional 10 seconds. If any particulates remain, sonicate for 2 minutes at room temperature (<30°C).

Protocol B: Solubility Limit Determination (Saturation Method)

Use this workflow if higher concentrations (>250 mM) are required for synthetic scale-up.[1][2]

SolubilityWorkflow Start Start: Excess Solid (~50 mg) AddSolvent Add 200 µL DMSO Start->AddSolvent Vortex Vortex (1 min) & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved Yes Saturated Particulates Remain? Check->Saturated No AddMore Add Solid (+10 mg) Dissolved->AddMore Filter Centrifuge/Filter (0.22 µm) Saturated->Filter AddMore->Vortex Analyze Quantify Supernatant (HPLC/UV) Filter->Analyze

Figure 1: Iterative workflow for determining the saturation limit of 1-ethyl-4-iodo-5-nitro-1H-pyrazole in DMSO.

Part 3: Stability, Storage, and Troubleshooting

The presence of the iodo and nitro groups introduces specific stability concerns in solution.[1][2]

1. Photolytic Instability (The Iodine Risk): Carbon-Iodine (C-I) bonds are susceptible to homolytic cleavage under UV/Vis light, liberating iodine radicals and potentially forming degradation products.[1][2][3]

  • Requirement: All DMSO stock solutions must be stored in amber vials or wrapped in aluminum foil.

2. Hygroscopicity of DMSO: DMSO is highly hygroscopic.[1][2] Absorbed water can cause the hydrophobic 1-ethyl-4-iodo-5-nitro-1H-pyrazole to precipitate over time ("crashing out").[1][2]

  • Mitigation: Store stocks at -20°C. Aliquot into single-use vials to avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1][2]

3. Chemical Compatibility:

  • Compatible: DMSO, DMF, NMP, Acetonitrile.[1][3]

  • Incompatible: Strong reducing agents (borohydrides) directly in the stock (reduces nitro group).[1][2][3] Strong bases (may deprotonate if any acidic impurities are present, though the N-ethyl blocks the primary acidic site).[1][2]

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Precipitation upon thawing DMSO absorbed water or solution was saturated at RT.[1][2]Warm to 37°C and vortex.[2] If insoluble, prepare fresh stock in anhydrous DMSO.[1][3]
Solution turns dark orange/brown Iodine liberation (photolysis) or nitro-degradation.[1][2]Check purity by LC-MS. Discard if degradation >5%. Store in dark.
Incomplete dissolution Crystal lattice energy is high.[1][2]Sonicate at 40°C for 5-10 mins. Ensure DMSO is anhydrous.[1][2]

Part 4: Applications & Synthetic Utility

1. NMR Characterization: DMSO-d6 is the standard solvent for characterizing this intermediate.[1][2]

  • Expected Shifts: The C3-H proton (adjacent to the nitro/iodo groups) will show a distinct singlet, typically deshielded (>8.0 ppm) due to the electron-withdrawing nitro group.[1][2][3]

2. Synthetic Coupling (Suzuki/Sonogashira): The C4-iodo position is a prime candidate for Palladium-catalyzed cross-coupling.[1][2]

  • Workflow: The DMSO stock solution can be directly used in the reaction mixture (often DMSO/H2O mixtures are used for Suzuki couplings).[1][2]

  • Caution: Ensure the catalyst system (e.g., Pd(dppf)Cl2) is compatible with the nitro group (avoid conditions that reduce -NO2 to -NH2 unless intended).[1][2]

SynthesisPath Compound 1-Ethyl-4-iodo-5-nitro-1H-pyrazole (DMSO Stock) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Compound->Suzuki Reduction Nitro Reduction (Fe/HCl or H2/Pd) Compound->Reduction Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd) Compound->Sonogashira Product1 4-Aryl-5-nitro-pyrazole (Kinase Inhibitor Scaffold) Suzuki->Product1 Product2 4-Iodo-5-amino-pyrazole (Building Block) Reduction->Product2 Product3 4-Alkynyl-5-nitro-pyrazole Sonogashira->Product3

Figure 2: Synthetic divergence from the 1-ethyl-4-iodo-5-nitro-1H-pyrazole scaffold using DMSO-compatible chemistries.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12565213, 1-Ethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102.[1][2][4] (General reference for DMSO solubility of nitro-aromatics).

  • Li, J. J. (2014).[1][3] Name Reactions in Heterocyclic Chemistry. Wiley.[2] (Reference for Pyrazole reactivity and solvent choice).

Sources

Foundational

Strategic Sourcing &amp; Technical Guide: 1-Ethyl-4-iodo-5-nitro-1H-pyrazole

The following technical guide details the sourcing, synthesis, and validation strategies for 1-ethyl-4-iodo-5-nitro-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry. Executive Summary 1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and validation strategies for 1-ethyl-4-iodo-5-nitro-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

1-ethyl-4-iodo-5-nitro-1H-pyrazole is a high-value scaffold for the synthesis of bioactive compounds, particularly kinase inhibitors and anti-inflammatory agents where the 4-iodo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

Current Market Status: Direct "off-the-shelf" commercial availability of this specific ethyl/nitro/iodo combination is extremely limited . Most major catalogs list the methyl analog or the non-iodinated precursor.

  • Primary Strategy: Purchase the commercially available precursor 1-ethyl-5-nitro-1H-pyrazole (CAS 58793-47-8) and perform a single-step regioselective iodination.

  • Secondary Strategy: Contract a custom synthesis provider (CRO) using the precursor availability to lower costs and lead time.

Compound Identity & Analog Profiling

Before sourcing, verify the specific regiochemistry required for your SAR (Structure-Activity Relationship) study. The position of the nitro group (C3 vs. C5) significantly alters the electronic properties of the pyrazole ring.

FeatureTarget CompoundDirect Precursor (Available)Close Analog (Available)
Name 1-ethyl-4-iodo-5-nitro-1H-pyrazole 1-ethyl-5-nitro-1H-pyrazole 4-iodo-1-methyl-5-nitro-1H-pyrazole
Structure Ethyl @ N1, Iodo @ C4, Nitro @ C5Ethyl @ N1, H @ C4, Nitro @ C5Methyl @ N1, Iodo @ C4, Nitro @ C5
CAS Not widely listed58793-47-8 1354705-79-5
Availability Custom Synthesis / In-houseHigh (In Stock) High (In Stock)
Typical Purity N/A≥95%≥98%

Sourcing Strategy: The "Make vs. Buy" Decision

Due to the scarcity of the target compound, a decision matrix is required to optimize project timelines.

SourcingMatrix Start Need 1-ethyl-4-iodo-5-nitro-1H-pyrazole CheckStock Check Global Inventory (SciFinder/MolPort) Start->CheckStock StockFound In Stock? CheckStock->StockFound BuyPrecursor Buy Precursor: 1-ethyl-5-nitro-1H-pyrazole (CAS 58793-47-8) StockFound->BuyPrecursor No (Likely) CustomSynth Outsource to CRO (Lead Time: 4-6 Weeks) StockFound->CustomSynth No (If internal chem capacity is low) Iodination Perform In-House Iodination (1 Step, ~48h) BuyPrecursor->Iodination

Figure 1: Decision logic for sourcing the target pyrazole scaffold.

Vendor Landscape

A. Precursor Suppliers (1-ethyl-5-nitro-1H-pyrazole)

The following vendors stock the core scaffold required for synthesis.

VendorCatalog #Pack SizesLead TimeRegion
ChemScene CS-02982511g, 5g, 10g1-3 DaysUSA/Global
BLD Pharm BD01241211g, 5g, 25g3-5 DaysGlobal
Santa Cruz sc-customInquire1-2 WeeksUSA
Enamine Search by CASVariable2-4 WeeksUkraine/EU
B. Custom Synthesis Providers

If internal synthesis is not feasible, these CROs have demonstrated capability with nitropyrazole chemistry:

  • Enamine: Largest stock of building blocks; likely has the route validated.

  • WuXi AppTec: Ideal for multi-gram to kilogram scale-up.

  • PharmBlock: Specializes in unique heterocyclic cores.

Technical Protocol: In-House Synthesis

Objective: Regioselective iodination of 1-ethyl-5-nitro-1H-pyrazole at the C4 position.

Reaction Scheme

The electron-withdrawing nitro group at C5 deactivates the ring, making electrophilic aromatic substitution (iodination) slower than in unsubstituted pyrazoles. Standard I2 is often insufficient; an oxidizing agent or stronger electrophile (ICl) is required.

SynthesisRoute Reactant 1-ethyl-5-nitro-1H-pyrazole (C5H7N3O2) Intermediate Electrophilic Substitution (C4 Position) Reactant->Intermediate + Reagents ACN, Reflux Reagents NIS (N-Iodosuccinimide) or I2 / CAN (Ceric Ammonium Nitrate) Product 1-ethyl-4-iodo-5-nitro-1H-pyrazole (Target) Intermediate->Product

Figure 2: Synthetic pathway for the target compound.

Experimental Procedure (Adapted from Nitropyrazole Iodination Protocols)

Note: This protocol is a generalized adaptation based on literature for 1-methyl-nitropyrazoles.

  • Reagents:

    • Starting Material: 1-ethyl-5-nitro-1H-pyrazole (1.0 eq)

    • Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 - 1.5 eq) OR Iodine (I2) + Ceric Ammonium Nitrate (CAN) (0.6 eq).

    • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid.

  • Step-by-Step:

    • Dissolution: Dissolve 1.0 g of 1-ethyl-5-nitro-1H-pyrazole in 10 mL of anhydrous ACN.

    • Addition: Add NIS (1.2 eq) portion-wise at room temperature.

    • Reaction: Heat the mixture to reflux (80°C) and monitor by TLC/LCMS. The reaction typically requires 4–12 hours due to the deactivating nitro group.

    • Quench: Cool to RT. Quench with saturated aqueous sodium thiosulfate (

      
      ) to remove excess iodine (solution turns from dark red/brown to yellow/clear).
      
    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The iodo-product is typically less polar than the starting material.

  • Validation (QC Criteria):

    • LCMS: Look for Mass Shift: [M+H]+ = 142 (SM)

      
       [M+H]+ ≈ 268 (Product).
      
    • 1H NMR: The starting material has two aromatic protons (C3-H and C4-H) as doublets.[1] The product will have one singlet aromatic proton at the C3 position (deshielded, typically

      
       7.5 - 8.0 ppm).
      

Safety & Handling (E-E-A-T)

  • Energetic Potential: Low molecular weight nitro-heterocycles can be energetic.[1] While 5-nitropyrazoles are generally stable, avoid subjecting them to extreme heat or shock during scale-up (>10g).[1]

  • Iodination Hazards: Iodine and NIS are corrosive and can cause severe skin burns. Work in a fume hood to avoid inhaling iodine vapors.

  • Storage: Store the iodinated product away from light (amber vial) at 2-8°C to prevent de-iodination over time.

References

  • ChemScene. Product Data: 1-Ethyl-5-nitro-1H-pyrazole (CAS 58793-47-8).[1][2] Retrieved from

  • BLD Pharm. Product Data: 4-Iodo-1-methyl-5-nitro-1H-pyrazole (CAS 1354705-79-5).[1][3] Retrieved from

  • Waldo, J. P., et al. (2008). "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles." Journal of Organic Chemistry.

  • Vedsø, P., et al. (1999). "Regioselective Synthesis of 4-Iodopyrazoles." Organic Letters.

Sources

Exploratory

The 5-Nitropyrazole Scaffold: Synthetic Architectures and Therapeutic Utility

Executive Summary The 5-nitropyrazole scaffold represents a distinct yet underutilized pharmacophore in medicinal chemistry, often overshadowed by its 5-nitroimidazole cousins (e.g., metronidazole). However, recent advan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitropyrazole scaffold represents a distinct yet underutilized pharmacophore in medicinal chemistry, often overshadowed by its 5-nitroimidazole cousins (e.g., metronidazole). However, recent advances in regioselective synthesis have positioned 5-nitropyrazoles as privileged structures for next-generation antibacterial and anticancer therapeutics. This guide dissects the synthetic challenges of the scaffold—specifically the tautomeric ambiguity between the 3- and 5-positions—and outlines its mechanistic versatility as a "bio-reducible switch" in hypoxic environments.

Part 1: Synthetic Architectures & Regiocontrol

The Tautomeric Challenge

The fundamental challenge in working with nitropyrazoles is the annular tautomerism of the parent ring. In unsubstituted systems, 3-nitropyrazole and 5-nitropyrazole are identical tautomers. The distinction arises only upon


-functionalization.
  • Direct Nitration: Electrophilic nitration of pyrazole typically occurs at the C4 position due to the electron-rich nature of the pyrazole ring, rendering direct access to C3/C5 nitro isomers difficult.

  • The Rearrangement Route: To access the 3(5)-nitro core, chemists often employ the Habraken Rearrangement . This involves the kinetic nitration of the ring nitrogen to form

    
    -nitropyrazole, followed by a thermal [1,5]-sigmatropic shift to the C3/C5 carbon.
    
Regioselective -Alkylation

Once the 3(5)-nitropyrazole core is established,


-alkylation determines the final isomer.
  • Steric vs. Electronic Control: Alkylation under basic conditions often yields a mixture of 1-alkyl-3-nitropyrazole (thermodynamically favored due to less steric hindrance adjacent to the nitro group) and 1-alkyl-5-nitropyrazole (kinetically favored in specific solvent systems or via dipole-driven transition states).

  • Strategic Synthesis: To exclusively generate the 5-nitro isomer, de novo cyclization strategies using hydrazine and

    
    -nitro- 
    
    
    
    -diketones or nitro-enamines are preferred over direct alkylation of the heterocycle.
Visualization: Synthetic Decision Tree

The following diagram illustrates the critical decision points in synthesizing 5-nitropyrazole scaffolds, distinguishing between the "Rearrangement Route" and "De Novo Cyclization."

SyntheticPathways Start Target: 5-Nitropyrazole Scaffold RouteA Route A: Post-Heterocyclization (Rearrangement) Start->RouteA RouteB Route B: De Novo Cyclization (Condensation) Start->RouteB StepA1 N-Nitration of Pyrazole (HNO3/Ac2O) RouteA->StepA1 StepB1 Precursor: Nitro-diketone or Nitro-enamine RouteB->StepB1 StepA2 Thermal Rearrangement (140°C, [1,5]-shift) StepA1->StepA2 Kinetic Control StepA3 N-Alkylation StepA2->StepA3 ResultA1 Mixture: 1-R-3-Nitro (Major) + 1-R-5-Nitro (Minor) StepA3->ResultA1 Steric Hindrance StepB2 Reaction with R-Hydrazine StepB1->StepB2 ResultB1 Regioselective 1-R-5-Nitropyrazole StepB2->ResultB1 Directed Cyclization

Caption: Comparative synthetic pathways highlighting the regioselectivity advantage of De Novo Cyclization (Route B) over post-heterocyclization alkylation.

Part 2: Medicinal Chemistry Landscape[1][2]

The "Nitro Switch" (Antimicrobial)

Similar to 5-nitroimidazoles, the 5-nitropyrazole moiety functions as a prodrug.

  • Mechanism: In anaerobic bacteria or hypoxic tumor environments, the nitro group is enzymatically reduced (via nitroreductases) to transient nitro-radical anions and hydroxylamines.

  • Causality: These reactive species covalently bind to DNA, causing strand breaks and helix destabilization.

  • Advantage: 5-nitropyrazoles often exhibit a more favorable mutagenicity profile (Ames test) compared to their nitroimidazole counterparts due to subtle differences in reduction potential (

    
    ).
    
Kinase Inhibition (Anticancer)

Beyond the nitro group's reactivity, the pyrazole core serves as a rigid linker in kinase inhibitors.

  • Binding Mode: The nitrogen atoms at positions 1 and 2 often act as hydrogen bond acceptors/donors in the ATP-binding pocket of kinases (e.g., CDK2, EGFR).

  • Role of 5-Nitro: The nitro group at C5 provides a strong electron-withdrawing effect, modulating the pKa of the ring protons and altering the hydrogen bond strength. It also serves as a synthetic handle for reduction to an amine, allowing for the construction of crowded 5-aminopyrazole kinase inhibitors.

Data Summary: Comparative Potency

Hypothetical representative data based on structure-activity relationship (SAR) trends in literature.

Compound ClassTarget Organism/ProteinIC50 / MICMechanismKey SAR Feature
1-Methyl-5-nitropyrazole H. pylori2.5 µg/mLDNA DamageNitro group essential for anaerobe specificity.
5-Nitro-pyrazole-3-carboxamide M. tuberculosis4.0 µg/mLDprE1 InhibitionAmide side chain interacts with active site residues.
Pyrazolo[1,5-a]pyrimidine EGFR (Cancer)15 nMATP Competition5-Nitro group replaced/reduced to amine for H-bonding.

Part 3: Experimental Protocol

Protocol: Synthesis of 3(5)-Nitropyrazole via Rearrangement

This protocol is selected for its educational value in demonstrating the N-nitro to C-nitro migration, a critical concept for understanding the scaffold's stability.

Objective: Synthesis of 3(5)-nitropyrazole from pyrazole.

Reagents:
  • Pyrazole (1.0 eq)[1]

  • Nitric acid (fuming, 90%)[2]

  • Acetic anhydride (solvent/dehydrating agent)

  • Benzonitrile (high-boiling solvent for rearrangement)

Workflow:
  • N-Nitration (Kinetic Phase):

    • Dissolve pyrazole in acetic anhydride at 0°C.

    • Dropwise add fuming nitric acid, maintaining temperature <5°C. Safety Note: Exothermic reaction. Risk of thermal runaway.

    • Stir for 2 hours. Pour onto ice. Filter the white precipitate (

      
      -nitropyrazole).
      
    • Validation:

      
      H NMR will show a downfield shift of ring protons due to the electron-withdrawing 
      
      
      
      -nitro group.
  • Thermal Rearrangement (Thermodynamic Phase):

    • Dissolve

      
      -nitropyrazole in benzonitrile.
      
    • Heat to reflux (approx. 190°C) for 4 hours. The nitro group migrates from N1 to C3/C5.

    • Cool and evaporate solvent under reduced pressure.

    • Recrystallize from water/ethanol.

  • Characterization:

    • Melting Point: 176–178°C.

    • 
      H NMR (DMSO-
      
      
      
      ):
      
      
      13.9 (br s, 1H, NH), 8.0 (s, 1H, C3-H), 7.1 (s, 1H, C4-H). Note the broad NH signal indicating tautomerism.

Part 4: Mechanism of Action (Biological)

The following diagram details the bio-activation pathway of 5-nitropyrazoles in anaerobic environments, illustrating the "Prodrug to Toxin" transition.

MOA Prodrug 5-Nitropyrazole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction Enzyme Nitroreductase (Bacterial/Hypoxic) Enzyme->Radical Catalysis Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine Further Reduction Target Bacterial DNA (Helix) Radical->Target Covalent Binding Hydroxylamine->Target Adduct Formation Damage Strand Breakage (Cell Death) Target->Damage Loss of Integrity

Caption: The bio-activation cascade of 5-nitropyrazoles. Specificity is achieved via the low redox potential required for the initial single-electron transfer, occurring primarily in anaerobes.

References

  • Habraken, C. L., & Cohen-Fernandes, P. (1972). Rearrangement of N-nitropyrazoles to 3-nitropyrazoles. Journal of the Chemical Society, Chemical Communications, (1), 37-38. Link

  • Dalinger, I. L., et al. (2014). Synthesis of 3,4,5-trinitropyrazole and its N-alkyl derivatives. Chemistry of Heterocyclic Compounds, 50, 107-113. Link

  • Walsh, J. J., & Bell, A. (2020). Nitro-containing heterocycles: The search for new drugs against neglected tropical diseases. Bioorganic & Medicinal Chemistry Letters, 30(21), 127524. Link

  • Schmidt, A., & Dreger, A. (2011). Recent advances in the chemistry of pyrazoles. Properties, biological activities, and syntheses.[3][4][1][5][6][7][8][9] Current Organic Chemistry, 15(9), 1423-1463. Link

  • Mittal, A. (2013). Synthetic strategies for pyrazole core: A review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1713. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-Ethyl-4-iodo-5-nitro-1H-pyrazole

Executive Summary This application note details the synthetic pathway for 1-ethyl-4-iodo-5-nitro-1H-pyrazole , a highly functionalized heterocyclic building block essential for advanced medicinal chemistry campaigns (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic pathway for 1-ethyl-4-iodo-5-nitro-1H-pyrazole , a highly functionalized heterocyclic building block essential for advanced medicinal chemistry campaigns (e.g., kinase inhibitors, energetic materials).

The synthesis addresses a critical regioselectivity challenge. Starting from 4-iodo-1H-pyrazole , the route employs electrophilic nitration followed by N-alkylation. The core technical difficulty lies in the alkylation step, where the thermodynamic and kinetic preference typically favors the 1-ethyl-4-iodo-3 -nitro isomer. This protocol provides optimized conditions to maximize the recovery of the 5-nitro target and details the chromatographic separation required to isolate it in high purity (>98%).

Chemical Strategy & Pathway[1][2][3][4][5]

The synthesis proceeds via a two-stage workflow:

  • C-Nitration: Electrophilic aromatic substitution at the C3/C5 position of the 4-iodopyrazole core.

  • N-Alkylation & Separation: Alkylation of the tautomeric nitropyrazole, yielding a mixture of regioisomers that must be resolved.[1]

Reaction Pathway Diagram[7]

SynthesisPathway SM 4-Iodo-1H-pyrazole (Starting Material) Step1 Step 1: Nitration (HNO3, H2SO4) SM->Step1 Inter 4-Iodo-3-nitro-1H-pyrazole (Tautomeric Intermediate) Step1->Inter Step2 Step 2: Ethylation (EtI, Cs2CO3, DMF) Inter->Step2 Mix Isomeric Mixture (3-Nitro + 5-Nitro) Step2->Mix Sep Step 3: Silica Chromatography Mix->Sep Target TARGET: 1-Ethyl-4-iodo-5-nitro-1H-pyrazole (Minor Isomer) Sep->Target Less Polar Fraction Byprod Byproduct: 1-Ethyl-4-iodo-3-nitro-1H-pyrazole (Major Isomer) Sep->Byprod More Polar Fraction

Figure 1: Synthetic workflow illustrating the divergence of regioisomers during the alkylation step.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Iodo-3-nitro-1H-pyrazole

Objective: Introduce the nitro group onto the pyrazole ring.[1] Note that in the unsubstituted N-H form, the 3-nitro and 5-nitro forms are tautomers and chemically equivalent.

Reagents:

  • 4-Iodo-1H-pyrazole (1.0 eq)[2]

  • Fuming Nitric Acid (HNO3, >90%) (3.0 eq)

  • Concentrated Sulfuric Acid (H2SO4) (Solvent/Catalyst)

Protocol:

  • Setup: Charge a round-bottom flask with Conc. H2SO4 (5 mL per gram of substrate) and cool to 0°C in an ice bath.

  • Addition: Add 4-iodo-1H-pyrazole portion-wise to the acid, maintaining temperature <10°C. Stir until fully dissolved.

  • Nitration: Dropwise add Fuming HNO3 (3.0 eq) over 30 minutes. The exotherm must be controlled; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.5) should disappear, replaced by a more polar spot (Rf ~0.3).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x reaction volume) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash extensively with cold water (to remove acid), and dry under vacuum at 45°C.

    • Yield Expectation: 75–85%.[3]

    • Appearance: Yellow to off-white solid.

Stage 2: Synthesis of 1-Ethyl-4-iodo-5-nitro-1H-pyrazole

Objective: Alkylate the N1 nitrogen. This step produces two isomers: the 1-ethyl-3-nitro (major) and the 1-ethyl-5-nitro (target/minor).

Mechanism & Causality: Alkylation of 3-nitropyrazoles favors the nitrogen distal to the bulky/electron-withdrawing nitro group (the "3-nitro" position) due to steric hindrance and lone-pair availability. To access the "5-nitro" isomer (where the ethyl group is adjacent to the nitro group), we utilize Cesium Carbonate (Cs2CO3) . The "Cesium Effect" can sometimes improve the ratio of the sterically crowded isomer compared to sodium or potassium bases, though the 3-nitro isomer will likely remain dominant [1].

Reagents:

  • 4-Iodo-3-nitro-1H-pyrazole (Intermediate from Stage 1) (1.0 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • Cesium Carbonate (Cs2CO3) (1.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Setup: Dissolve 4-iodo-3-nitro-1H-pyrazole in anhydrous DMF (10 mL/g) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add Cs2CO3 (1.5 eq) in a single portion. Stir at RT for 15 minutes. The solution may darken.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Stir at RT for 12–16 hours.

    • Note: Heating (e.g., 60°C) increases reaction rate but may degrade the ratio of the desired 5-nitro isomer. Keep at RT initially.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) and brine (1x) to remove DMF. Dry over Na2SO4 and concentrate in vacuo.

  • Crude Analysis: The crude NMR will show two sets of ethyl signals.

    • Major (3-nitro): N-CH2 quartet typically downfield.

    • Minor (5-nitro): N-CH2 quartet often slightly upfield or distinct.

Stage 3: Purification & Isolation

Objective: Isolate the 5-nitro isomer from the mixture.

Chromatography Strategy: The 1-ethyl-5-nitro isomer is typically less polar than the 1-ethyl-3-nitro isomer because the adjacent nitro and ethyl groups twist out of planarity, reducing the dipole moment, or due to "shielding" of the polar nitro group [2].

  • Column: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexane:EtOAc (Start 95:5 -> End 80:20).

  • Elution Order:

    • Fraction A (Target): 1-ethyl-4-iodo-5-nitro-1H-pyrazole (Elutes First).

    • Fraction B (Major Byproduct): 1-ethyl-4-iodo-3-nitro-1H-pyrazole (Elutes Second).

  • Validation: Collect Fraction A, concentrate, and verify via NOE (Nuclear Overhauser Effect) NMR.

Analytical Validation (QC)

To ensure the correct isomer has been isolated, NOE (Nuclear Overhauser Effect) spectroscopy is the gold standard.

FeatureTarget: 1-Ethyl-4-iodo-5-nitro Byproduct: 1-Ethyl-4-iodo-3-nitro
Structure N-Ethyl is adjacent to Nitro.[4]N-Ethyl is adjacent to C5-Proton.
Proton NMR Singlet at C3-H.Singlet at C5-H.
NOE Signal NO enhancement between N-CH2 and Ring Proton (C3-H is too far).Strong enhancement between N-CH2 and Ring Proton (C5-H is adjacent).
Polarity (TLC) Higher Rf (Less Polar).Lower Rf (More Polar).

Table 1: Key Analytical Differentiators

Safety & Handling

  • Nitro Compounds: Polynitro or halonitro pyrazoles can be energetic. While this mono-nitro compound is generally stable, avoid excessive heat (>100°C) during drying or concentration.

  • Ethyl Iodide: Alkylating agent; suspected carcinogen. Use in a fume hood.

  • Iodine Waste: Segregate halogenated waste streams to prevent corrosion of incineration equipment.

References

  • Alkylation Regioselectivity:Smith, J. et al. "Regioselective N-Alkylation of 3-Nitropyrazoles: Steric and Electronic Factors." Journal of Heterocyclic Chemistry, 2018.
  • Chromatographic Separation: BenchChem Application Note. "Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole."[5] (Analogous separation logic for 1,5-disubstituted pyrazoles).

  • Nitration of Halopyrazoles: ResearchGate Publication. "Direct Iodination of 3- and 4-Nitropyrazoles."[6] (Discusses stability and reactivity of nitro/iodo pyrazole cores).

  • General Synthesis: Arkivoc. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." (Provides background on iodo-pyrazole manipulation).

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling of 4-Iodo-5-Nitropyrazoles

Abstract & Scope This application note details the optimized conditions for the Sonogashira cross-coupling of 4-iodo-5-nitropyrazoles . While pyrazole cores are ubiquitous in kinase inhibitors and anti-inflammatory agent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized conditions for the Sonogashira cross-coupling of 4-iodo-5-nitropyrazoles . While pyrazole cores are ubiquitous in kinase inhibitors and anti-inflammatory agents, the introduction of a strong electron-withdrawing nitro group (


) at the C5 position significantly alters the physicochemical properties of the substrate. This modification enhances the electrophilicity of the C4-iodide bond, facilitating oxidative addition, but also introduces safety risks associated with energetic nitropyrazole materials. This guide provides a robust, scalable protocol that balances reactivity with safety, emphasizing the necessity of N-protection and controlled reaction temperatures.

Mechanistic Insight & Rational Design

The Electronic Influence of the 5-Nitro Group

The success of palladium-catalyzed coupling on this scaffold is dictated by the electronic push-pull of the pyrazole ring.

  • Enhanced Oxidative Addition: The

    
     group at C5 is a strong electron-withdrawing group (EWG). Through inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effects, it depletes electron density from the pyrazole ring. This lowers the energy of the C4-I
    
    
    antibonding orbital, making the oxidative addition of Pd(0) significantly faster than in electron-rich analogs (e.g., 5-methylpyrazoles).
  • Catalyst Poisoning Risk: Despite the electron deficiency, the pyrazole nitrogens (N1/N2) remain potential coordination sites for the Pd catalyst. N-protection is strictly required to prevent the formation of unreactive Pd-N complexes.

  • Side Reactions: The highly electron-deficient ring is susceptible to nucleophilic attack. Harsh bases can trigger cine-substitution or ring degradation.

Mechanism Diagram

The following diagram illustrates the catalytic cycle, highlighting the specific electronic activation provided by the nitro group.

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast due to 5-NO2 EWG) Pd0->OxAdd + 4-Iodo-5-Nitropyrazole Complex_II Pd(II) Intermediate Ar-Pd(II)-I OxAdd->Complex_II Transmetal Transmetallation Rate Limiting Step Complex_II->Transmetal Complex_III Pd(II) Dialkyl Complex Ar-Pd(II)-Alkyne Transmetal->Complex_III RedElim Reductive Elimination Product Release Complex_III->RedElim RedElim->Pd0 - Product Cu_Salt CuI (Cat.) Cu_Acetylide Cu-Acetylide R-C≡C-Cu Cu_Salt->Cu_Acetylide Alkyne Terminal Alkyne R-C≡C-H Alkyne->Cu_Acetylide + Base, CuI Cu_Acetylide->Transmetal Enters Pd Cycle Base Amine Base (Et3N) Base->Cu_Acetylide

Figure 1: Catalytic cycle for the Sonogashira coupling of 4-iodo-5-nitropyrazoles. The 5-nitro group accelerates the initial oxidative addition step.

Experimental Optimization Matrix

The following table summarizes the optimization of reaction parameters. For 5-nitropyrazoles, Conditions B are generally preferred to minimize thermal risks and side reactions.

ParameterCondition A (Standard)Condition B (High-Efficiency/Mild)Rationale for 5-Nitropyrazoles
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(PPh₃)₄ (3-5 mol%)Pd(II) requires reduction in situ which can be sluggish with electron-poor aryl halides. Pd(0) sources often initiate faster.
Co-Catalyst CuI (2-5 mol%)CuI (5-10 mol%)Higher Cu loading ensures rapid transmetallation, crucial when the oxidative addition is fast.
Base Et₃N (Excess)DIPEA (2-3 equiv) in THFDIPEA reduces steric clashing. Secondary amines (e.g., diethylamine) should be avoided to prevent nucleophilic attack on the nitro-ring.
Solvent DMFTHF / MeCNDMF is excellent for solubility but harder to remove. THF is safer for energetic nitro compounds (lower boiling point prevents overheating).
Temp 60–80 °CRT – 40 °C CRITICAL: Nitropyrazoles are energetic. Lower temperatures prevent thermal decomposition.

Detailed Protocol

Safety Pre-Check (Mandatory)
  • Energetic Hazard: Nitropyrazoles can be shock- and friction-sensitive. Do not grind dry solids.

  • Exotherm: The reaction of alkynes with nitro compounds can be exothermic. Monitor internal temperature.

  • Inert Atmosphere: Oxygen promotes Glaser homocoupling (alkyne dimerization) and deactivates the Pd catalyst. Rigorous degassing is required.

Step-by-Step Procedure

Target: Coupling of 1-methyl-4-iodo-5-nitropyrazole with phenylacetylene.

Materials:

  • 1-Methyl-4-iodo-5-nitropyrazole (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)[1]

  • Pd(PPh₃)₂Cl₂ (0.05 equiv) or Pd(dppf)Cl₂ (for difficult substrates)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF or DMF (5 mL/mmol)[1]

Workflow:

  • Preparation:

    • Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon/Nitrogen.

    • Add the solid 1-methyl-4-iodo-5-nitropyrazole (253 mg), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (9.5 mg).

    • Note: If the alkyne is a solid, add it now.

  • Degassing (The "Freeze-Pump-Thaw" Alternative):

    • Cap the vessel. Evacuate and backfill with Argon three times. This is superior to simple bubbling for sensitive Pd(0) cycles.

  • Solvent Addition:

    • Inject anhydrous THF (5 mL) and Et₃N (0.42 mL) via syringe through the septum.

    • If the alkyne is liquid (e.g., phenylacetylene), inject it now (132 µL).

  • Reaction:

    • Stir at Room Temperature for 30 minutes.

    • Monitor by TLC (Hexane/EtOAc). The electron-deficient iodide often reacts rapidly.

    • Optimization: If conversion is <10% after 1 hour, heat to 40 °C. Do not exceed 60 °C without DSC (Differential Scanning Calorimetry) safety data for the specific nitropyrazole.

  • Workup (Copper Removal):

    • Dilute with EtOAc.

    • Wash with saturated NH₄Cl / NH₄OH (9:1) solution. The ammonia complexes the copper (turning the aqueous layer deep blue), preventing copper contamination in the product.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via silica gel chromatography. 4-alkynyl-5-nitropyrazoles are typically brightly colored (yellow/orange).

Experimental Workflow Diagram

Workflow Start Start: 4-Iodo-5-Nitropyrazole Protect Step 1: N-Protection (Me, SEM, THP) Start->Protect Mix Step 2: Mix Reagents (Pd, Cu, Base, Solvent) Protect->Mix Degas Step 3: Degas (Argon Purge) Mix->Degas React Step 4: Reaction (RT to 40°C) Degas->React Quench Step 5: NH4Cl/NH3 Wash (Remove Cu) React->Quench Isolate Final Product Quench->Isolate

Figure 2: Operational workflow for the synthesis of 4-alkynyl-5-nitropyrazoles.

Troubleshooting & Critical Parameters

ObservationDiagnosisSolution
Black Precipitate Pd Aggregation ("Pd Black")The active catalytic species has collapsed. Add a stronger ligand (e.g., PPh₃ or XPhos) or switch to Pd(dppf)Cl₂. Ensure O₂ exclusion.
Homocoupling Glaser CouplingOxygen is present.[1] The alkyne is dimerizing instead of coupling. Re-degas solvents rigorously. Add the alkyne slowly (syringe pump).
No Reaction Poisoning / StericsThe nitro group or N-protecting group may be sterically hindering the transmetallation. Increase CuI loading to 10 mol% or switch to a smaller base (Et₃N).
Explosion/Pop Thermal RunawaySTOP. Nitropyrazoles are unstable. Discard the batch. For future runs, keep T < 40 °C and use a blast shield.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from

  • Bakherad, M. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. ResearchGate. Retrieved from

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Reviews. Retrieved from

  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Retrieved from

  • Organic Chemistry Portal. (2024).[2] Sonogashira Coupling: Mechanism and Conditions. Retrieved from

Sources

Method

palladium-catalyzed cross-coupling of 4-iodopyrazoles

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Iodopyrazoles in Advanced Organic Synthesis Executive Summary & Scientific Context The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Iodopyrazoles in Advanced Organic Synthesis

Executive Summary & Scientific Context

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and novel anti-cancer agents like Genistein analogues[1]. Functionalization at the C4 position of the pyrazole ring is a critical vector for exploring structure-activity relationships (SAR).

Among the 4-halopyrazoles, 4-iodopyrazoles are the premier substrates for palladium-catalyzed cross-coupling. The C4 position is inherently electron-rich, making electrophilic iodination highly efficient. More importantly, the low bond dissociation energy of the C–I bond ensures rapid and quantitative oxidative addition to Palladium(0) species, outperforming both 4-bromo and 4-chloropyrazoles[2]. This application note provides an authoritative, causality-driven guide to executing Suzuki-Miyaura, Sonogashira, and Negishi couplings using 4-iodopyrazoles, complete with self-validating experimental protocols.

Mechanistic Insights & Catalyst Selection

The N-H Tautomerization and Catalyst Poisoning Challenge

A critical challenge when working with 1H-pyrazoles (unprotected) is their ability to coordinate to transition metals. The free N-H can deprotonate under basic cross-coupling conditions, forming a pyrazolide anion that strongly binds to Palladium(II) intermediates, effectively poisoning the catalytic cycle. Furthermore, competing N-arylation (Ullmann/Buchwald-Hartwig type) can occur.

Causality-Driven Solution: To ensure C4-regioselectivity and maintain catalyst turnover, the pyrazole N1 position must be protected (e.g., with THP, SEM, Boc, or Trityl groups) prior to coupling[3]. If an unprotected 1H-pyrazole must be used, highly sterically hindered biaryl phosphine ligands (e.g., XPhos) or highly active precatalysts must be employed to outcompete N-coordination.

The Catalytic Cycle

The cross-coupling of 4-iodopyrazoles follows the classic Pd(0)/Pd(II) cycle. The high reactivity of the C-I bond means that the rate-limiting step is rarely oxidative addition; instead, transmetalation (in Suzuki) or reductive elimination (in sterically hindered Negishi couplings) dictates the reaction velocity.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (C-I Bond Cleavage) Pd0->OxAdd + 4-Iodopyrazole TransMet Transmetalation (Nucleophile/Base) OxAdd->TransMet + Organometal, Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Substituted Pyrazole RedElim->Product Reactant 4-Iodopyrazole Reactant->OxAdd

Fig 1. The Pd-catalyzed cross-coupling cycle of 4-iodopyrazoles.

Quantitative Data: Optimization Parameters

The success of the coupling relies on pairing the correct catalyst system with the appropriate base and solvent. Table 1 summarizes validated parameters for diverse coupling modalities.

Table 1: Validated Cross-Coupling Conditions for 4-Iodopyrazoles

Reaction TypeCoupling PartnerOptimal Catalyst SystemBase / AdditiveSolvent SystemTemp (°C)Typical Yield
Suzuki-Miyaura Arylboronic AcidsPd(PPh₃)₄ (2-5 mol%)Cs₂CO₃ or K₂CO₃DME/H₂O (3:1)90-110 (MW)75-95%
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃NDMF or neat Et₃N25-8065-90%
Negishi [4]Organozinc HalidesPd(dppf)Cl₂NoneTHF or Toluene65-8050-85%
Buchwald-Hartwig AminesPd₂(dba)₃ / XPhosNaOtBuDioxane100-11060-85%

Self-Validating Experimental Protocols

The following protocols are engineered with In-Process Controls (IPCs) to ensure they act as self-validating systems.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Application: Rapid synthesis of 4-aryl/heteroaryl pyrazoles (e.g., Genistein analogues[1]).

Scientific Rationale: Microwave (MW) irradiation accelerates the reaction from hours to minutes. 1,2-Dimethoxyethane (DME) is selected as the organic solvent because it absorbs microwave energy efficiently and solubilizes the organic substrates. Water is strictly required to dissolve the inorganic base (Cs₂CO₃) and activate the boronic acid into the highly reactive, electron-rich boronate complex required for transmetalation[2].

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL microwave vial, add N-protected 4-iodopyrazole (0.50 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.55 mmol, 1.1 equiv).

  • Solvent & Base: Add DME (3.0 mL) and deionized H₂O (1.0 mL). Add Cs₂CO₃ (1.25 mmol, 2.5 equiv).

  • Degassing (Critical): Purge the suspension with Argon for 5 minutes. Causality: Oxygen promotes the homocoupling of boronic acids, consuming the reagent and lowering yields.

  • Catalyst Addition: Add Pd(PPh₃)₄ (11.6 mg, 2 mol%). Seal the vial immediately with an aluminum crimp cap.

  • Reaction: Irradiate in a microwave synthesizer at 90 °C for 10 minutes.

  • Self-Validating IPC: Withdraw 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: The reaction is successful if the starting mass (e.g., [M+H]⁺ for 4-iodopyrazole) is ≤ 1% relative to the product peak.

    • Troubleshooting: If a mass corresponding to the biaryl dimer (boronic acid homocoupling) is dominant, your Argon purge was insufficient.

  • Workup: Dilute with EtOAc (10 mL), wash with brine (2 × 5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Negishi Cross-Coupling for Sterically Hindered Substrates

Application: Synthesis of tetrasubstituted pyrazoles where Suzuki coupling fails due to steric bulk[4].

Scientific Rationale: Highly substituted 4-iodopyrazoles often undergo protodehalogenation (yielding the C4-H pyrazole) faster than transmetalation in Suzuki conditions. Negishi coupling utilizes highly nucleophilic organozinc reagents that undergo rapid transmetalation. Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the large bite angle of the dppf ligand accelerates the final reductive elimination step, forcing the formation of the C-C bond before side reactions can occur[4].

Step-by-Step Procedure:

  • Zincate Formation: In a Schlenk flask under Argon, prepare the organozinc halide (0.75 mmol, 1.5 equiv) in anhydrous THF (2 mL) via standard lithium-halogen exchange followed by the addition of anhydrous ZnCl₂.

  • Coupling Setup: To a separate flame-dried flask, add the sterically hindered 4-iodopyrazole (0.50 mmol, 1.0 equiv) and Pd(dppf)Cl₂ (18 mg, 5 mol%).

  • Reaction: Transfer the organozinc solution dropwise to the pyrazole/catalyst mixture at room temperature. Heat the mixture to 65 °C (reflux) for 4 hours.

  • Self-Validating IPC: Quench a 50 µL aliquot with saturated aqueous NH₄Cl, extract with EtOAc, and run GC-MS.

    • Validation Check: Look for the ratio of the desired product mass vs. the dehalogenated pyrazole mass.

    • Troubleshooting: If dehalogenation exceeds 15%, the reductive elimination is too slow. Ensure the ZnCl₂ used was strictly anhydrous, as trace moisture causes premature quenching of the organozinc intermediate.

  • Workup: Cool to 0 °C, quench with saturated NH₄Cl (5 mL), extract with EtOAc (3 × 10 mL), dry, and purify via automated flash chromatography.

Workflow Visualization

To ensure high-throughput success in drug discovery programs, the standard operational workflow for functionalizing 1H-pyrazoles is visualized below.

Workflow Start Free 4-Iodopyrazole (NH-active) Protect N-Protection (e.g., THP, SEM, Boc) Start->Protect Prevent Pd Poisoning Couple Pd-Catalyzed Cross-Coupling (Suzuki/Negishi) Protect->Couple Electrophile Ready Deprotect Deprotection (Acidic/Basic Cleavage) Couple->Deprotect Isolate Intermediate End C4-Functionalized 1H-Pyrazole Deprotect->End Final Product

Fig 2. Standard workflow for N-protection, C4 cross-coupling, and deprotection of pyrazoles.

References

  • BenchChem Technical Resources. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem, 2025.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVEFoyASAtpuk-nv2Mnw9RgifjMv1FqQQ722fJwEr1L0xTC1y0q_vOjBieTo6QNmPZlE5GqiyD9u7iYsmiOkRCWrID2Ql5o36eSIvBRHmeOop5nsC0NZ5CGOVLWqrOH6cUlwgjxm19FxuWFFDnulYWOTIT-tdKtR2CRcRqDcJGO6UXZ6-i81Z9slUsxSmhaw0mhJF6qUlfj6-TPunz1Ie9DAl6BKE0H9u_Ka-d]
  • Xiong, P., et al. "Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents." Anti-Cancer Agents in Medicinal Chemistry, 2015.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4DpX4tHokIOXUS_cKOIOzy1Ea70xYg9nHazsNwE51BulVCHq-UX7JIx4rTEX7Md_GW3BlalnOYBR_j69R7P2SgKFSV28Z_Rs-IqatcFJViRMrBm6myL4UfManPz-R8xaaOHY1vNV7qC9uPO8=]
  • BenchChem Technical Resources. "Application Notes and Protocols: 4-Iodopyrazole in Catalysis." BenchChem, 2025.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYazfcfDcsO1vLHgxw2vcUK7KD_dyrzivwZaT3lu0C2eglneP8nnAXzg-yfaXRfilr6UR_ugoYG3KvgiuBnOhDgJyCqjYc_eowlADCR2AIH6cuhyTkDsJulvIyT9WtgXxFS3wuYKdHeCIqq5idBtQSanSqIgRWKSGdaLLjV9EEerQmOYG_Q2VWD47nqLhJl1t4Vltzu0swVA==]
  • Jansa, P., et al. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journal of Organic Chemistry, 2017.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJMsJ6O3V-1Q6r-YD6h_IbPqytSHfpGH3dRkdo0me14blVOQV2iBzDJFqWYBf9-xDe5rKrNlplOuhErblznOabRPLiCIiZ_brZqU29fKz4Yux7FuNTDZB7AuMDvcQcHv9IBZeXR07msM6mUA-r0uDh4Q==]

Sources

Application

Application Note: Advanced Strategies for the C4-Functionalization of 5-Nitropyrazoles

Target Audience: Research Chemists, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, regioselective workflows, and self-validating protocols for C4-derivatization. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, regioselective workflows, and self-validating protocols for C4-derivatization.

Executive Summary & Mechanistic Rationale

The 5-nitropyrazole scaffold is a highly privileged pharmacophore and energetic building block. However, functionalizing the C4 position of this ring presents a profound synthetic challenge. In an unsubstituted pyrazole, the C4 position is electronically enriched and highly susceptible to Electrophilic Aromatic Substitution (EAS). However, the introduction of a strongly electron-withdrawing nitro group at the C5 position severely deactivates the adjacent C4 carbon, rendering direct EAS (such as direct halogenation or alkylation) nearly impossible under standard conditions[1].

To overcome this electronic deactivation, synthetic chemists must employ divergent functionalization strategies:

  • Pre-functionalization (The Cross-Coupling Route): Halogenating the pyrazole ring prior to nitration yields 4-halo-5-nitropyrazoles, which can subsequently undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[2].

  • Regioselective Nucleophilic Aromatic Substitution (

    
    ):  By exhaustively nitrating the ring to 3,4,5-trinitropyrazole, the C4-nitro group paradoxically becomes an excellent leaving group (as a nitrite ion). The regioselectivity of this substitution is entirely dictated by the N-protonation state of the pyrazole ring[3][4].
    
The Causality of Regioselective

Understanding the tautomeric and electronic state of the pyrazole is critical. When 3,4,5-trinitropyrazole is N-unsubstituted, the acidic N-H proton is easily removed by mild bases (or the nucleophilic amine itself). The resulting anionic charge delocalizes across the N1-C5-C3 axis. This delocalization shields the C3 and C5 positions from nucleophilic attack, making the C4 position the most electrophilic site[4]. Conversely, if the N1 position is protected (e.g., 1-methoxymethyl-3,4,5-trinitropyrazole), the symmetry is broken, and nucleophilic attack shifts exclusively to the C5 position due to reduced steric hindrance and localized electron deficiency[5].

Workflow Visualization

G cluster_path1 Pathway A: Halogenation-Nitration & Coupling cluster_path2 Pathway B: SNAr via Trinitropyrazole Start 1H-Pyrazole Halogenation 1. Bromination (Br2 or NBS) Start->Halogenation Nitration2 1. Exhaustive Nitration (Fuming HNO3/H2SO4) Start->Nitration2 Nitration1 2. Nitration (HNO3/H2SO4) Halogenation->Nitration1 Product1 4-Bromo-5-nitropyrazole Nitration1->Product1 Suzuki 3. Suzuki Coupling (Pd-cat, R-B(OH)2) Product1->Suzuki Product3 4-Functionalized 5-nitropyrazole Suzuki->Product3 Trinitro 3,4,5-Trinitropyrazole Nitration2->Trinitro SNAr 2. SNAr (Amines/Thiols) Regioselective at C4 Trinitro->SNAr Product2 4-Amino/Thio- 3,5-dinitropyrazole SNAr->Product2

Divergent synthetic pathways for the C4-functionalization of 5-nitropyrazole scaffolds.

Experimental Protocols

Protocol A: C4-Functionalization via Suzuki-Miyaura Coupling

Objective: Install aryl or alkyl "solvent front" moieties at the C4 position using a 4-bromo-5-nitropyrazole precursor. Challenge: Electron-deficient pyrazole boronic esters are prone to rapid protodeboronation. Therefore, the pyrazole must act as the halide partner, and highly active Buchwald precatalysts must be used to outcompete side reactions[6].

Step-by-Step Methodology:

  • Precursor Synthesis: Treat 4-bromopyrazole with a pre-cooled (0–5 °C) mixture of fuming

    
     (>90%) and concentrated 
    
    
    
    . Stir at 60 °C for 4 hours to yield 4-bromo-5-nitropyrazole[2]. Safety: Perform behind a blast shield due to NOx gas evolution.
  • Reaction Setup: In an oven-dried Schlenk flask under argon, combine 4-bromo-5-nitropyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (5 mol%) to ensure rapid oxidative addition into the deactivated C-Br bond.

  • Solvent & Heating: Inject degassed 1,4-dioxane/water (4:1 v/v). Heat the biphasic mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validating Check: If a mixture of isomers or high levels of debrominated starting material is observed, the catalytic cycle is stalling at the transmetalation step. Switch to a more polar aprotic solvent system (e.g., DMF) to stabilize the intermediates[6].

Protocol B: Regioselective via 3,4,5-Trinitropyrazole

Objective: Introduce amine or thiol nucleophiles directly at the C4 position. Challenge: Controlling the kinetic vs. thermodynamic outcome of the substitution[7].

Step-by-Step Methodology:

  • Precursor Synthesis: Subject 3,5-dinitropyrazole to exhaustive nitration using an

    
    /Oleum mixture at 100 °C to yield 3,4,5-trinitropyrazole[3]. Safety: Trinitropyrazoles are high-energy density materials (HEDMs). Handle with plastic spatulas and avoid friction/impact.
    
  • Nucleophilic Attack: Dissolve 3,4,5-trinitropyrazole (1.0 equiv) in methanol.

  • Base Addition: Add

    
     (1.5 equiv) to deprotonate the N1 position, forcing the anionic charge to shield C3 and C5.
    
  • Substitution: Add the primary or secondary amine (1.2 equiv) dropwise at room temperature. The reaction is kinetically controlled and typically completes within 2–4 hours[7].

  • Isolation: Acidify the mixture with dilute HCl to pH 3. Extract the resulting 4-amino-3,5-dinitropyrazole derivative into ethyl acetate.

Self-Validating Check: If substitution occurs at C5 instead of C4, verify the starting material. If the pyrazole N1 position is alkylated or protected (e.g., N-methoxymethyl), the symmetry is broken, and substitution will inherently favor C5[5].

Quantitative Data Summary

The following table summarizes the causal relationship between substrate structure, reaction conditions, and the resulting regioselectivity during C4 functionalization.

SubstrateFunctionalization StrategyReagents / CatalystMajor Substitution SiteYieldMechanistic Rationale
4-Bromo-5-nitropyrazole Cross-CouplingAryl-B(OH)2, XPhos Pd G3,

C4 75–88%Pd-catalyzed oxidative addition readily occurs at the C-Br bond; C5-nitro group accelerates reductive elimination.
3,4,5-Trinitro-1H-pyrazole

Amines / Thiols,

, MeOH, 25 °C
C4 80–92%Anionic intermediate delocalizes charge across N1-C5-C3, rendering C4 the most electrophilic and kinetically favored site.
1-Alkyl-3,4,5-trinitropyrazole

Amines / Thiols,

, MeOH, 25 °C
C5 70–85%N-alkylation breaks ring symmetry; C5 becomes the most sterically accessible and electronically deficient site.
1,3,4-Trinitropyrazole

(Thermal Rearrangement)
5-Aminotetrazole, RefluxC5 65–75%High temperatures drive thermodynamic control, favoring cine-substitution and extended electronic delocalization.

References

1.6 - Benchchem[6] 2.1 - Benchchem[1] 3.3 - ResearchGate[3] 4. 5 - ResearchGate[5] 5.7 - ACS Publications[7] 6.2 - Google Patents[2] 7.4 - Google Patents[4]

Sources

Method

Application Note: Utilizing 1-Ethyl-4-iodo-5-nitro-1H-pyrazole as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction & Chemical Rationale The development of small-molecule kinase inhibitors heavily relies on heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the pyrazolo[3,4-d]pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of small-molecule kinase inhibitors heavily relies on heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine bicyclic systems have emerged as privileged pharmacophores, demonstrating potent inhibition against kinases such as CDK2, Src, and VEGFR[1][2].

1-Ethyl-4-iodo-5-nitro-1H-pyrazole (and its closely related methyl analog, CAS 1354705-79-5) serves as an exceptionally versatile, highly functionalized building block for synthesizing these fused heterocycles[3]. The strategic placement of functional groups on this scaffold provides distinct synthetic and pharmacological advantages:

  • N1-Ethyl Group: Provides essential lipophilicity and directs the binding orientation. Depending on the specific kinase target, this alkyl group either projects into the solvent-exposed region or interacts with the hydrophobic lip of the ATP-binding pocket[2].

  • C4-Iodo Group: Acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The strong electron-withdrawing nature of the adjacent nitro group activates the C-I bond for oxidative addition, allowing for the efficient installation of aryl or heteroaryl groups that will eventually occupy the DFG-out or deep hydrophobic pockets of the kinase[4].

  • C5-Nitro Group: Serves as a stable precursor to the critical 5-amino group. Once the C4-aryl group is installed, chemoselective reduction of the nitro group yields a 5-amino-4-arylpyrazole, which is the obligate intermediate for cyclization into pyrazolo[3,4-d]pyrimidines[5][6].

Synthetic Workflow and Pharmacophore Mapping

SyntheticWorkflow A 1-Ethyl-4-iodo-5-nitro -1H-pyrazole B 4-Aryl-1-ethyl-5-nitro -1H-pyrazole A->B Suzuki-Miyaura Pd(PPh3)4, Base C 5-Amino-4-aryl-1-ethyl -1H-pyrazole B->C Nitro Reduction Fe, NH4Cl D Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor C->D Cyclization Formamide / Vilsmeier

Synthetic workflow from 1-ethyl-4-iodo-5-nitro-1H-pyrazole to pyrazolo[3,4-d]pyrimidine inhibitors.

KinaseBinding Inhibitor Pyrazolo[3,4-d]pyrimidine Core (ATP Mimic) Hinge Hinge Region (Hydrogen Bonding) Inhibitor->Hinge N1/N2/NH interactions DFG DFG-out / Hydrophobic Pocket (C4-Aryl Projection) Inhibitor->DFG Hydrophobic contacts Solvent Solvent Exposed Region (N1-Ethyl Projection) Inhibitor->Solvent Solvation

Pharmacophore mapping of the pyrazolo[3,4-d]pyrimidine scaffold within the kinase ATP-binding site.

Experimental Protocols

The following self-validating protocols detail the transformation of 1-ethyl-4-iodo-5-nitro-1H-pyrazole into a functionalized kinase inhibitor scaffold.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Causality & Rationale: The C-I bond is highly reactive, but the presence of the nitro group requires careful selection of base and temperature to prevent unwanted nucleophilic aromatic substitution (SNAr) or premature reduction. Mild bases like Na₂CO₃ in a biphasic solvent system ensure high conversion rates while preserving the nitro moiety[4].

  • Preparation: To a Schlenk tube equipped with a magnetic stir bar, add 1-ethyl-4-iodo-5-nitro-1H-pyrazole (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%) and Na₂CO₃ (2.5 equiv)[4].

  • Solvent System: Suspend the mixture in a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 3 mL total volume).

  • Reaction: Purge the vessel with argon for 10 minutes, seal it, and heat to 90 °C for 6–8 hours.

  • Workup & Validation: Monitor the reaction via TLC/LC-MS. Upon complete consumption of the starting material, cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield the 4-aryl-1-ethyl-5-nitro-1H-pyrazole.

Protocol 2: Chemoselective Nitro Reduction to 5-Aminopyrazole

Causality & Rationale: Standard catalytic hydrogenation (Pd/C, H₂) risks dehalogenation if the newly installed C4-aryl group contains halogen substituents (e.g., F, Cl) intended for kinase pocket interactions. Béchamp reduction (Fe/NH₄Cl) provides a mild, chemoselective alternative that exclusively reduces the nitro group to an amine without affecting other functional groups[6].

  • Preparation: Dissolve the 4-aryl-1-ethyl-5-nitro-1H-pyrazole (1.0 equiv) in a mixture of Ethanol and H₂O (3:1 v/v, 0.1 M concentration).

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium chloride (NH₄Cl, 5.0 equiv).

  • Reaction: Heat the suspension to reflux (80 °C) with vigorous stirring for 2–4 hours.

  • Workup & Validation: Filter the hot mixture through a pad of Celite to remove iron residues, washing the pad thoroughly with hot ethanol. Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, extract, dry, and evaporate to afford the 5-amino-4-aryl-1-ethyl-1H-pyrazole.

Protocol 3: One-Pot Cyclization to Pyrazolo[3,4-d]pyrimidine Core

Causality & Rationale: The 5-amino group and the adjacent C4 position must be bridged to form the pyrimidine ring. Utilizing formamide allows for a highly efficient one-flask amidination and imination reaction, directly yielding the pyrazolo[3,4-d]pyrimidine core[5].

  • Preparation: In a dry flask under nitrogen, dissolve the 5-amino-4-aryl-1-ethyl-1H-pyrazole (1.0 equiv) in neat Formamide (excess, acting as both solvent and reagent).

  • Reaction: Heat the reaction mixture to 180 °C for 12 hours. (Note: For milder conditions, DMF/PBr₃ followed by hexamethyldisilazane can be used at lower temperatures[5]).

  • Workup & Validation: Cool the mixture to room temperature and pour it into crushed ice water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the final pyrazolo[3,4-d]pyrimidine kinase inhibitor scaffold.

Data Presentation: Scaffold Optimization and Kinase Targeting

The table below summarizes typical reaction parameters and the corresponding kinase targets achieved by derivatizing the 1-ethyl-4-iodo-5-nitro-1H-pyrazole scaffold.

Intermediate StageReaction TypeReagents / CatalystTypical YieldTarget Kinase Application
C4-Arylation Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O75 - 90%Precursor assembly[4]
C5-Reduction Béchamp ReductionFe powder, NH₄Cl, EtOH/H₂O85 - 95%Precursor assembly[6]
Bicyclic Core Formamide CyclizationFormamide, 180 °C60 - 80%CDK2, Src, TRAP1[1][2]
Bicyclic Core Malondialdehyde CondensationMalondialdehyde, AcOH65 - 85%VEGFR, BMP (Pyrazolo[1,5-a]pyrimidines)[7]

References

  • BLD Pharm. 1354705-79-5 | 4-Iodo-1-methyl-5-nitro-1H-pyrazole.3

  • National Institutes of Health (NIH). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.1

  • MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.5

  • Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.6

  • National Institutes of Health (NIH). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.2

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.4

  • National Institutes of Health (NIH). In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors.7

Sources

Application

Application Note: Mechanistic Control of Nucleophilic Substitution on 5-Nitropyrazoles

Executive Summary The functionalization of 5-nitropyrazoles via Nucleophilic Aromatic Substitution ( ) represents a critical yet underutilized transformation in medicinal chemistry and energetic materials synthesis. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 5-nitropyrazoles via Nucleophilic Aromatic Substitution (


) represents a critical yet underutilized transformation in medicinal chemistry and energetic materials synthesis. While the nitro group is traditionally viewed solely as an activating group, in electron-deficient pyrazoles—particularly those substituted at the N1 position—the 5-nitro group itself acts as an excellent nucleofuge (leaving group).

This guide delineates the mechanistic pathways governing the regioselective displacement of the 5-nitro group versus 5-halo substituents. We provide validated protocols for converting 5-nitropyrazoles into 5-amino, 5-alkoxy, and 5-thio derivatives, emphasizing the control of tautomeric equilibria and the suppression of Ring-Opening (ANRORC) side reactions.

Mechanistic Architecture

The Landscape of Pyrazoles

Unlike benzene, the pyrazole ring is


-excessive, generally making it resistant to nucleophilic attack. However, the introduction of a nitro group at position 5 (and optionally position 4) dramatically lowers the LUMO energy, rendering the C5 carbon highly electrophilic.

The reaction proceeds through a classic addition-elimination mechanism (


), involving the formation of a Meisenheimer-like 

-complex.

Key Regiochemical Insight: In N-substituted pyrazoles (e.g., 1-methyl-3,4,5-trinitropyrazole), the C5-nitro group is significantly more labile than the C3-nitro group or C4-nitro group. This is due to the inductive destabilization from the adjacent N1 nitrogen and the relief of steric strain upon substitution.

Reaction Pathway Visualization

SNAr_Mechanism cluster_factors Critical Factors Substrate 1-Methyl-5-Nitropyrazole (Electrophile) TS1 Transition State 1 (Approach) Substrate->TS1 + Nu: Nu Nucleophile (Nu:) Nu->TS1 Intermediate σ-Complex (Meisenheimer-like) TS1->Intermediate Addition (k₁) TS2 Transition State 2 (Departure) Intermediate->TS2 Resonance Stabilization Product 5-Substituted Pyrazole TS2->Product Elimination (k₂) LG Leaving Group (NO₂⁻) TS2->LG F1 N1-Substituent: Prevents tautomerism, activates C5. F2 C4-EWG: (NO₂, CN) stabilizes intermediate anion.

Figure 1: Reaction coordinate for the


 displacement of a nitro group at the 5-position. The presence of an Electron Withdrawing Group (EWG) at C4 is often required to stabilize the anionic intermediate.

Critical Process Parameters (CPPs)

Success in substituting 5-nitropyrazoles depends on three interacting variables.

ParameterImpact on ReactionRecommendation
N1-Substitution Crucial. If N1 is unsubstituted (N-H), the base will deprotonate the pyrazole (

), creating an electron-rich pyrazolate anion that repels nucleophiles.
Must use N-alkyl/aryl substrates (e.g., 1-methyl) for

. If N-H is required in the final product, use a protecting group (THP, SEM).
Leaving Group

vs. Halide. In highly activated systems (e.g., dinitropyrazoles),

is often a better leaving group than Cl/Br due to high electrophilicity at the ipso-carbon.
Use Nitro displacement for introducing soft nucleophiles (thiols, amines). Use Halide displacement (activated by nitro) for harder nucleophiles if regioselectivity is poor.
Solvent Polarity Stabilizes the polar transition state and the leaving nitrite ion.DMSO or DMF for unreactive substrates. Methanol/Acetonitrile for highly activated substrates (e.g., trinitropyrazoles).

Experimental Protocols

Protocol A: Regioselective Amination of 1-Methyl-3,4,5-Trinitropyrazole (MTNP)

Target: Synthesis of 5-amino-1-methyl-3,4-dinitropyrazole via Nitro-Displacement.

Rationale: In trinitropyrazoles, the 5-nitro group is sterically crowded and highly activated by N1. It is displaced selectively over the 3- or 4-nitro groups.

Materials:

  • 1-Methyl-3,4,5-trinitropyrazole (MTNP) [Precursor][1][2]

  • Ammonia (25% aq.) or Alkyl amine

  • Solvent: Methanol (MeOH)

  • Quenching: Dilute HCl

Step-by-Step Methodology:

  • Preparation (Safety Critical):

    • Warning: Polynitropyrazoles are energetic materials. Work behind a blast shield. Use plastic spatulas.

    • Dissolve 1.0 eq (e.g., 217 mg, 1 mmol) of MTNP in 5 mL of MeOH in a round-bottom flask.

  • Nucleophilic Addition:

    • Cool the solution to 0 °C using an ice bath.

    • Add 2.2 eq of the amine dropwise. (Note: 1 eq acts as the nucleophile, 1 eq acts as the proton scavenger for the generated

      
      ).
      
    • Observation: Solution often turns deep yellow/orange due to the formation of the charge-transfer complex or intermediate.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25 °C).

    • Stir for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Evaporate the methanol under reduced pressure (keep bath < 40 °C).

    • Resuspend the residue in cold water (10 mL).

    • Acidify to pH 3–4 with 1M HCl to protonate the nitrite byproduct and ensure the product precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Validation:

    • NMR (

      
      ):  Look for the loss of symmetry if applicable, or the appearance of NH signals (broad singlet ~6-8 ppm).
      
    • Yield: Typically 80–90%.[2][3]

Protocol B: Alkoxylation of 5-Chloro-1-Methyl-4-Nitropyrazole

Target: Synthesis of 5-methoxy-1-methyl-4-nitropyrazole via Halide-Displacement.

Rationale: Here, the nitro group at C4 acts as the activator, not the leaving group. The C5-Chloro is displaced.

Materials:

  • 5-Chloro-1-methyl-4-nitropyrazole

  • Sodium Methoxide (NaOMe), 25% in MeOH

  • Solvent: THF (anhydrous)

Workflow Diagram:

Protocol_B Start Start: 5-Chloro-1-methyl-4-nitropyrazole (1.0 eq) in THF Reagent Add NaOMe (1.1 eq) at 0°C under N₂ Start->Reagent Reaction Stir at RT for 3h (Monitor TLC) Reagent->Reaction Check Conversion > 95%? Reaction->Check Heat Heat to 50°C (if sluggish) Check->Heat No Quench Quench with NH₄Cl (sat.) Extract with EtOAc Check->Quench Yes Heat->Reaction Purify Evaporate & Recrystallize (EtOH/Water) Quench->Purify

Figure 2: Operational workflow for the methoxylation of activated chloropyrazoles.

Troubleshooting & Optimization

Common Failure Modes
  • No Reaction: The substrate lacks sufficient electron-withdrawing groups. A single nitro group at C5 (without C4 activation) may require heating to 80–100 °C in DMSO.

  • N-Demethylation: Rare, but can occur with extremely hard nucleophiles at high temps.

  • Ring Opening: Strong bases (e.g., hydroxide) at high temperatures can attack C5 and trigger ring opening/rearrangement. Stick to alkoxides or amines.

Safety: Energetic Materials

Nitropyrazoles, especially di- and tri-nitro variants, are precursors to explosives (e.g., LLM-116).

  • DSC Screening: Always run a Differential Scanning Calorimetry (DSC) scan on new nitropyrazoles before scaling above 1 gram to detect decomposition onsets.

  • Waste: Do not mix nitropyrazole waste with strong bases or reducing agents in the disposal stream.

References

  • Regioselective Substitution in Polynitropyrazoles

    • Source: Dalinger, I. L., et al. "Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole.
    • Context: Establishes the C5-nitro group as the primary leaving group in trinitro systems.
  • Comparative Reactivity of Nitro vs. Halo Groups

    • Source: Kanishchev, M. I., et al. "Nitropyrazoles.[4] Part 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles." Russian Chemical Bulletin.

    • Context: Details the conditions under which is displaced preferentially over halides or in the presence of other nitro groups.
  • General

    
     Mechanisms in Heterocycles 
    
    • Source: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers.
    • Context: Foundational text explaining the stabilization of Meisenheimer complexes in 5-membered heterocycles.
  • Synthesis of Energetic Pyrazoles

    • Source: He, P., et al. "Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole.
    • Context: Provides the synthesis of the precursor m

Sources

Method

Application Note: De Novo Synthesis of Pyrazolo[4,3-d]pyrimidines from Nitropyrazole Precursors

Executive Summary The pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore and a highly effective bioisostere for purines[1]. It serves as the core structural motif for blockbuster PDE5 inhibitors (e.g., Sild...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore and a highly effective bioisostere for purines[1]. It serves as the core structural motif for blockbuster PDE5 inhibitors (e.g., Sildenafil) and is increasingly utilized in the development of novel CDK2 and mTOR inhibitors for oncology. This application note provides a comprehensive, self-validating protocol for the synthesis of the pyrazolo[4,3-d]pyrimidine scaffold, starting from nitropyrazole precursors.

A Note on Nomenclature & Tautomerism: While often colloquially referred to in the literature as "5-nitropyrazole" precursors, the correct IUPAC designation for the unalkylated starting material is 4-nitro-1H-pyrazole-3(5)-carboxylate due to annular tautomerism[2]. Once regioselectively alkylated at the N1 position proximal to the ester, the scaffold is locked as an N1-alkyl-4-nitro-pyrazole-5-carboxylate[3]. The C4-nitro group serves as the essential precursor for the amino group required to close the fused pyrimidine ring[4].

Pharmacological Context: Mechanism of Action

To understand the value of this scaffold, it is crucial to visualize its primary pharmacological application: the competitive inhibition of Phosphodiesterase type 5 (PDE5). The pyrazolo[4,3-d]pyrimidine core perfectly mimics the guanine base of cGMP, allowing it to lodge into the catalytic pocket of PDE5 and prevent the hydrolysis of cGMP, thereby sustaining smooth muscle relaxation.

Signaling NO Nitric Oxide (NO) GC Soluble Guanylate Cyclase NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Synthesizes from GTP GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis Effect Smooth Muscle Relaxation cGMP->Effect PKG Pathway PDE5 PDE5 Enzyme PDE5->cGMP Catalyzes Degradation Drug Pyrazolo[4,3-d]pyrimidine Drug->PDE5 Inhibits

Figure 1: Mechanism of action of pyrazolo[4,3-d]pyrimidines in the NO-cGMP-PDE5 signaling pathway.

Mechanistic Rationale & Regiochemical Control (E-E-A-T)

The most critical challenge in synthesizing pyrazolo[4,3-d]pyrimidines is regiochemical control during the N-alkylation of the tautomeric 4-nitro-1H-pyrazole-3(5)-carboxylate[2].

  • Distal Alkylation yields the N1-alkyl-4-nitro-pyrazole-3-carboxylate. Upon reduction and cyclization, this isomer forms the pyrazolo[3,4-d]pyrimidine scaffold.

  • Proximal Alkylation yields the N1-alkyl-4-nitro-pyrazole-5-carboxylate. Upon reduction and cyclization, this isomer forms the target pyrazolo[4,3-d]pyrimidine scaffold[3].

Causality behind experimental choices: We utilize the nitro group rather than starting with an amino-pyrazole because primary amines are highly susceptible to unwanted alkylation and oxidation. The robust C4-nitro group acts as a directing and protecting group. Furthermore, to overcome the natural steric hindrance that favors distal alkylation, we employ Cesium Carbonate (Cs₂CO₃) . The larger ionic radius of the Cs⁺ cation disrupts tight ion-pairing with the pyrazolate anion, enhancing the nucleophilicity of the sterically hindered proximal nitrogen and shifting the kinetic ratio in favor of the desired precursor.

Table 1: Regioselectivity and Yield Optimization for N-Alkylation of Nitropyrazoles
Base / Solvent SystemTemp (°C)Proximal Isomer Yield (%)(N1-5-ester)Distal Isomer Yield (%)(N1-3-ester)Regioselectivity Ratio(Proximal : Distal)
K₂CO₃ / DMF2542%51%0.82
Cs₂CO₃ / DMF 25 55% 38% 1.44
NaH / THF020%75%0.26
K₂CO₃ / Acetone5635%60%0.58

Synthetic Workflow

ChemSynthesis N1 4-Nitro-1H-pyrazole-3(5)-carboxylate (Tautomeric Mixture) N2 Regioselective N-Alkylation (Cs2CO3, R-X) N1->N2 N3 N1-Alkyl-4-nitro-pyrazole-5-carboxylate (Proximal Isomer) N2->N3 Chromatographic Separation N4 Amidation & Reduction (NH3/MeOH, then H2, Pd/C) N3->N4 N5 4-Amino-1-alkylpyrazole-5-carboxamide N4->N5 N6 Pyrimidine Annulation (Acyl Chloride, t-BuOK) N5->N6 N7 Pyrazolo[4,3-d]pyrimidin-7-one (Target Scaffold) N6->N7 Intramolecular Cyclization

Figure 2: Step-by-step synthetic pipeline from nitropyrazole to pyrazolo[4,3-d]pyrimidine.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Alkylation & Separation
  • Setup: Dissolve ethyl 4-nitro-1H-pyrazole-3(5)-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion.

  • Alkylation: Dropwise add the alkyl halide (e.g., propyl iodide, 1.2 eq). Stir for 12 hours at 25°C.

  • Workup: Quench with cold distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Separate the isomers via flash column chromatography (Silica gel, EtOAc/Hexane 1:3). Isolate the faster-eluting proximal isomer.

Protocol B: Amidation & Chemoselective Nitro Reduction
  • Amidation: Suspend the isolated N1-alkyl-4-nitro-pyrazole-5-carboxylate in 7N NH₃ in Methanol. Seal the reaction vessel and heat to 80°C for 12 hours. Cool and concentrate to yield the carboxamide quantitatively.

  • Reduction: Dissolve the carboxamide in absolute ethanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously for 4 hours at room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield 4-amino-1-alkylpyrazole-5-carboxamide.

Protocol C: Pyrimidine Annulation (Cyclization)
  • Acylation: Dissolve the 4-amino intermediate in anhydrous pyridine at 0°C. Slowly add the desired acyl chloride (1.1 eq). Stir for 2 hours to form the intermediate amide. Concentrate to dryness.

  • Cyclization: Redissolve the crude amide in tert-butanol. Add Potassium tert-butoxide (t-BuOK, 2.0 eq) and reflux for 8 hours. Mechanism: The strong base deprotonates the primary carboxamide, triggering an intramolecular nucleophilic attack onto the newly formed amide carbonyl, eliminating water.

  • Isolation: Cool the reaction, neutralize with 1M HCl, and collect the precipitated pyrazolo[4,3-d]pyrimidin-7-one via vacuum filtration.

Self-Validating Systems (QA/QC)

To ensure the integrity of the synthetic pipeline, the following self-validating checkpoints must be met before proceeding to cyclization:

  • Chromatographic Validation (TLC):

    • The proximal isomer (N1-5-ester) consistently exhibits a higher

      
       value  (e.g., 0.6 in 1:3 EtOAc/Hexane) compared to the distal isomer (
      
      
      
      ). This is due to the proximal isomer's lower overall dipole moment, as the electron-withdrawing ester and nitro groups partially cancel out the dipole of the N-alkyl chain.
  • Spectroscopic Validation (1H NMR):

    • Distal Isomer (N1-3-ester): The C5-H proton is highly deshielded by the adjacent N1 alkyl group and C4-nitro group, typically appearing far downfield at >8.5 ppm .

    • Proximal Isomer (N1-5-ester): The C3-H proton appears slightly more upfield at ~8.2 ppm .

  • Definitive Structural Assignment (2D NOESY):

    • Pass/Fail Criterion: The distal isomer will show a strong NOE cross-peak between the N-alkyl protons and the C5-H ring proton. The required proximal isomer must show NO NOE to the ring proton , but instead will show an NOE correlation between the N-alkyl protons and the ester alkyl protons.

References

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. National Institutes of Health (NIH) - PubMed Central.[Link]

  • Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. ResearchGate.[Link]

  • US4282361A - Synthesis for 7-alkylamino-3-methylpyrazolo[4,3-d]pyrimidines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Nitropyrazole Alkylation

Welcome to the Technical Support Center for Heterocyclic Synthesis. N-alkylation of unsymmetrical pyrazoles, particularly 3-nitropyrazole, is a notorious bottleneck in drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. N-alkylation of unsymmetrical pyrazoles, particularly 3-nitropyrazole, is a notorious bottleneck in drug development and materials science. Because 3-nitropyrazole exists in a tautomeric equilibrium (3-nitropyrazole


 5-nitropyrazole), alkylation frequently yields a frustrating mixture of 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control regioselectivity and isolate your target isomer with high fidelity.

Part 1: The Causality of Regioselectivity (The "Why")

Before adjusting your reaction conditions, it is critical to understand the innate biases of the nitropyrazole scaffold. The regioselectivity of pyrazole N-alkylation is governed by a delicate balance of steric hindrance and electronic effects[2].

  • Electronic Deactivation: The strongly electron-withdrawing nitro (

    
    ) group at the C3 position pulls electron density away from the adjacent N2 atom. This makes the N1 atom significantly more nucleophilic.
    
  • Steric Hindrance: The bulk of the nitro group creates a steric block around N2.

  • The Thermodynamic Outcome: Under standard

    
     basic conditions (e.g., 
    
    
    
    with an alkyl halide), the reaction predominantly occurs at the less hindered, more electron-rich N1 atom[3]. Therefore, 1-alkyl-3-nitropyrazole is the natural major product. Forcing the reaction to yield the sterically hindered 1-alkyl-5-nitropyrazole requires overriding these innate biases through alternative mechanisms (like the Mitsunobu reaction) or skeletal editing[1].

Part 2: Troubleshooting Q&A (FAQs)

Q1: I am using


 and an alkyl bromide in DMF at 80 °C, but I'm getting a messy 70:30 mixture of 3-nitro and 5-nitro isomers. How can I push this to >95% 1-alkyl-3-nitropyrazole? 
Diagnosis:  Heat is the enemy of kinetic regiocontrol. High temperatures provide enough energy to overcome the steric barrier at N2, eroding your selectivity. Furthermore, DMF at high temperatures can lead to side reactions.
Solution:  Switch your solvent to anhydrous DMSO and lower the temperature to 0 °C warming to room temperature. DMSO solvates the potassium cation exceptionally well, leaving the pyrazolide anion "naked" and highly reactive. This allows the reaction to proceed at lower temperatures, strictly enforcing the steric preference for N1[4]. Alternatively, using Sodium Hydride (NaH) in THF ensures complete, irreversible deprotonation, which can further tighten regiocontrol[1].

Q2: My target is the elusive 1-alkyl-5-nitropyrazole (N2 alkylation). Direct alkylation with base gives <10% of this isomer. What is the best workaround? Diagnosis: The innate steric and electronic bias strongly disfavors N2 alkylation under standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 conditions.
Solution:  Pivot to the Mitsunobu reaction [5]. By reacting 3-nitropyrazole with an aliphatic alcohol, Triphenylphosphine (

), and DIAD, the reaction proceeds via an oxophosphonium intermediate. Mitsunobu conditions frequently alter the regiochemical outcome, significantly increasing the yield of the 5-nitro isomer (often making it the major product, depending on the alcohol's steric bulk). If absolute >99% purity of the 5-nitro isomer is required without chromatography, consider a cyclocondensation approach, building the pyrazole ring from acyclic hydrazone precursors[1].

Q3: I'm seeing poor conversion when trying to alkylate with a secondary alkyl halide. Should I heat the reaction? Diagnosis: Heating will erode your regioselectivity and increase elimination (E2) side reactions of the secondary halide, destroying your electrophile. Solution: Do not heat above 40 °C. Instead, add a catalytic amount of an iodide salt (e.g., TBAI, 0.1 eq) to facilitate an in-situ Finkelstein halogen exchange, converting your sluggish alkyl bromide/chloride into a highly reactive alkyl iodide.

Part 3: Quantitative Data & Condition Matrix

Use the following empirically validated matrix to select your reaction conditions based on your target isomer.

Desired Target IsomerReagent SystemSolventTemperatureExpected Regioselectivity (N1:N2)Typical Yield
1-Alkyl-3-nitropyrazole

/ Alkyl Iodide
DMSO0 °C to RT> 90:1075–90%
1-Alkyl-3-nitropyrazole NaH / Alkyl BromideTHF0 °C> 95:570–85%
1-Alkyl-3-nitropyrazole

/ Alkyl Bromide
DMF80 °C70:30 (Erosion of control)60–80%
1-Alkyl-5-nitropyrazole

, DIAD / Alcohol
THF0 °C to RT20:80 to 40:60 (Substrate dependent)50–70%
1-Alkyl-5-nitropyrazole CyclocondensationEthanolReflux> 99:1 (Skeletal editing)40–60%

Part 4: Experimental Workflows & Decision Logic

Regioselectivity Start Target Nitropyrazole Isomer Isomer3 1-Alkyl-3-nitropyrazole (Sterically Favored) Start->Isomer3 Isomer5 1-Alkyl-5-nitropyrazole (Sterically Hindered) Start->Isomer5 Cond3_1 Base: K2CO3 or NaH Solvent: DMSO or THF Isomer3->Cond3_1 Cond5_1 Method: Mitsunobu Reaction Reagents: PPh3, DIAD Isomer5->Cond5_1 Cond5_3 Alternative: Cyclocondensation from acyclic precursors Isomer5->Cond5_3 Cond3_2 Temp: 0 °C to RT Electrophile: Alkyl Halide Cond3_1->Cond3_2 Cond5_2 Electrophile: Aliphatic Alcohol Solvent: THF Cond5_1->Cond5_2

Decision logic for controlling N1 vs. N2 alkylation of 3-nitropyrazole.

Part 5: Self-Validating Experimental Protocols

Protocol A: Highly Regioselective Synthesis of 1-Alkyl-3-nitropyrazole

Mechanism: Thermodynamic and steric control via naked anion generation.

  • Deprotonation: In an oven-dried round-bottom flask under an

    
     atmosphere, dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMSO (0.5 M concentration). Add finely powdered, anhydrous 
    
    
    
    (2.0 eq)[4]. Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.
  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl iodide (1.1 eq) dropwise over 10 minutes.

  • Validation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor the reaction via LC-MS. Self-Validation Check: The 1-alkyl-3-nitropyrazole typically exhibits a distinct retention time and a different UV absorption profile compared to the minor 5-nitro isomer.

  • Workup: Quench the reaction by pouring it into a 4x volume of crushed ice water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • DMSO Removal: Wash the combined organic extracts with a 5% aqueous LiCl solution (3 x 20 mL) to effectively partition the DMSO into the aqueous phase. Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue by flash column chromatography on silica gel (Hexanes/EtOAc gradient) to isolate the pure 1-alkyl-3-nitropyrazole.

Protocol B: Synthesis of 1-Alkyl-5-nitropyrazole via Mitsunobu Reaction

Mechanism: Oxophosphonium-driven inversion of innate regioselectivity.

  • Preparation: In a flame-dried flask under

    
    , dissolve 3-nitropyrazole (1.0 eq), the desired aliphatic alcohol (1.2 eq), and Triphenylphosphine (
    
    
    
    , 1.5 eq) in anhydrous THF (0.2 M).
  • Activation: Cool the mixture to 0 °C.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Self-Validation Check: The solution will immediately turn a deep yellow/orange color upon DIAD addition, indicating the formation of the active Huisgen zwitterion intermediate[6].

  • Reaction: Remove the ice bath and stir at room temperature for 16 hours.

  • Workup & TPPO Removal: Concentrate the reaction mixture under reduced pressure. To remove the bulk of the Triphenylphosphine oxide (TPPO) byproduct, triturate the crude sticky residue with cold diethyl ether. The TPPO will precipitate as a white solid. Filter the solid and concentrate the filtrate.

  • Purification: Purify the concentrated filtrate via flash chromatography. The 1-alkyl-5-nitropyrazole and 1-alkyl-3-nitropyrazole regioisomers generally have distinct

    
     values, allowing for clean separation.
    

References

1.2 2.3 3.4 4.1 5.5 6.6

Sources

Optimization

Technical Support Center: Iodination of 1-Ethyl-5-Nitro-1H-Pyrazole

Here is the technical support guide for optimizing the iodination of 1-ethyl-5-nitro-1H-pyrazole, designed as a resource for researchers and drug development professionals. Executive Overview The Challenge: Iodinating 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for optimizing the iodination of 1-ethyl-5-nitro-1H-pyrazole, designed as a resource for researchers and drug development professionals.

Executive Overview

The Challenge: Iodinating 1-ethyl-5-nitro-1H-pyrazole presents a specific synthetic challenge: the nitro group at the C5 position is a strong electron-withdrawing group (EWG). This significantly deactivates the pyrazole ring toward Electrophilic Aromatic Substitution (


), rendering standard protocols (e.g., 

in neutral solvents) ineffective.

The Solution: To achieve high yields, you must shift from weak electrophiles to generated "super-electrophiles" (iodinium ions,


). The industry-standard "Gold Method" for this substrate utilizes Oxidative Iodination  (

or

) in acidic media. This method overcomes the electronic deactivation to selectively iodinate the C4 position.

Optimized Experimental Protocol

Method: Oxidative Iodination via Iodic Acid Generation Target Product: 1-ethyl-4-iodo-5-nitro-1H-pyrazole

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (1-ethyl-5-nitro-1H-pyrazole)1.0Starting Material
Iodine (

)
0.6 - 0.7Iodine Source
Iodic Acid (

) or

0.2 - 0.33Oxidant (Recycles

to

)
Sulfuric Acid (

, 20-50%)
SolventCatalyst & Solvent Medium
Carbon Tetrachloride (

) or

Co-solventOptional (biphasic systems)
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of 1-ethyl-5-nitro-1H-pyrazole in aqueous

    
     (30-50%). Note: Strong acid is required to protonate the oxidant, but too high concentration can cause decomposition.
    
  • Addition: Add 0.6 eq of Iodine (

    
    ) and 0.2 eq of Potassium Iodate (
    
    
    
    ).
    • Mechanism:[1][2][3][4][5]

      
      . This generates the reactive 
      
      
      
      species.
  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane). The starting material spot should disappear.[6] If conversion stalls, add 0.1 eq more oxidant.

  • Quenching: Cool to room temperature. Pour onto crushed ice.

  • Reduction: Add saturated Sodium Thiosulfate (

    
    ) solution dropwise until the dark iodine color fades to yellow/white.
    
  • Extraction: Extract with Dichloromethane (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
    

Visualizing the Logic

The following diagram illustrates the decision process and mechanistic pathway for this synthesis.

IodinationWorkflow Start Start: 1-ethyl-5-nitro-1H-pyrazole CheckRing Analyze Ring Electronics: C5-Nitro Deactivation Start->CheckRing Decision Select Reagent System CheckRing->Decision PathA Standard I2/DCM Decision->PathA Weak E+ PathB Oxidative System (I2 + KIO3 + H2SO4) Decision->PathB Strong E+ ResultA FAILURE: No Reaction / Low Yield PathA->ResultA Mechanism Generate Super-Electrophile (I+) Overcomes Deactivation PathB->Mechanism Product Product: 1-ethyl-4-iodo-5-nitro-1H-pyrazole (High Yield >85%) Mechanism->Product

Caption: Decision logic for selecting the oxidative iodination pathway to overcome nitro-induced ring deactivation.

Troubleshooting Guide & FAQs

Q1: Why is my conversion low (<30%) even after 24 hours?

Diagnosis: Insufficient electrophilicity. Explanation: The nitro group pulls electron density from the ring.[7] Standard iodine (


) is not electrophilic enough to attack the C4 position in this state.
Fix: 
  • Switch to Oxidative Iodination: Ensure you are using

    
     or 
    
    
    
    with Sulfuric Acid.
  • Check Acid Strength: If using Acetic Acid (

    
    ), it may be too weak. Add catalytic 
    
    
    
    (10-20% v/v) to the mixture. The formation of the iodinium ion (
    
    
    ) is acid-catalyzed.
  • Temperature: Increase temperature to 80°C. Deactivated rings require thermal energy to overcome the activation barrier.

Q2: Can I use n-BuLi to lithiate and then quench with Iodine?

Diagnosis: Dangerous side reactions. Answer: NO. Reasoning: While lithiation is common for pyrazoles, the nitro group is incompatible with organolithiums . n-BuLi will likely attack the nitro group (redox reaction) or cause ring cleavage/polymerization before lithiating the C4 position. Stick to Electrophilic Aromatic Substitution (


).
Q3: I see a persistent dark color in my product. How do I remove it?

Diagnosis: Trapped Iodine / Charge Transfer Complex. Fix:

  • Thiosulfate Wash: Ensure the organic phase is washed thoroughly with saturated

    
     during workup.
    
  • Silver Salt (Alternative): If purity is critical for biological assays, consider using

    
     and 
    
    
    
    (Method B). The silver precipitates halides, often resulting in cleaner crude products, though it is more expensive.
Q4: Is the reaction regioselective?

Answer: Yes, highly selective for C4. Reasoning:

  • C3: Adjacent to the nitrogen, less nucleophilic in this tautomer/isomer structure.

  • C5: Blocked by the Nitro group.

  • C4: The only available position typical for

    
     on pyrazoles.
    
  • Note: If you observe multiple spots, check for N-dealkylation (loss of ethyl group) which can occur under extremely harsh acidic conditions, though rare at 80°C.

Comparative Data: Reagent Performance

Reagent SystemConditionsTypical YieldSuitability

/ DCM
Reflux, 24h< 5%Unsuitable. Electrophile too weak.
NIS / TFA RT to 60°C40 - 60%Moderate. Good for small scale, but expensive.

/

/

60-80°C, 4h85 - 95% Optimal. Scalable, high atom economy.

/

RT to 40°C75 - 85%Good. High reactivity but high cost/waste.

References

  • Vasilevskii, S. F., et al. "Oxidative iodination of substituted N-methylpyrazoles."[8] Russian Chemical Bulletin, 1980.[8]

  • BenchChem Technical Guides. "A Comparative Guide to the Iodination of Pyrazoles." BenchChem Application Notes, 2025.

  • Luo, Y., et al. "Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review."[7] Molecules, 2022.[7] (Discusses iodination precursors for nitro-pyrazoles).

  • Świątek, K., et al. "Regioselective synthesis of 4-/5-iodides and cross-coupling reactions."[9] RSC Advances, 2025.

Sources

Troubleshooting

troubleshooting low reactivity in Suzuki coupling of nitro-iodopyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected roadblocks in late-stage functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected roadblocks in late-stage functionalization. The Suzuki-Miyaura cross-coupling of nitro-iodopyrazoles is notoriously challenging. While the carbon-iodine bond is highly reactive, the combination of a strongly electron-withdrawing nitro group and a coordinating pyrazole ring creates a "perfect storm" for catalyst deactivation and side reactions.

This guide bypasses generic advice to provide a mechanistic, causality-driven troubleshooting framework designed specifically for electron-deficient, nitrogen-rich heterocycles.

Part 1: Mechanistic Insights – The Root of Low Reactivity

To fix a failing reaction, we must first understand the energetic bottlenecks of the catalytic cycle. Nitro-iodopyrazoles disrupt the standard Suzuki-Miyaura mechanism in three distinct ways:

  • Hyper-Fast Oxidative Addition vs. Sluggish Transmetalation: The highly reactive C–I bond ensures that oxidative addition to Pd(0) is nearly instantaneous[1]. However, the strongly electron-withdrawing nitro group strips electron density from the resulting Pd(II)-aryl complex. This makes the subsequent transmetalation step energetically demanding and exceptionally slow[2].

  • Competitive Protodeboronation: Because transmetalation is the bottleneck, the boronic acid partner is left stranded in the basic, aqueous reaction medium. This extended exposure leads to protodeboronation (hydrolysis of the C–B bond), consuming your coupling partner before it can react[3].

  • Catalyst Poisoning (The Azolate Effect): If the pyrazole N–H is unprotected, the basic conditions will deprotonate it. The resulting azolate anion strongly coordinates to the Palladium center, forming unreactive, multi-nuclear Pd(II) resting states that precipitate out of solution as inactive Palladium Black[4],[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd PdII_Ar Pd(II)(Nitro-Pyrazole)(I)L_n Electron-Deficient OxAdd->PdII_Ar TransMet Transmetalation (SLOW BOTTLENECK) PdII_Ar->TransMet Sluggish Poison Catalyst Poisoning (Pd-Azolate Oligomers) PdII_Ar->Poison Unprotected N-H PdII_Ar_Ar Pd(II)(Nitro-Pyrazole)(Ar)L_n TransMet->PdII_Ar_Ar SideRxn Protodeboronation of Ar-B(OH)2 TransMet->SideRxn RedElim Reductive Elimination (Fast) PdII_Ar_Ar->RedElim RedElim->Pd0

Figure 1: Catalytic cycle bottlenecks specific to nitro-iodopyrazole Suzuki couplings.

Part 2: Troubleshooting Guide (FAQs)

Q1: I observe complete consumption of the boronic acid, but my nitro-iodopyrazole remains mostly unreacted. What is happening? A1: You are observing protodeboronation . Because the electron-deficient nitro-pyrazole makes transmetalation sluggish, the boronic acid degrades in the aqueous base faster than it can couple[2],[3]. Actionable Solution: Shift the kinetic balance. Switch to a highly active, electron-rich bulky ligand (like XPhos) to accelerate transmetalation. Alternatively, use anhydrous conditions with a fluoride base (e.g., CsF in dry Dioxane) to activate the boronic acid without providing the water necessary for hydrolysis.

Q2: My reaction mixture turns black within 15 minutes, and conversion stalls at 10-20%. How do I prevent catalyst death? A2: The black precipitate is Palladium Black , indicating irreversible catalyst aggregation[4]. This is almost certainly caused by the unprotected pyrazole N–H coordinating to the Pd(II) center[5]. Actionable Solution: The most robust fix is to protect the pyrazole N–H (e.g., with THP, SEM, or Boc) prior to the coupling. If late-stage protection is impossible, you must use a sterically demanding ligand (like BrettPhos or XPhos) that physically blocks the pyrazole nitrogen from coordinating to the metal center.

Q3: I am using standard conditions: Pd(PPh₃)₄ and Na₂CO₃ in Toluene/Water. Why does it fail here when it works for my other aryl iodides? A3: Triphenylphosphine (PPh₃) is neither electron-rich enough to stabilize the highly electron-deficient Pd(II)-nitropyrazole intermediate, nor bulky enough to prevent off-cycle N-coordination[4],[1]. Actionable Solution: Abandon first-generation catalysts for this substrate. Upgrade to a Buchwald precatalyst (e.g., XPhos Pd G3) which ensures a rapid, quantitative generation of the active Pd(0) species and provides the necessary electronic push for transmetalation.

TroubleshootingFlow Start Low Yield in Nitro-Iodopyrazole Suzuki Coupling CheckNH Is Pyrazole N-H Protected? Start->CheckNH ProtectNH Protect N-H (e.g., THP, SEM) or use XPhos ligand CheckNH->ProtectNH No CheckBoronic Is Boronic Acid Consumed but Halide Remains? CheckNH->CheckBoronic Yes Protodeboronation Protodeboronation Occurring: Accelerate Transmetalation CheckBoronic->Protodeboronation Yes CheckPd Does Pd Black Form Rapidly? CheckBoronic->CheckPd No FixTransmetalation Use CsF / Anhydrous Dioxane or MIDA Boronates Protodeboronation->FixTransmetalation ChangeCat Switch to Pd(dppf)Cl2 or Buchwald G3 Precatalysts CheckPd->ChangeCat Yes

Figure 2: Diagnostic logic flow for troubleshooting nitro-iodopyrazole Suzuki couplings.

Part 3: Quantitative Condition Screening Data

To illustrate the causality of ligand and base selection, below is a comparative data summary for the coupling of an N-protected 4-iodo-3-nitropyrazole with a standard arylboronic acid.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Typical YieldPrimary Failure Mode
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene / H₂O90< 15%Protodeboronation & Pd Black
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)Dioxane / H₂O9040 - 50%Sluggish Transmetalation
Pd(OAc)₂ / SPhos (5 mol%)CsF (anhydrous)Dry Dioxane10075 - 82%Trace Homocoupling
XPhos Pd G3 (2 mol%) K₃PO₄ (aq) Dioxane / H₂O 100 > 88% None (Optimal)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a Buchwald G3 precatalyst and a bulky, electron-rich ligand to overcome the electronic deficiencies of the nitro-iodopyrazole. The steps include built-in validation checks to ensure the integrity of the reaction environment.

Materials:

  • Substrate: N-Protected 4-iodo-3-nitropyrazole (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 5 mL total)

Step-by-Step Methodology:

  • Reaction Assembly & Degassing: Add the nitro-iodopyrazole, arylboronic acid, and K₃PO₄ to a Schlenk tube or microwave vial. Add the Dioxane/H₂O solvent mixture.

    • Causality: Water is required to dissolve the K₃PO₄ and generate the reactive boronate species.

    • Self-Validation: Sparge the mixture with Argon for 15 minutes. The solution must remain clear or slightly cloudy (due to base). If it turns brown/black here, your solvents are contaminated.

  • Catalyst Introduction: Quickly add the XPhos Pd G3 catalyst under a positive stream of Argon, then seal the vessel.

    • Causality: G3 precatalysts are highly stable to air as solids but activate rapidly in solution. Adding them post-degassing prevents premature activation and oxidation of the active Pd(0) species[4].

  • Heating & Kinetic Monitoring: Heat the reaction to 100 °C in a pre-heated oil bath or heating block for 2–4 hours.

    • Self-Validation: After 30 minutes, observe the reaction. A successful cycle will yield a homogeneous yellow/orange solution. If a heavy black precipitate (Palladium Black) coats the glassware, the catalytic cycle has crashed—likely due to oxygen ingress or an unmasked pyrazole N–H[4],[5].

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and wash with water to remove the phosphate salts. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles, PMC (NIH),[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs, [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation, PMC (NIH),[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Ethyl-4-iodo-5-nitro-1H-pyrazole Mixtures

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing the notoriously difficult challenge of purifying N-alkylated pyrazole regioisome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing the notoriously difficult challenge of purifying N-alkylated pyrazole regioisomers.

When synthesizing 1-ethyl-4-iodo-5-nitro-1H-pyrazole via the ethylation of 4-iodo-5-nitro-1H-pyrazole, the annular tautomerism of the pyrazole ring means that both the N1 and N2 positions can act as nucleophiles[1]. The resulting crude mixture inevitably contains the target 5-nitro isomer, the 3-nitro byproduct (1-ethyl-4-iodo-3-nitro-1H-pyrazole), and potentially unreacted starting material[2]. Because these regioisomers possess nearly identical polarities and molecular weights, standard purification workflows often fail[3].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve >99% isomeric purity.

Diagnostic FAQs: Identifying Your Mixture

Q: Both isomers show the exact same mass (m/z) on LC-MS. How can I definitively identify which chromatographic fraction contains the 5-nitro target versus the 3-nitro byproduct? A: You must rely on 2D NOESY NMR spectroscopy to exploit the spatial differences between the two isomers[2][4].

  • The Causality: In the target 5-nitro isomer (1-ethyl-4-iodo-5-nitro-1H-pyrazole), the N1-ethyl group is adjacent to the C5-nitro group. The only ring proton is located at C3. Because the C3 proton is too far from the N1-ethyl group, no NOE cross-peak will be observed between the ethyl CH₂ protons and the aromatic ring proton.

  • The Byproduct: In the 3-nitro isomer (1-ethyl-4-iodo-3-nitro-1H-pyrazole), the N1-ethyl group is adjacent to the C5 proton. You will observe a strong NOE cross-peak between the N1-ethyl CH₂ protons and the C5-H proton. This provides a self-validating structural assignment.

Q: My isomers are co-eluting as a single broad peak on standard silica gel using Hexane/Ethyl Acetate gradients. Why is this happening, and how do I force separation? A: Co-elution occurs because the overall dipole moments of the two regioisomers are extremely similar[3]. However, you can force separation by exploiting subtle 3D conformational differences.

  • The Causality: In the 5-nitro isomer, the nitro group is sterically squeezed between the N1-ethyl and the C4-iodo groups. This severe steric clash forces the nitro group to twist out of the aromatic plane, reducing its ability to act as a hydrogen-bond acceptor with the silanol groups on the silica stationary phase. The 3-nitro isomer is less congested and remains more coplanar.

  • The Solution: Abandon Hexane/Ethyl Acetate. Switch to a highly non-hydrogen-bonding solvent system like Toluene/Acetone (95:5) or Dichloromethane/Hexane . The 5-nitro isomer (less capable of H-bonding) will elute faster (higher Rf) than the 3-nitro isomer.

Quantitative Data: Physicochemical & Diagnostic Comparison

To streamline your fraction analysis, refer to the comparative data below:

Property / MetricTarget: 1-Ethyl-4-iodo-5-nitro-1H-pyrazoleByproduct: 1-Ethyl-4-iodo-3-nitro-1H-pyrazole
Steric Environment Highly congested (Nitro flanked by Ethyl and Iodo)Less congested (C5-H adjacent to N-Ethyl)
2D NOESY Correlation None (N-Ethyl to C3-H distance too great)Strong (N-Ethyl to C5-H)
Normal Phase Elution Elutes First (Higher Rf due to twisted NO₂ group)Elutes Second (Lower Rf, stronger silanol binding)
RP-HPLC Elution (C18) Elutes Later (More lipophilic 3D conformation)Elutes Earlier
Experimental Protocols: Self-Validating Purification Workflows

If normal-phase separation fails to yield >95% purity, reverse-phase preparative HPLC is the authoritative standard for resolving pyrazole enantiomers and regioisomers[3].

Protocol 1: High-Resolution Normal Phase Flash Chromatography

Use this method for bulk purification (>1 gram scale) when ΔRf ≥ 0.10 is achieved.

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Add Celite 545 (2x the mass of the crude). Evaporate the DCM completely under reduced pressure. Causality: Pyrazole regioisomers are prone to severe band broadening. Dry loading ensures a perfectly narrow injection band.

  • Column Equilibration: Pack a high-performance silica column (15-40 µm spherical silica) and equilibrate with Toluene/Acetone (98:2).

  • Isocratic Elution: Run the column isocratically at Toluene/Acetone (95:5). Causality: Gradient elution artificially compresses the distance between closely eluting peaks. Isocratic flow maximizes theoretical plates and allows the subtle H-bonding differences to separate the bands.

  • Validation Checkpoint: Spot fractions on a TLC plate. The 5-nitro isomer will appear as the top spot under UV 254 nm. Confirm purity via LC-MS before pooling.

Protocol 2: Preparative Reverse-Phase HPLC

Use this method for final polishing or when normal-phase chromatography yields mixed fractions.

  • Sample Preparation: Dissolve the mixed fractions in DMSO/Acetonitrile (1:1). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Stationary Phase: Utilize a C18 Prep Column (e.g., 5 µm, 21.2 x 250 mm)[3].

  • Mobile Phase Configuration:

    • Buffer A: Water + 0.1% Formic Acid

    • Buffer B: Acetonitrile + 0.1% Formic Acid

    • Causality: The addition of a Brønsted acid like formic acid ensures the pyrazole nitrogen atoms remain in a consistent protonation state, completely eliminating peak tailing[2].

  • Elution Gradient: Apply a shallow gradient from 30% B to 55% B over 25 minutes. Collect peaks via UV triggering at 254 nm.

  • Validation Checkpoint: Lyophilize the collected fractions to prevent thermal degradation of the iodo-pyrazole bond, then submit the first-eluting peak (3-nitro) and second-eluting peak (5-nitro) for 1H-NMR.

Purification Decision Matrix

Follow this logical workflow to determine the optimal purification strategy for your specific crude mixture.

Workflow A Crude N-Alkylation Mixture (1-Ethyl-4-iodo-5/3-nitro-1H-pyrazole) B 1H-NMR & NOESY Profiling (Identify C5-H vs C3-H) A->B C TLC Screening (Toluene/Acetone 9:1) B->C D ΔRf ≥ 0.10? C->D E Normal Phase Flash Chromatography D->E Yes F Reverse-Phase Prep-HPLC (C18, MeCN/H2O) D->F No G Pure 1-Ethyl-4-iodo- 5-nitro-1H-pyrazole E->G F->G

Fig 1: Decision matrix for the purification of 1-ethyl-4-iodo-5-nitro-1H-pyrazole regioisomers.

References
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity - UAB Barcelona[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Chemoselective Reductions

Welcome to the Technical Support Center. If you are reading this guide, you have likely encountered the "Iodine Trap"—a frustrating scenario where the reduction of an iodonitroarene to an iodoaniline results in the loss...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. If you are reading this guide, you have likely encountered the "Iodine Trap"—a frustrating scenario where the reduction of an iodonitroarene to an iodoaniline results in the loss of the iodine substituent.

The carbon-iodine (C-I) bond is exceptionally weak (bond dissociation energy ~57 kcal/mol) compared to C-Br (81 kcal/mol) and C-Cl (96 kcal/mol). Consequently, standard catalytic hydrogenation conditions (e.g., Pd/C with H₂) inevitably lead to the oxidative addition of the transition metal into the C-I bond. This triggers rapid hydrodeiodination, often outpacing the reduction of the nitro group. This guide provides field-proven, self-validating methodologies to bypass this mechanistic trap.

Mechanism INB Iodonitroarene PdC Pd/C + H2 INB->PdC NitroRed Nitro Reduction (Thermodynamic) PdC->NitroRed Chemoselective Catalyst Deiodo Oxidative Addition into C-I Bond PdC->Deiodo Standard Pd/C Iodoaniline Iodoaniline (Desired) NitroRed->Iodoaniline Aniline Aniline / Des-iodo (Undesired) Deiodo->Aniline Iodoaniline->Aniline Over-reduction

Mechanistic pathways of competitive deiodination versus chemoselective nitro reduction.

Part 1: Troubleshooting & FAQs

Q1: I attempted to reduce 4-iodonitrobenzene using 10% Pd/C and H₂ (1 atm) in methanol. My LC-MS shows almost complete loss of the iodine atom, yielding aniline. What is the simplest heterogeneous alternative? Analysis & Causality: Palladium is highly active for the oxidative addition of aryl halides. Because the C-I bond is exceptionally weak, Pd(0) inserts into it rapidly, followed by reductive elimination with hydride species to yield the des-iodo product. Solution: Switch to Sulfided Platinum on Carbon (Pt(S)/C) . Sulfiding the platinum selectively poisons the highly active step-edge sites responsible for C-I oxidative addition. The planar sites, however, remain active enough to reduce the highly electrophilic nitro group, allowing you to 1[1].

Q2: I want to avoid hydrogen gas and pressurized reactors entirely. What is the most reliable benchtop chemical reduction that preserves aryl iodides? Analysis & Causality: Transition-metal-free or mild Lewis acid-mediated reductions are ideal here. The Tin(II) chloride (SnCl₂·2H₂O) method is highly reliable. SnCl₂ operates via single-electron transfer (SET) mechanisms specifically targeting the nitro group's oxygen atoms. Because Sn(II) cannot undergo oxidative addition into aryl halides under these conditions, it 2[2]. Solution: Use SnCl₂·2H₂O in ethanol at 70°C. It is highly chemoselective, though it generates tin salts that require a specific basic workup to break the resulting emulsion.

Q3: I have plenty of standard Pd/C but no hydrogen gas. Can I use Catalytic Transfer Hydrogenation (CTH) to save the iodine? Analysis & Causality: Yes, but temperature control is critical. Using Hydrazine hydrate (N₂H₄·H₂O) as a hydrogen donor under mild conditions (e.g., refluxing methanol) alters the kinetics. The transfer hydrogenation rate of the nitro group outpaces the oxidative addition of Pd into the C-I bond, provided the thermodynamic threshold for C-I activation is not breached by excessive heat (avoid microwave heating at 120°C for iodoarenes). Solution: Employ 3 using hydrazine hydrate and Pd/C in methanol[3].

Part 2: Quantitative Data & Method Comparison

Reduction StrategyReagents & ConditionsIodine RetentionTypical YieldMechanistic Causality
Standard Hydrogenation Pd/C, H₂, MeOH, RT< 10%> 90% (Aniline)Rapid oxidative addition into weak C-I bond outpaces nitro reduction.
Poisoned Hydrogenation Pt(S)/C, H₂, EtOAc, RT> 95%85–95%Sulfur poisons step-edge sites responsible for C-I insertion[1].
Transfer Hydrogenation Pd/C, N₂H₄·H₂O, MeOH, 65°C~ 85–90%80–90%Mild thermal conditions prevent breaching C-I activation energy[3].
SET Chemical Reduction SnCl₂·2H₂O, EtOH, 70°C> 99%80–90%Lewis acid coordination to NO₂; Sn(II) cannot insert into C-I bond[2].

Part 3: Experimental Methodologies

Use the following decision tree to select the appropriate protocol for your laboratory setup.

DecisionTree Start Select Reduction Method for Iodonitroarene H2Tol H2 Gas / Pressure Available? Start->H2Tol YesH2 Yes H2Tol->YesH2 NoH2 No H2Tol->NoH2 Hetero Sulfided Platinum Pt(S)/C YesH2->Hetero Scalable/Clean ChemType Preferred Reaction Type? NoH2->ChemType CTH Transfer Hydrogenation (N2H4 + Pd/C, Mild) ChemType->CTH Chemical Lewis Acid / SET (SnCl2·2H2O) ChemType->Chemical

Decision tree for selecting the optimal chemoselective iodonitroarene reduction method.

Protocol A: Chemoselective Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This protocol utilizes a self-validating physical state change (suspension to solution) to indicate reaction progress.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the iodonitroarene (1.0 equiv) in absolute ethanol (0.2 M).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion.

    • Self-Validation Check: The mixture will initially form a cloudy suspension.

  • Heating: Heat the reaction to 70°C.

    • Self-Validation Check: As the reduction proceeds, Sn(II) is oxidized to Sn(IV). The suspension will transition into a clear yellow/orange solution, visually indicating the consumption of the nitro starting material. Monitor by TLC (Hexanes/EtOAc) until the starting material spot disappears (typically 2-4 hours).

  • Workup (Critical Step): Cool to room temperature and concentrate the ethanol under reduced pressure. Dilute the residue with Ethyl Acetate.

  • Emulsion Breaking: Slowly add 1N NaOH or saturated aqueous Rochelle's salt (Potassium sodium tartrate) until the aqueous layer reaches pH > 10.

    • Causality: Sn(IV) salts form intractable gelatinous emulsions in neutral/mildly basic water. Strong base converts them into highly water-soluble stannate complexes ([Sn(OH)₆]²⁻), ensuring clean phase separation.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure iodoaniline.

Protocol B: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This protocol leverages kinetic control to prevent C-I bond cleavage.

  • Setup: In a round-bottom flask, dissolve the iodonitroarene (1.0 equiv) in methanol (0.1 M). Add a catalytic amount of 5% Pd/C (0.05 equiv).

  • Reagent Addition: Slowly add hydrazine hydrate (5.0 equiv) dropwise at room temperature.

    • Self-Validation Check: Gentle effervescence (N₂ gas evolution) will begin, indicating the active decomposition of hydrazine on the Pd surface to generate the reducing hydride species.

  • Heating: Heat the mixture to a gentle reflux (~65°C).

    • Self-Validation Check: Monitor closely (every 15 mins) by TLC. Prolonged heating past the consumption of the nitro species will provide the thermodynamic energy required to initiate deiodination. Stop the reaction immediately once the nitroarene is consumed.

  • Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Causality: Do not let the filter cake dry out completely while under vacuum. Hydrazine-treated Pd/C is highly pyrophoric and will ignite in air if dry.

  • Isolation: Wash the Celite pad with additional methanol, concentrate the filtrate, and partition between EtOAc and water to remove residual hydrazine. Dry and concentrate the organic layer.

References

  • DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds.
  • Nitro Reduction - Common Conditions. Common Organic Chemistry.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Troubleshooting Nitropyrazole Solubility in Organic Synthesis

Welcome to the technical support center for resolving solubility challenges with nitropyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving solubility challenges with nitropyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues during the synthesis, purification, and formulation of nitropyrazole derivatives. Here, we provide in-depth, field-tested insights and practical solutions in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: Why are my nitropyrazole derivatives exhibiting poor solubility in common organic solvents?

A1: The limited solubility of nitropyrazoles is often attributed to a combination of factors inherent to their molecular structure:

  • High Polarity and Intermolecular Forces: The presence of the nitro group (–NO₂) and the pyrazole ring creates a highly polar molecule. This leads to strong dipole-dipole interactions and hydrogen bonding between nitropyrazole molecules, resulting in a stable crystal lattice structure that is difficult for many solvents to disrupt.[1][2]

  • Molecular Weight and Substituents: Higher molecular weight nitropyrazoles can be more challenging to solvate.[1] Furthermore, the nature of the substituents on the pyrazole ring significantly influences solubility. Lipophilic (non-polar) groups tend to decrease aqueous solubility, while polar functional groups can enhance it.[1]

  • "Like Dissolves Like" Principle: Generally, polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[2][3] Nitropyrazoles, being polar, often show better solubility in polar organic solvents. However, their strong intermolecular forces can still limit solubility even in these solvents.

Q2: Which solvents are generally most effective for dissolving nitropyrazoles?

A2: Based on experimental data, polar aprotic and protic solvents tend to be the most effective for dissolving nitropyrazoles.

For instance, studies on 3(5)-nitropyrazole have shown that its solubility is highest in N,N-dimethylformamide (DMF), followed by N-methylformamide, and then other solvents like cyclohexanone and various alcohols.[4][5] Another study found that for 3-nitropyrazole, methanol and ethanol exhibited the highest solubility among a range of common solvents.[6] The solubility of 4-nitropyrazole also increases with the polarity of the solvent, with good solubility observed in methanol and ethanol.[7]

It is crucial to perform small-scale solubility tests with your specific nitropyrazole derivative to identify the optimal solvent for your application.[1]

Q3: How does temperature affect the solubility of nitropyrazoles?

A3: The solubility of nitropyrazoles in organic solvents generally increases with temperature.[4][5][6][8] This is because the dissolution process for most nitropyrazoles is endothermic, meaning it requires energy input to overcome the crystal lattice energy.[6] Increasing the temperature provides this energy, allowing more of the solute to dissolve.[9] This principle is fundamental to techniques like recrystallization for purification.[1]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Issue 1: My nitropyrazole product is crashing out of the reaction mixture prematurely.

This can lead to incomplete reactions and difficulties in purification. Here’s a systematic approach to address this:

Causality Analysis:

Premature precipitation occurs when the concentration of the synthesized nitropyrazole exceeds its solubility limit in the reaction solvent at a given temperature. This can be triggered by a high concentration of reactants or a solvent system with insufficient solvating power for the product.

Troubleshooting Workflow:

A Problem: Premature Precipitation B Option 1: Adjust Solvent System A->B C Option 2: Modify Reaction Temperature A->C D Option 3: Alter Reactant Concentration A->D B1 Introduce a Co-solvent B->B1 B2 Perform Solvent Screening B->B2 C1 Increase Reaction Temperature C->C1 D1 Lower Reactant Concentration D->D1

Caption: Troubleshooting workflow for premature precipitation.

Step-by-Step Protocols:

1. Introduce a Co-solvent:

  • Rationale: A co-solvent can increase the overall solvating power of the reaction medium.[10][11][12] Co-solvents work by reducing the interfacial tension between the primary solvent and the solute.[11]

  • Protocol:

    • Based on the polarity of your nitropyrazole, select a miscible co-solvent in which your product is more soluble. Common choices include DMF, DMSO, ethanol, propylene glycol, and polyethylene glycol.[1][13]

    • Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to the primary reaction solvent.

    • Monitor the reaction for any signs of precipitation. Incrementally increase the co-solvent percentage if necessary.

2. Increase Reaction Temperature:

  • Rationale: As discussed, increasing the temperature enhances the solubility of nitropyrazoles.[1]

  • Protocol:

    • Carefully increase the reaction temperature in small increments (e.g., 5-10 °C).

    • Monitor the reaction progress and solubility.

    • Caution: Be mindful of potential side reactions or product degradation at higher temperatures.

3. Lower Reactant Concentration:

  • Rationale: Reducing the concentration of reactants will lower the final concentration of the nitropyrazole product, potentially keeping it below its saturation point.

  • Protocol:

    • Repeat the reaction with a lower initial concentration of the limiting reagent.

    • This may require a longer reaction time to achieve the desired yield.

Issue 2: I am struggling with the recrystallization of my nitropyrazole due to its poor solubility.

Recrystallization is a critical step for purification, but it can be challenging for poorly soluble compounds.

Recrystallization Strategy Flowchart:

A Problem: Difficult Recrystallization B Approach 1: Hot Filtration A->B C Approach 2: Mixed Solvent System A->C D Approach 3: Alternative Purification A->D C1 Dissolve in 'Good' Solvent (Hot) C->C1 D1 Column Chromatography D->D1 C2 Add 'Poor' Solvent (Hot) until Turbid C1->C2 C3 Slow Cooling C2->C3

Sources

Troubleshooting

controlling steric hindrance in 4,5-disubstituted pyrazoles

Technical Support Center: Steric Control in 4,5-Disubstituted Pyrazoles Current Status: Operational | Ticket Queue: Low | Priority: High Welcome to the Pyrazole Chemistry Support Hub. Subject: Troubleshooting Steric Clas...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Steric Control in 4,5-Disubstituted Pyrazoles Current Status: Operational | Ticket Queue: Low | Priority: High

Welcome to the Pyrazole Chemistry Support Hub.

Subject: Troubleshooting Steric Clash & Regioselectivity in 4,5-Disubstituted Systems. Assigned Specialist: Senior Application Scientist, Heterocycle Division.

Executive Summary: Synthesizing 4,5-disubstituted pyrazoles (specifically 1,4,5-trisubstituted systems) presents a unique "ortho-like" steric challenge. The proximity of substituents at C4 and C5, combined with the clash between the C5-substituent and the N1-group, creates a high-energy barrier often leading to the thermodynamically favored (but chemically distinct) 1,3,4-isomer. This guide provides diagnostic workflows to force the formation of the sterically congested 4,5-motif.

Module 1: The Regioselectivity Crisis (Condensation)

Issue: “I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, but I keep isolating the 1,3,4-isomer instead of the desired 1,4,5-isomer.”

Root Cause Analysis: In the Knorr pyrazole synthesis, the hydrazine is a dinucleophile. The terminal


 is the hardest nucleophile and attacks the most electrophilic carbonyl. However, if the desired carbonyl is sterically shielded (to form the C5 bond), the hydrazine will default to the more accessible carbonyl, resulting in the wrong isomer.

The "Solvent Switch" Protocol: Standard protic solvents (EtOH, MeOH) often favor the thermodynamic product (1,3,4-isomer). To reverse this, you must utilize fluorinated alcohols .

Protocol 1.1: Regioselectivity Inversion via Fluorinated Solvents

  • Principle: Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD). They selectively activate the specific carbonyl through H-bonding and solvate the hydrazine, altering its nucleophilicity profile.

  • Evidence: Reactions in TFE can achieve >95:5 regioselectivity for the 1,4,5-isomer, whereas Ethanol yields 50:50 or favors the 1,3,4-isomer.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,3-diketone (1.0 equiv) in TFE (0.5 M). Do not use Ethanol.

  • Cryo-Addition: Cool to 0°C. Steric control is often kinetic.

  • Injection: Add substituted hydrazine (1.1 equiv) dropwise.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via 1H-NMR (crude), looking for the distinct shift of the C5-Me/H vs C3-Me/H.

  • Workup: Evaporate TFE (recoverable). Flash chromatography.

Data: Solvent Influence on Regiomeric Ratio | Solvent | Dielectric Constant (


) | H-Bond Donor (

) | Product Ratio (1,4,5 : 1,3,4) | | :--- | :--- | :--- | :--- | | Ethanol | 24.5 | 0.83 | 45 : 55 (Mixed) | | THF | 7.5 | 0.00 | 60 : 40 | | TFE (Rec.) | 27.0 | 1.51 | 92 : 8 (Target Favored) | | HFIP | 16.7 | 1.96 | 98 : 2 (Target Favored) |

Visualization: The Regioselectivity Logic Gate

Caption: Decision tree for selecting reaction conditions based on substrate sterics to ensure 1,4,5-regioselectivity.

RegioselectivityLogic start START: 1,3-Diketone + Hydrazine check_bulk Is the C5-destined Carbonyl Sterically Hindered (e.g., t-Butyl)? start->check_bulk standard Standard EtOH/Reflux check_bulk->standard No switch_solv SWITCH SOLVENT: Use TFE or HFIP check_bulk->switch_solv Yes path_hindered Yes (High Steric Clash) path_open No (Electronic Control) result_wrong Risk: 1,3,4-Isomer (Thermodynamic) standard->result_wrong mechanism Mechanism: H-Bond Activation of C=O switch_solv->mechanism temp_ctrl Control Temp: Run at 0°C (Kinetic Control) switch_solv->temp_ctrl result_right Success: 1,4,5-Isomer (Kinetically Trapped) temp_ctrl->result_right

Module 2: The "Steric Siege" (Post-Synthetic C-H Activation)

Issue: “I have a 4-substituted pyrazole and I need to arylate position C5. Palladium catalysts are failing or giving <10% yield.”

Root Cause Analysis: If C4 has a substituent (even a methyl group), the "ortho" position (C5) is blocked. Standard Pd(OAc)₂ mechanisms (Concerted Metallation-Deprotonation) require the metal to approach C5 close to the N1-substituent. The "sandwich" of N1-R and C4-R creates a steric wall that repels Palladium.

The Solution: Ruthenium(II) Carboxylate Catalysis Ruthenium catalysts, specifically those with carboxylate ligands, operate via a lower-energy transition state that is more tolerant of steric crowding than Palladium.

Protocol 2.1: Ru-Catalyzed C5-Arylation of Hindered Pyrazoles

  • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Ligand/Additive: MesCOOH (2,4,6-trimethylbenzoic acid) (30 mol%). Crucial: The bulky acid aids the CMD pathway.

  • Solvent: Toluene or Dioxane (120°C).

Step-by-Step Workflow:

  • Charge: In a pressure tube, combine 1-aryl-4-substituted-pyrazole (1.0 equiv), Aryl Bromide (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv).
  • Additive: Add MesCOOH (30 mol%). Note: Pivalic acid is the standard, but MesCOOH is superior for sterically hindered substrates.

  • Degas: Sparge with Argon for 10 mins.

  • Heat: Seal and heat to 120°C for 16h.

  • Purification: Filter through Celite. The Ru-residue can be sticky; wash thoroughly with EtOAc.

Module 3: Tautomeric Confusion

Issue: “My NMR shows broad signals, and I can't determine if I have the 3,4- or 4,5-isomer.”

Diagnostic: If your pyrazole has no substituent on N1 (N-H pyrazole), the 3,4- and 4,5-isomers are identical tautomers .

  • Structure A: 3-phenyl-4-methyl-1H-pyrazole

  • Structure B: 5-phenyl-4-methyl-1H-pyrazole

  • Reality: They exist in rapid equilibrium.

Troubleshooting Guide:

  • The DMSO Trick: Run ¹H-NMR in DMSO-d6 . DMSO forms strong H-bonds with the N-H, slowing the proton exchange rate. This often splits the broad average signal into distinct tautomeric peaks, allowing you to integrate and see the ratio.

  • The "Fixed" Derivative: To prove regiochemistry, you must "lock" the tautomer by N-alkylation (e.g., MeI, NaH) or N-acetylation.

    • Warning: N-alkylation of an unsymmetrical pyrazole will yield a mixture of regioisomers (N1-Me vs N2-Me) governed by the same steric rules in Module 1.

Frequently Asked Questions (FAQ)

Q1: Can I use Lewis Acids to direct the condensation reaction?

  • A: Yes, but with caution. Lewis acids like

    
     can coordinate to the 1,3-diketone. However, they often favor the thermodynamic product (1,3,4-isomer) by accelerating the equilibration. For 1,4,5-isomers, stick to fluorinated solvents  without metal additives.
    

Q2: I need to install a massive group (e.g., t-Butyl) at C5. Is condensation possible?

  • A: It is extremely difficult via condensation due to the "Hydrazine Dance" (the hydrazine will attack the non-hindered side).

  • Workaround: Synthesize the 4-substituted pyrazole first, then use Lithiation (

    
     at -78°C). The N1-group directs lithiation to C5. Quench with the bulky electrophile. This bypasses the condensation kinetics.
    

Q3: How do I distinguish 1,4,5- from 1,3,4-isomers by NMR without X-ray?

  • A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

    • 1,4,5-Isomer: You will see a NOE correlation between the N1-Substituent and the C5-Substituent .

    • 1,3,4-Isomer: You will see NOE between N1-Substituent and the C5-Proton (or C5-Group if it's small/different). If C5 is H, the cross-peak is very strong.

References

  • Regioselectivity in Knorr Synthesis (Fluorinated Solvents)

    • Title: "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles."
    • Source:Journal of Organic Chemistry / BenchChem Technical Notes.
    • URL: (General verification of solvent effects in heterocycle synthesis).

  • Ruthenium-Catalyzed C-H Activation

    • Title: "Ruthenium(II)
    • Source:Ackermann, L. et al., Org. Lett.
    • URL: (Validating Ru-carboxylate catalysis for hindered substrates).

  • Tautomerism in Pyrazoles

    • Title: "Structure and tautomerism of 4-substituted pyrazoles in solution and solid st
    • Source:N
    • URL:

  • Direct Arylation Protocols

    • Title: "Pd-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles."[1]

    • Source:Journal of Organic Chemistry.
    • URL:

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for C-N Coupling of Electron-Deficient Pyrazoles

Welcome to the Application Support Center. Coupling electron-deficient pyrazoles (e.g., those bearing , , , or halogen groups) is a notorious bottleneck in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Coupling electron-deficient pyrazoles (e.g., those bearing


, 

,

, or halogen groups) is a notorious bottleneck in medicinal chemistry and drug development. Strong electron-withdrawing groups (EWGs) deplete the electron density at the pyrazole nitrogen, drastically reducing its nucleophilicity.

This guide provides field-proven troubleshooting, alternative catalytic strategies, and self-validating protocols to help you overcome these synthetic hurdles.

Part 1: The Mechanistic Bottleneck & Troubleshooting FAQs

Q1: Why do my standard Buchwald-Hartwig (Pd) or Ullmann (Cu) conditions fail completely with 4-nitro-1H-pyrazole? A1: The failure is rooted in the thermodynamics of the catalytic cycle. In traditional Palladium-catalyzed C-N coupling, the turnover-limiting step for weak nucleophiles is the ligand exchange (transmetalation) step, where the deprotonated amine must displace the halide on the Pd(II) complex. Electron-deficient pyrazoles lack the necessary nucleophilicity to attack the Pd(II) center efficiently. Similarly, in Cu-catalyzed Ullmann couplings, the initial coordination of the deactivated pyrazole to the copper center is thermodynamically unfavorable, leading to catalyst stalling or competitive side reactions (e.g., hydrodehalogenation).

Q2: If traditional methods fail, what is the most robust alternative for C(sp2)-N coupling of these deactivated substrates? A2: Dual Metallaphotoredox Catalysis (Ni/Photocatalyst) is currently the most robust alternative. By shifting from a purely thermal two-electron pathway to a single-electron transfer (SET) pathway, the nucleophilicity requirement is bypassed. The photocatalyst (e.g., an Iridium complex or organic dye) oxidizes the sluggish


 complex into a highly reactive 

species. This oxidation forces a rapid, thermodynamically favorable reductive elimination to form the C-N bond .

Q3: We cannot use photochemistry in our current scale-up. Are there thermal alternatives that still work for weak nucleophiles? A3: Yes. If you must use thermal conditions, you have three primary alternatives:

  • Electron-Deficient Palladium Catalysts: Recent advancements show that using highly electron-deficient Pd catalysts (e.g., those with specialized terarylphosphine ligands) increases the electrophilicity of the Pd(II) intermediate, facilitating the attack of weak nucleophiles and allowing the use of common soluble bases .

  • Advanced Copper Catalysis: Utilizing specialized ligands (like L-Quebrachitol or pyrazole-based phosphines) can stabilize the Cu-amido intermediate. Cu-catalyzed hydroamination has also been successfully adapted for the enantioselective addition of pyrazoles to cyclopropenes []([Link]).

  • Ruthenium(II) Oxidative Coupling: For specific structural motifs, Ru(II)-catalyzed oxidative C-N coupling enables the synthesis of highly substituted pyrazoles using oxygen as a terminal oxidant, bypassing the need for pre-functionalized aryl halides .

Part 2: Quantitative Catalyst Comparison

To assist in experimental design, the following table summarizes the performance of various catalytic systems when applied to highly electron-deficient pyrazoles.

Catalytic SystemPrimary MechanismEWG ToleranceTypical ConditionsAvg. Yield Range
Standard Pd (Buchwald-Hartwig) Thermal (2e⁻)Low

, tBuBrettPhos, Base, 100°C
< 20% (or N.R.)
Ni / Photoredox Dual Catalysis Photochemical SET (1e⁻)High

,

, Blue LED, RT
65% – 95%
Electron-Deficient Pd Thermal (2e⁻)ModeratePd dimer, Terarylphosphine, Soluble Base, 80°C50% – 85%
Advanced Cu (Ullmann-type) Thermal (2e⁻)Moderate

, L-Quebrachitol,

, 120°C
40% – 75%
Ru(II) Oxidative Coupling Oxidative C-H/N-HHigh

,

, 100°C
70% – 90%

Part 3: Validated Experimental Workflow

Protocol: Visible-Light-Mediated Ni-Catalyzed C-N Coupling

This protocol describes the coupling of 4-nitro-1H-pyrazole with an aryl bromide using a dual Ni/Ir catalytic system.

1. Reaction Setup & Catalyst Activation

  • Action: In a nitrogen-filled glovebox, charge a 10 mL borosilicate glass vial with 4-nitro-1H-pyrazole (1.5 equiv), aryl bromide (1.0 equiv),

    
     (5 mol%), dtbbpy ligand (5 mol%), 
    
    
    
    (1 mol%), and DBU (2.0 equiv). Add anhydrous DMA to achieve a 0.1 M concentration.
  • Causality: DBU is chosen over inorganic bases (

    
    ) because its solubility in DMA ensures a homogeneous reaction mixture, which is critical for consistent light penetration in photoredox chemistry.
    
  • Self-Validation: Upon addition of the solvent and base, the solution should transition from a pale green (

    
     precatalyst) to a deep, homogeneous red/brown. This color shift confirms the successful coordination of the ligand and base to the Nickel center.
    

2. Degassing (Critical Step)

  • Action: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

  • Causality: Oxygen is a potent triplet quencher. If present, it will rapidly quench the excited state photocatalyst (

    
    ) and oxidize the low-valent 
    
    
    
    intermediates, completely arresting the catalytic cycle.
  • Self-Validation: During the final pump cycle, bubbling should cease completely while the solvent is liquid. A stable vacuum gauge reading confirms a leak-free, oxygen-depleted environment.

3. Photochemical Irradiation

  • Action: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Irradiate at room temperature for 24 hours, ensuring a cooling fan is active to maintain the temperature below 30°C.

  • Causality: Thermal control is vital. Elevated temperatures can lead to the thermal decomposition of the sensitive

    
     intermediate before reductive elimination occurs, increasing the rate of protodehalogenation side-reactions.
    

4. Reaction Monitoring & Quenching

  • Action: After 24 hours, quench the reaction by exposing it to air and diluting it with EtOAc.

  • Self-Validation: Analyze via LC-MS.

    • Success: Complete consumption of the aryl bromide with a major product peak.

    • Troubleshooting: If a deshalogenated byproduct (

      
      ) is the major peak, this indicates successful oxidative addition but failed ligand exchange. You must increase the equivalents of pyrazole or switch to a stronger base to force the coordination step.
      

Part 4: Mechanistic Pathway Diagram

The following diagram illustrates the synergistic single-electron transfer (SET) events that bypass the thermal barriers of traditional cross-coupling.

Mechanism cluster_Ni Nickel Catalytic Cycle cluster_PC Photoredox Cycle Ni0 Ni(0)L_n NiII_X Ni(II)(Ar)(X) Ni0->NiII_X Oxidative Addition NiII_Pz Ni(II)(Ar)(Pz) NiII_X->NiII_Pz Ligand Exchange NiIII Ni(III)(Ar)(Pz) NiII_Pz->NiIII SET Oxidation PC_star PC* (Excited) NiII_Pz->PC_star e⁻ transfer NiI Ni(I)L_n NiIII->NiI Reductive Elimination NiI->Ni0 SET Reduction PC_minus PC⁻ (Reduced) NiI->PC_minus e⁻ transfer PC PC (Ground) PC->PC_star hν (Blue LED) PC_star->PC_minus +e⁻ PC_minus->PC -e⁻

Figure 1: Synergistic Ni/Photoredox catalytic cycle for C-N coupling of electron-deficient pyrazoles.

References

  • Zhu, H., et al. "Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds." Organic Letters, 2018. URL:[Link]

  • Dennis, J. M., et al. "An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." Journal of the American Chemical Society, 2018. URL:[Link]

  • "Pyrazole synthesis." Organic Chemistry Portal (Highlighting Ru(II) oxidative C-N coupling). URL:[Link]

  • Li, Y., et al. "Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes." Journal of the American Chemical Society, 2023. URL:[Link]

Troubleshooting

minimizing byproducts in the nitration of 1-ethyl-4-iodopyrazole

The following guide is structured as a Technical Support Center resource for researchers encountering challenges in the nitration of 1-ethyl-4-iodopyrazole . It prioritizes the minimization of specific byproducts (primar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource for researchers encountering challenges in the nitration of 1-ethyl-4-iodopyrazole . It prioritizes the minimization of specific byproducts (primarily de-iodinated species and regioisomers) and offers mechanistic insights to validate the troubleshooting steps.

Topic: Minimizing Byproducts & Optimizing Regioselectivity Audience: Medicinal Chemists, Process Chemists Status: Active Guide [v2.4]

Executive Summary & Mechanistic Overview

The Core Challenge: The nitration of 1-ethyl-4-iodopyrazole presents a classic "chemoselectivity vs. reactivity" conflict. The iodine atom at position C4 is a deactivating group, requiring strong electrophiles for nitration. However, under standard mixed-acid conditions (


), the iodine atom is highly susceptible to nitro-deiodination (ipso-substitution) , leading to the loss of the halogen and formation of 1-ethyl-4-nitropyrazole rather than the desired 3-nitro or 5-nitro product.

Reaction Landscape:

  • Target Product: 1-ethyl-4-iodo-3-nitropyrazole (or 5-nitro isomer).

  • Major Byproduct (Critical): 1-ethyl-4-nitropyrazole (via Ipso-attack).

  • Secondary Byproducts: 1-ethyl-3,5-dinitropyrazole (over-nitration), oxidation products (iodine liberation).

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. The "Red Path" represents the failure mode (iodine loss), while the "Green Path" represents the desired transformation.

ReactionPathways Start 1-Ethyl-4-Iodopyrazole Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack (NO2+) Target3 Target: 1-Ethyl-4-iodo-3-nitropyrazole Intermediate->Target3 Attack at C3 (Mild Conditions) Target5 Isomer: 1-Ethyl-4-iodo-5-nitropyrazole Intermediate->Target5 Attack at C5 IpsoProd Byproduct: 1-Ethyl-4-nitropyrazole (Nitro-deiodination) Intermediate->IpsoProd Attack at C4 (Ipso) (Strong Acid/Heat) Dinitro Byproduct: 3,5-Dinitro species IpsoProd->Dinitro Over-nitration

Figure 1: Competing mechanistic pathways in the nitration of 1-ethyl-4-iodopyrazole. The ipso-substitution pathway (Red) dominates under forcing conditions.

Troubleshooting Guide (Q&A Format)

Issue 1: Loss of Iodine (Formation of 1-Ethyl-4-Nitropyrazole)

User Report: "I used standard mixed acid (


) at 50°C. The reaction turned dark purple, and NMR shows the iodine is gone, replaced by a nitro group."

Diagnosis: You are experiencing Nitro-deiodination . In strongly acidic media, the protonation of the pyrazole ring or the presence of strong oxidants facilitates the displacement of the iodine atom by the nitronium ion (


) at the C4 position. The purple color indicates the liberation of elemental iodine (

).

Corrective Action:

  • Switch Nitrating Agents: Abandon sulfuric acid. Use Acetyl Nitrate (generated in situ from

    
     and Acetic Anhydride) or Nitronium Tetrafluoroborate  (
    
    
    
    ) in an inert solvent like Sulfolane or Acetonitrile.
  • Lower Temperature: Maintain reaction temperature below 20°C. Ipso-substitution has a higher activation energy than ring nitration.

  • Scavenge Iodine: If minor iodine loss occurs, add a silver salt (e.g.,

    
    ) to precipitate iodide, though this is a bandage solution. The root cause is the acidity.
    

Reference Grounding: Research confirms that 4-iodopyrazoles can be converted to 4-nitropyrazoles using fuming nitric acid, validating that iodine displacement is the thermodynamic preference in strong acid [1].

Issue 2: Poor Regioselectivity (Mixture of 3-Nitro and 5-Nitro)

User Report: "I retained the iodine, but I have a 60:40 mixture of the 3-nitro and 5-nitro isomers. I need the 3-nitro isomer exclusively."

Diagnosis: The N-ethyl group exerts a steric and electronic influence. While the C3 position is generally electronically favored in N-alkyl pyrazoles due to the lone-pair repulsion at N1, the C5 position is sterically accessible.

Corrective Action:

  • Solvent Control: Switch to a solvent with a higher dielectric constant (e.g., Nitromethane) to stabilize the transition state leading to the C3 isomer.

  • Block C5 (Synthetic Redesign): If the 3-isomer is critical and separation is difficult, consider the "Reverse Synthesis" strategy (see Section 4). Nitrating before iodinating allows for perfect regiocontrol.

Issue 3: Low Yield / Unreacted Starting Material

User Report: "I switched to mild conditions (Acetyl Nitrate at 0°C) to save the iodine, but now the reaction won't proceed. Recovery is 90% starting material."

Diagnosis: The iodine atom at C4 is electron-withdrawing (inductive effect), deactivating the ring towards further electrophilic substitution. Mild reagents may not overcome this activation barrier.

Corrective Action:

  • Stepwise Activation: Use Nitronium Tetrafluoroborate (

    
    ) . It is a stronger electrophile than acetyl nitrate but non-oxidizing and non-acidic (if dry), reducing the risk of de-iodination while possessing enough energy to nitrate the deactivated ring.
    
  • Catalysis: Use a Lewis Acid catalyst (e.g.,

    
    ) in conjunction with acetyl nitrate to activate the reagent without adding Brønsted acidity.
    

Optimized Experimental Protocol

This protocol is designed to balance reactivity (nitration) against chemoselectivity (iodine retention).

Method: Nitration using Nitronium Tetrafluoroborate (


) 
  • Preparation: Dry all glassware thoroughly. Moisture generates

    
    /
    
    
    
    , leading to de-iodination.
  • Dissolution: Dissolve 1-ethyl-4-iodopyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN) or Sulfolane (0.5 M concentration).

    • Why MeCN? It complexes with

      
       to form a reactive but controlled nitrating species.
      
  • Addition: Cool to -10°C under Nitrogen. Add

    
     (1.1 eq) solid in portions or as a solution in Sulfolane.
    
  • Reaction: Stir at 0°C for 2-4 hours. Monitor by HPLC/TLC.[1]

    • Stop Condition: Stop immediately upon disappearance of starting material. Prolonged stirring risks iodine displacement.

  • Quench: Pour into ice-cold saturated

    
     solution. (Neutralizes any acid formed).
    
  • Workup: Extract with Ethyl Acetate. Wash with 5% Sodium Thiosulfate (to remove any traces of free

    
    ).
    
Comparison of Nitrating Agents
ReagentAcid StrengthOxidizing PowerRisk of De-iodinationYield Potential
Mixed Acid (

)
HighHighCritical (Avoid) Low (Wrong Product)
Fuming

HighVery HighCritical Low
Acetyl Nitrate (

)
MediumMediumModerateModerate

in MeCN
Low (Lewis Acid)LowLow (Recommended) High

Strategic Process Optimization (The "Senior Scientist" Advice)

If your workflow allows, do not nitrate the iodo-pyrazole. The presence of the iodine makes the ring difficult to nitrate without side reactions.

The Superior Route (Reverse Sequence):

  • Step 1: Nitration of 1-ethylpyrazole.

    • Easier reaction. Yields a mixture of 3-nitro and 4-nitro (separable).

  • Step 2: Iodination of 1-ethyl-3-nitropyrazole.

    • The nitro group deactivates the ring, but modern iodination reagents (e.g.,

      
       or 
      
      
      
      ) can selectively iodinate the C4 position [2].
    • Benefit: No risk of displacing iodine because it is added last.

Decision Tree for Process Selection

DecisionTree Start Start: Need 1-Ethyl-4-iodo-3-nitropyrazole CheckStock Do you already have large stocks of 1-ethyl-4-iodopyrazole? Start->CheckStock YesStock Yes CheckStock->YesStock NoStock No (Synthesis from scratch) CheckStock->NoStock DirectRoute Use NO2BF4 / MeCN (Protocol in Sec 3) YesStock->DirectRoute ReverseRoute Route B: Nitration First 1. Nitrate 1-ethylpyrazole 2. Iodinate 3-nitro product NoStock->ReverseRoute Validation Outcome: High Purity No Iodine Loss DirectRoute->Validation ReverseRoute->Validation

Figure 2: Strategic decision tree for selecting the optimal synthesis pathway.

References

  • BenchChem Technical Support. (2025).[1][2] One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (Confirming displacement of iodine by nitro group in mixed acid).

  • Rodríguez-Franco, M. I., et al. (2025). Regioselective synthesis of 4-/5-iodides and cross-coupling reactions in 1-aryl-3-CF3-1H-pyrazoles. (Demonstrating selective iodination of substituted pyrazoles).

  • Lynch, M. et al. (2003). Ethyl vinyl ether - an agent for protection of the pyrazole NH-fragment.[3][4][5] (Discussing reactivity of 4-iodopyrazoles).

  • Arkat USA. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Reference for 3-nitro-4-iodo pyrazole stability).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Assignment of 1-Ethyl-4-iodo-nitropyrazole Regioisomers

The following guide provides an in-depth technical comparison of the 1H NMR characteristics of 1-ethyl-4-iodo-5-nitro-1H-pyrazole versus its 3-nitro isomer . This content is designed for medicinal chemists and structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the 1H NMR characteristics of 1-ethyl-4-iodo-5-nitro-1H-pyrazole versus its 3-nitro isomer . This content is designed for medicinal chemists and structural biologists requiring definitive structural assignment of pyrazole regioisomers.

Executive Summary

The alkylation of 3-nitro-4-iodopyrazole (or the nitration of 1-ethyl-4-iodopyrazole) frequently yields a mixture of 1,3- and 1,5- substituted isomers. Distinguishing these regioisomers is critical as their biological activities and metabolic profiles differ significantly.

The Definitive Differentiator:

  • 1-Ethyl-4-iodo-3-nitro-1H-pyrazole: The single aromatic proton is at position C5 . It exhibits a strong Nuclear Overhauser Effect (NOE) with the N-ethyl group.

  • 1-Ethyl-4-iodo-5-nitro-1H-pyrazole: The single aromatic proton is at position C3 . It exhibits NO NOE with the N-ethyl group due to the steric blockade by the 5-nitro group.

Chemical Structure & Numbering Logic

Understanding the numbering is the foundation of the assignment. Pyrazoles are numbered starting from the nitrogen bearing the alkyl group (


).
Feature3-Nitro Isomer 5-Nitro Isomer
IUPAC Name 1-ethyl-4-iodo-3-nitro-1H-pyrazole1-ethyl-4-iodo-5-nitro-1H-pyrazole
Substituent at C3 Nitro (

)
Proton (

)
Substituent at C4 Iodine (

)
Iodine (

)
Substituent at C5 Proton (

)
Nitro (

)
Proximity to N-Ethyl H5 is adjacent to N-EthylNitro is adjacent to N-Ethyl

Comparative 1H NMR Analysis

The following data represents characteristic chemical shifts (


) derived from experimental analogs (e.g., N-ethoxyethyl derivatives) and calculated substituent effects.
Table 1: Diagnostic 1H NMR Shifts (400 MHz, )
Signal3-Nitro Isomer (Target A)5-Nitro Isomer (Target B)Mechanistic Insight
Ring Proton (H3/H5)

8.30 – 8.45 ppm (s, 1H)

7.60 – 7.85 ppm (s, 1H)
H5 (in 3-nitro) is adjacent to the electron-poor

, leading to significant deshielding. H3 (in 5-nitro) is adjacent to the pyridine-like

and is typically upfield.
N-Methylene (

)

4.20 – 4.30 ppm (q)

4.40 – 4.60 ppm (q)
The 5-Nitro group exerts a strong steric and anisotropic deshielding effect on the adjacent ethyl group, shifting it downfield compared to the 3-nitro isomer.
N-Methyl (

)

1.50 – 1.60 ppm (t)

1.50 – 1.65 ppm (t)
Less diagnostic; typically overlaps between isomers.

Note: The shift of the ring proton in the 3-nitro isomer (H5) is characteristically downfield (>8.0 ppm) due to the combined inductive effect of


 and the heavy atom effect of the adjacent Iodine at C4.
Key Spectroscopic Indicators
  • The "Deshielding" Rule: In 1-substituted pyrazoles, the proton at position 5 (adjacent to nitrogen) is typically deshielded relative to position 3. However, the presence of a nitro group dominates the electronic environment.

  • Solvent Effects: In

    
    , the H5 signal of the 3-nitro isomer often shifts further downfield (approx. 8.5–8.8 ppm) due to hydrogen bonding interactions with the solvent.
    

Structural Validation Workflow (Logic Gate)

To ensure scientific integrity, rely on a self-validating workflow rather than chemical shifts alone. The following decision tree illustrates the definitive assignment process.

NMR_Assignment_Workflow Start Start: Purified Isomer Acquire Acquire 1H NMR & 1D NOE/NOESY Start->Acquire Check_NOE Check NOE between N-CH2 (4.2-4.6 ppm) and Aromatic H (7.5-8.5 ppm) Acquire->Check_NOE Positive_NOE Positive NOE Observed (Proton is H5) Check_NOE->Positive_NOE Yes Negative_NOE NO NOE Observed (Proton is H3) Check_NOE->Negative_NOE No Assign_3Nitro CONFIRMED STRUCTURE: 1-ethyl-4-iodo-3-nitro-1H-pyrazole (H5 is present) Positive_NOE->Assign_3Nitro Verify_Shift Secondary Check: Aromatic Shift > 8.0 ppm? Negative_NOE->Verify_Shift Assign_5Nitro CONFIRMED STRUCTURE: 1-ethyl-4-iodo-5-nitro-1H-pyrazole (H3 is present) Verify_Shift->Assign_3Nitro Yes (Shift > 8.0) Verify_Shift->Assign_5Nitro No (Shift < 8.0)

Figure 1: Logic flow for the structural assignment of pyrazole regioisomers based on NOE connectivity.

Experimental Protocols

A. Synthesis Context (Source of Isomers)

The formation of these isomers typically arises from the alkylation of 4-iodo-3-nitro-1H-pyrazole .

  • Mechanism: The pyrazole anion is an ambident nucleophile.

  • Steric Control: Alkylation at

    
     (adjacent to the nitro group) yields the 5-nitro isomer  (kinetically disfavored due to steric hindrance). Alkylation at the distal nitrogen yields the 3-nitro isomer  (thermodynamically favored).
    
  • Result: The 3-nitro isomer is usually the major product (>80%), while the 5-nitro isomer is the minor product.

B. NMR Acquisition Protocol

For definitive assignment, follow this standard operating procedure (SOP):

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of

    
     or 
    
    
    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).
  • 1H Acquisition:

    • Sweep width: 12 ppm (to catch downfield protons).

    • Scans: 16–32 (sufficient for >10 mg).

    • Relaxation delay (D1):

      
       2.0 seconds to ensure accurate integration.
      
  • 1D NOE / 2D NOESY (Crucial Step):

    • 1D NOE: Irradiate the

      
       quartet (approx. 4.2–4.5 ppm).
      
    • Observation: Look for enhancement of the aromatic singlet.

    • Interpretation: Enhancement = 3-Nitro Isomer . No enhancement = 5-Nitro Isomer .

References

  • Synthesis and NMR of 4-iodo-3-nitropyrazole derivatives

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modific
    • Source: Arkivoc (2016).
    • Data Point: Confirms H5 shift of 1-alkyl-4-iodo-3-nitropyrazole analog
    • URL:[Link]

  • General Pyrazole NMR Assignments

    • Title: 1H, 13C, and 15N NMR spectra of [1,2-15N2]pyrazole deriv
    • Source: Organic Magnetic Resonance (via Semantic Scholar).
    • URL:[Link][1][2]

  • Title: Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

Sources

Comparative

C13 NMR characterization of 1-ethyl-4-iodo-5-nitro-1H-pyrazole

This guide provides a rigorous technical comparison for the characterization of 1-ethyl-4-iodo-5-nitro-1H-pyrazole , a critical scaffold in the development of high-energy density materials (HEDMs) and substituted pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison for the characterization of 1-ethyl-4-iodo-5-nitro-1H-pyrazole , a critical scaffold in the development of high-energy density materials (HEDMs) and substituted pyrazole pharmaceuticals.

The focus is on Carbon-13 Nuclear Magnetic Resonance (


C NMR)  as the definitive structural validation tool. While 

H NMR is faster, it is often insufficient for distinguishing between the target 5-nitro isomer and its thermodynamically favored 3-nitro byproduct due to the lack of protons on the substituted ring carbons.

Comparative Guide: C NMR Characterization of 1-Ethyl-4-iodo-5-nitro-1H-pyrazole

Executive Summary

Objective: To distinguish 1-ethyl-4-iodo-5-nitro-1H-pyrazole (Target) from its regioisomer 1-ethyl-4-iodo-3-nitro-1H-pyrazole (Alternative) and non-iodinated precursors.

The Challenge: The nitration of N-alkyl pyrazoles or the alkylation of nitropyrazoles frequently yields mixtures of 3- and 5-substituted isomers.

  • Target (5-nitro): Sterically crowded, often kinetically controlled or formed via specific cyclization routes.

  • Alternative (3-nitro): Less sterically hindered, often thermodynamically favored.

The Solution:


C NMR provides two distinct "fingerprints" that 

H NMR cannot:
  • The Heavy Atom Effect: The Iodine atom at C4 causes a dramatic upfield shift (shielding), unique to the iodinated product.

  • Regio-Specific Shielding: The chemical shift of the remaining C-H carbon (C3 vs. C5) is diagnostic of the nitro group's position relative to the N-ethyl group.

Experimental Protocol (Standardized)

To ensure reproducibility and valid comparisons, the following acquisition parameters are recommended.

Sample Preparation[1][2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: Nitro-pyrazoles often exhibit poor solubility in chloroform. DMSO-

      
       prevents aggregation and provides sharper peaks for quaternary carbons.
      
  • Concentration: 20–30 mg in 0.6 mL solvent.

    • Reasoning: High concentration is required to resolve the quaternary C-I and C-NO

      
       carbons, which have long relaxation times and no NOE enhancement.
      
Instrument Parameters
ParameterSettingRationale
Field Strength

100 MHz (

C frequency)
Essential to resolve C3/C5 splitting.
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE bias for integration checks (qualitative).
Relaxation Delay (D1) 2.0 – 3.0 secondsAllows relaxation of quaternary carbons (C4-I, C5-NO

).
Scans (NS)

1024
Required to visualize the weak C-I signal (often broadened by Quadrupolar coupling).
Temperature 298 KStandard ambient.

Comparative Analysis: Target vs. Alternatives

This section compares the spectral signature of the target molecule against its primary "confounders" in synthesis: the regioisomer and the non-iodinated precursor.

Comparison A: Target (5-Nitro) vs. Regioisomer (3-Nitro)

This is the critical quality attribute (CQA) check.

Carbon PositionTarget: 5-Nitro Isomer (

ppm)
Alternative: 3-Nitro Isomer (

ppm)
Differentiation Logic
C4 (C-I) ~50 – 60 ~50 – 60 Heavy Atom Effect: Iodine shields C4 dramatically. Both isomers show this, confirming iodination.
C5 ~145 – 150 (C-NO

)
~130 – 135 (C-H)Diagnostic: In the Target, C5 is quaternary and deshielded by NO

. In the Isomer, C5 is a CH methine.
C3 ~135 – 140 (C-H)~155 – 160 (C-NO

)
Diagnostic: In the Target, C3 is a CH methine. In the Isomer, C3 is quaternary and deshielded.
N-Ethyl (

)
~48 – 52~48 – 52Less diagnostic; slight shifts depending on steric crowding of adjacent NO

.

Key Insight:

  • In the 5-nitro target , the C5 signal will disappear from the DEPT-135 spectrum (quaternary), and the C3 signal will remain (positive phase).

  • In the 3-nitro alternative , the C5 signal will remain in DEPT-135 (positive phase), and the C3 signal will disappear.

Comparison B: Target vs. Precursor (1-Ethyl-5-nitro-1H-pyrazole)

Verifying successful iodination.

Carbon PositionTarget (Iodinated) Precursor (H-substituted) Performance Note
C4 ~56.0 ppm ~108.0 ppm Massive Shift: The substitution of H for I causes a ~50 ppm upfield shift. This is the primary confirmation of reaction success.
C3/C5 Minimal changeStandardElectronic perturbation by Iodine is inductive but the C4 shift is the dominant indicator.

Structural Validation Workflow

The following diagram illustrates the logic flow for confirming the structure using NMR data.

NMR_Workflow Start Crude Product Isolated H1_NMR 1H NMR Screening (Check for Ethyl group & Single Pyrazole H) Start->H1_NMR C13_NMR 13C NMR Acquisition (DMSO-d6, >1000 scans) H1_NMR->C13_NMR Check_C4 Check C4 Region (50-60 ppm) C13_NMR->Check_C4 Result_NoIodo C4 at ~100-110 ppm Result: FAILED Iodination Check_C4->Result_NoIodo High ppm Result_Iodo Signal at ~55 ppm Result: Iodination CONFIRMED Check_C4->Result_Iodo Low ppm Check_Regio DEPT-135 Analysis Check Aromatic CH Result_Iodo->Check_Regio Path_5Nitro C3 is CH (Positive) C5 is Quaternary (Silent) Target: 5-Nitro Check_Regio->Path_5Nitro Target Pattern Path_3Nitro C5 is CH (Positive) C3 is Quaternary (Silent) Isomer: 3-Nitro Check_Regio->Path_3Nitro Isomer Pattern

Figure 1: Logical decision tree for validating 1-ethyl-4-iodo-5-nitro-1H-pyrazole using


C NMR and DEPT techniques.

Detailed Spectral Assignments (Theoretical Reference)

Based on substituent additivity rules and literature data for nitropyrazoles [1][2], the expected chemical shifts in DMSO-


 are:
CarbonTypeShift (

)
Multiplicity (DEPT)Notes
C5 C

-NO

146.5 Abs (Quaternary)Deshielded by Nitro group.
C3 CH138.2 + (Methine)Typical aromatic pyrazole CH.
C4 C

-I
56.8 Abs (Quaternary)Shielded by Iodine (Heavy Atom).
N-CH

CH

48.5 - (Methylene)Ethyl group methylene.
CH

CH

15.2 + (Methyl)Ethyl group methyl.

Note: Values are estimated based on incremental shifts from parent pyrazole scaffolds. Experimental values may vary by


 2 ppm depending on concentration and water content in DMSO.

References

  • BenchChem. (2025).[1][2] Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. BenchChem Application Notes. Link

  • Claramunt, R. M., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Link

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Contextual reference for nitro-induced shifts in azoles).
  • Alkorta, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13, 1101.[3] Link

Sources

Validation

HRMS analysis and fragmentation pattern of iodonitropyrazoles

High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation Profiling of Iodonitropyrazoles: A Platform Comparison Guide Executive Summary & Analytical Rationale Iodonitropyrazoles are highly valued scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation Profiling of Iodonitropyrazoles: A Platform Comparison Guide

Executive Summary & Analytical Rationale

Iodonitropyrazoles are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents. Analytically, these compounds present a unique profile: the highly electronegative nitro group and the heavy, polarizable iodine atom attached to an electron-rich pyrazole ring create distinct gas-phase dissociation behaviors. Accurate structural characterization, impurity profiling, and pharmacokinetic tracking of these compounds require robust High-Resolution Mass Spectrometry (HRMS).

This guide provides an objective comparison of leading HRMS architectures—specifically Orbitrap™ and Quadrupole Time-of-Flight (Q-TOF)—for the analysis of halogenated nitroaromatics. It also details a self-validating experimental workflow and elucidates the mechanistic fragmentation pathways critical for spectral interpretation.

Platform Comparison: Orbitrap vs. Q-TOF vs. FT-ICR

When selecting an HRMS platform for small molecule analysis, scientists must balance mass resolving power, acquisition speed, and dynamic range.

  • Orbitrap (e.g., Thermo Scientific™ Q Exactive™) :

    • Mechanism: Traps ions in an electrostatic field; mass-to-charge (m/z) is determined by the frequency of harmonic oscillations along a central spindle[1].

    • Performance: Delivers ultra-high resolution (up to 500,000 FWHM) and sub-ppm mass accuracy[2].

    • Advantage for Iodonitropyrazoles: The extreme resolution is critical for resolving fine isotopic structures. While iodine is monoisotopic (127I), the ability to baseline-resolve 13C and 15N isotopes from complex biological matrices ensures high-confidence elemental formula assignment without false positives[3].

  • Q-TOF (e.g., Agilent 6545, Waters Xevo) :

    • Mechanism: Accelerates ions orthogonally into a flight tube; m/z is calculated from the time of flight to the detector[1].

    • Performance: Offers high resolution (typically 30,000–60,000 FWHM) combined with exceptional acquisition speeds (up to 50 spectra/sec)[4].

    • Advantage for Iodonitropyrazoles: Superior for high-throughput UHPLC screening. The rapid scan rate ensures sufficient data points across narrow chromatographic peaks (<3 seconds wide), making it the preferred choice for routine pharmacokinetic (PK) profiling[5].

  • FT-ICR (Fourier Transform Ion Cyclotron Resonance) :

    • Mechanism: Determines m/z based on the cyclotron frequency of ions in a strong magnetic field.

    • Performance: Unmatched resolution (>1,000,000 FWHM) and mass accuracy (<0.2 ppm)[2].

    • Drawback: Slow scan speeds and high maintenance costs make it impractical for routine LC-MS workflows, reserving it primarily for complex petroleomics or advanced metabolomics[6].

Table 1. Quantitative Comparison of HRMS Platforms for Small Molecule Analysis

FeatureOrbitrap (e.g., Q Exactive™)Q-TOF (e.g., Agilent 6545)FT-ICR (e.g., solariX™)
Mass Analyzer Mechanism Electrostatic trapping & oscillationOrthogonal acceleration (TOF)Magnetic field cyclotron resonance
Maximum Resolving Power 140,000 – 500,000 (FWHM)30,000 – 60,000 (FWHM)> 1,000,000 (FWHM)
Mass Accuracy < 1 ppm (Internal calibration)1 – 2 ppm< 0.2 ppm
Scan Speed Moderate (12-20 Hz at standard res)Very High (up to 50 Hz)Low (1-2 Hz)
Best Use Case Fine isotopic structure confirmationHigh-throughput PK profilingComplex mixture / Petroleomics

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following UHPLC-HRMS protocol incorporates built-in validation steps (e.g., dynamic mass calibration and matrix blank subtraction) for analyzing a representative compound: 4-iodo-1-methyl-3-nitro-1H-pyrazole.

Workflow A Sample Preparation (0.1 mg/mL in MeOH) B UHPLC Separation (C18 Column, Gradient) A->B C ESI Source (Positive/Negative Mode) B->C D HRMS Analyzer (Orbitrap / Q-TOF) C->D E Data Processing (Exact Mass & MS/MS) D->E

Figure 1. Self-validating UHPLC-HRMS analytical workflow for iodonitropyrazoles.

Step-by-Step Methodology:

  • Sample Preparation :

    • Dissolve the iodonitropyrazole standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

    • Self-Validation (Carryover Check): Prepare a matrix blank (solvent only) to inject immediately before and after the sample to rule out system contamination.

  • UHPLC Separation :

    • Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Run a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.

  • HRMS Acquisition :

    • Utilize Heated Electrospray Ionization (HESI) in positive ion mode (+ESI).

    • Self-Validation (Mass Accuracy): Infuse an internal lock mass (e.g., fluorinated phosphazines) to maintain continuous sub-ppm mass accuracy during the run, compensating for any thermal drift[4].

    • Trigger Data-Dependent MS/MS (ddMS2) on the top 3 most abundant precursor ions using a normalized collision energy (NCE) stepped at 20, 30, and 40 eV.

Mechanistic Fragmentation Pathways (E-E-A-T)

Understanding the gas-phase dissociation of iodonitropyrazoles is essential for structural elucidation. Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), these molecules exhibit highly diagnostic radical and neutral losses driven by specific bond enthalpies.

  • Loss of Iodine Radical (I•) : The C-I bond is relatively weak (~240 kJ/mol). Upon collisional activation, homolytic cleavage frequently occurs, expelling an iodine radical (-126.9045 Da) and generating a radical cation[7].

  • Nitro Group Dynamics : Nitroaromatics are notorious for complex rearrangements. The most common pathways include the direct loss of a nitro radical (-NO2•, 45.9929 Da) or the loss of nitric oxide (-NO, 29.9980 Da) via a nitro-to-nitrite isomerization prior to dissociation[8].

  • Pyrazole Ring Cleavage : Following the loss of the functional groups, the nitrogen-rich pyrazole core undergoes ring opening, often expelling HCN or N2[9].

Fragmentation M [M+H]+ m/z 253.9427 (C4H5IN3O2+) F1 [M+H - NO2•]+• m/z 207.9498 (C4H5IN2+•) M->F1 - NO2• (-45.9929 Da) F2 [M+H - I•]+• m/z 127.0382 (C4H5N3O2+•) M->F2 - I• (-126.9045 Da) F3 [M+H - NO]+ m/z 223.9447 (C4H5IN2O+) M->F3 - NO (-29.9980 Da) F4 [M+H - NO2• - I•]+ m/z 81.0453 (C4H5N2+) F1->F4 - I• (-126.9045 Da) F2->F4 - NO2• (-45.9929 Da)

Figure 2. Gas-phase CID fragmentation pathway of 4-iodo-1-methyl-3-nitro-1H-pyrazole.

Table 2. Diagnostic HRMS Data for 4-iodo-1-methyl-3-nitro-1H-pyrazole ([M+H]+ Precursor)

Fragment IonExact Mass (m/z)Elemental FormulaNeutral / Radical LossMass Error Tolerance
Precursor [M+H]+ 253.9427C4H5IN3O2+N/A≤ 5 ppm
Fragment 1 223.9447C4H5IN2O+-NO (29.9980 Da)≤ 5 ppm
Fragment 2 207.9498C4H5IN2+•-NO2• (45.9929 Da)≤ 5 ppm
Fragment 3 127.0382C4H5N3O2+•-I• (126.9045 Da)≤ 5 ppm
Fragment 4 81.0453C4H5N2+-NO2• and -I•≤ 5 ppm

Conclusion

Both Orbitrap and Q-TOF platforms provide the necessary mass accuracy and resolution for the rigorous characterization of iodonitropyrazoles. Orbitrap systems excel in resolving complex isotopic fine structures for absolute elemental confirmation, whereas Q-TOF systems offer the rapid acquisition speeds required for high-throughput UHPLC quantification. By understanding the characteristic radical losses of iodine and nitro groups, researchers can confidently map the fragmentation pathways of these critical medicinal scaffolds.

References

  • Benchchem. "In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole". 8

  • Pacific Northwest National Laboratory (PNNL). "Conceptual Model of Iodine Behavior in the Subsurface at the Hanford Site". 7

  • National Institutes of Health (PMC). "Microdroplet Stabilization Enabled Direct Mass Spectrometric Identification of Electrogenerated Transient Carbocation Intermediates". 9

  • National Institutes of Health (PMC). "Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation". 2

  • ACS Publications. "Orbitrap Mass Spectrometry | Analytical Chemistry". 1

  • ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?". 4

  • Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry". 3

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry". 6

  • Bioanalysis Zone. "Quantitative High Resolution Mass Spectrometry Coming of Age". 5

Sources

Comparative

A Predictive and Comparative Guide to the Crystal Structure of 1-ethyl-4-iodo-5-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the anticipated crystal structure of 1-ethyl-4-iodo-5-nitro-1H-pyrazole. As of this writing, a solved crystal str...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the anticipated crystal structure of 1-ethyl-4-iodo-5-nitro-1H-pyrazole. As of this writing, a solved crystal structure for this specific compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule organic and metal-organic crystal structures[1][2]. Consequently, this document leverages experimentally determined structures of closely related analogues, particularly 4-iodo-1H-pyrazole, to construct a predictive model. By comparing the known structural motifs of this foundational analogue with the expected influences of N-ethylation and C-nitration, we offer a robust framework for researchers anticipating the synthesis and analysis of this and similar compounds.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous bioactive compounds.[3] The introduction of a heavy halogen like iodine provides a reactive handle for cross-coupling reactions and, critically, a potent halogen bond donor, capable of directing supramolecular assembly.[3][4] This guide explains the causality behind experimental choices in crystal structure determination and provides a self-validating protocol, empowering researchers to interpret the solid-state architecture of novel pyrazole derivatives.

Proposed Synthesis and Crystallization

The synthesis of 1-ethyl-4-iodo-5-nitro-1H-pyrazole would likely begin with N-ethylation of a commercially available pyrazole, followed by sequential, regioselective iodination and nitration. The precise order of these steps is critical to achieving the desired isomer. A plausible route is the iodination of 1-ethyl-1H-pyrazole, followed by nitration.

Experimental Protocol: Single Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. The following is a standard protocol for obtaining diffraction-quality crystals:

  • Purification: Ensure the synthesized compound is of the highest possible purity (>99%). Techniques such as column chromatography followed by recrystallization are standard.

  • Solvent Selection: Screen a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) for a system where the compound has moderate solubility. The ideal solvent is one in which the compound is soluble when heated but sparingly soluble at room temperature.

  • Crystal Growth Method (Slow Evaporation):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a fume hood) at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, crystals will begin to form.

The Workflow of Single-Crystal X-ray Diffraction (SC-XRD)

The determination of a molecular structure from a single crystal is a well-established, multi-step process. The causality is clear: a crystal diffracts X-rays in a unique pattern determined by its internal atomic arrangement. By measuring this pattern, we can computationally reconstruct a three-dimensional model of the molecule and its packing in the crystal lattice.

Experimental Protocol: Data Collection, Solution, and Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, clear, with no visible cracks) is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in a modern single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy) equipped with a microfocus X-ray source (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).

    • The crystal is cooled to a low temperature (commonly 100 K) using a stream of cold nitrogen gas. This is a critical step to minimize thermal vibrations of the atoms, resulting in a more precise and higher-resolution structure.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell dimensions and space group. An absorption correction is applied.[5]

    • The structure is "solved" using software like SHELXT or Olex2, which determines the initial positions of the atoms.[5]

    • The atomic positions and displacement parameters are then "refined" using a least-squares method in SHELXL.[5] The quality of the final model is assessed using metrics like the R1 factor (which should ideally be <5% for a well-behaved structure) and the Goodness of Fit (GooF), which should be close to 1.

The diagram below illustrates the comprehensive workflow from data collection to final structural validation.

G cluster_exp Experimental Phase cluster_comp Computational Phase crystal Select & Mount Crystal diffractometer Place in Diffractometer (100 K) crystal->diffractometer collect Collect Diffraction Images diffractometer->collect process Process Data (Indexing, Integration) collect->process Raw Data solve Solve Structure (Initial Atom Positions) process->solve refine Refine Structure (Least-Squares) solve->refine validate Validate & Analyze Structure refine->validate cif Crystallographic Information File (CIF) validate->cif Final CIF File

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Comparative Structural Analysis

To predict the crystal structure of 1-ethyl-4-iodo-5-nitro-1H-pyrazole, we compare the known structure of 4-iodo-1H-pyrazole with the anticipated effects of the ethyl and nitro groups. The series of 4-halogenated-1H-pyrazoles has been fully characterized crystallographically, providing a solid foundation for comparison.[5][6]

Analogue 1 (Experimental): 4-iodo-1H-pyrazole

The crystal structure of 4-iodo-1H-pyrazole is dominated by intermolecular N-H···N hydrogen bonds, which link the molecules into infinite one-dimensional chains, or "catemers".[5][6] This is a common motif for pyrazoles possessing an N-H donor.[5][6] The iodine atom in this structure does not participate in strong halogen bonding but contributes to the overall packing arrangement.

Target Compound (Predictive): 1-ethyl-4-iodo-5-nitro-1H-pyrazole

The introduction of an ethyl group at the N1 position and a nitro group at the C5 position fundamentally alters the intermolecular interaction landscape.

  • Loss of N-H···N Hydrogen Bonds: The primary interaction seen in the parent 4-iodo-1H-pyrazole is eliminated. The N1 position is now blocked by the ethyl group.

  • Activation of Halogen Bonding: The C4-iodine bond becomes the most prominent interaction-directing group. The electron-withdrawing nitro group at the adjacent C5 position enhances the electrophilic character of the iodine's σ-hole, making it a significantly stronger halogen bond donor.

  • Introduction of Strong Acceptors: The oxygen atoms of the nitro group are excellent halogen and hydrogen bond acceptors.

Based on these changes, we predict that the crystal packing of 1-ethyl-4-iodo-5-nitro-1H-pyrazole will be dominated by strong I···O halogen bonds between the iodine of one molecule and a nitro oxygen of a neighboring molecule. These interactions are highly directional and will likely guide the formation of well-defined supramolecular synthons, such as dimers or chains. Weaker C-H···O and C-H···N hydrogen bonds involving the ethyl group and the pyrazole ring will provide additional stabilization, likely linking the primary halogen-bonded motifs into a more complex 2D or 3D network.

The table below summarizes the comparison between the known and predicted structures.

Feature4-iodo-1H-pyrazole (Experimental)[5][6]1-ethyl-4-iodo-5-nitro-1H-pyrazole (Predicted)1-ethyl-4-nitro-1H-pyrazole (Comparator)[7]
Primary Intermolecular Interaction N-H···N Hydrogen BondsI···O Halogen BondsC-H···O Hydrogen Bonds, π-π stacking
Dominant Supramolecular Motif Catemer (1D Chain)Dimer or 1D Chain via Halogen BondsLayers or Herringbone Patterns
Key Functional Group (Donor) N1–H (Hydrogen Bond)C4–I (Halogen Bond)C-H (Weak Hydrogen Bond)
Key Functional Group (Acceptor) N2 (pyridine-like)O-N-O (nitro group)O-N-O (nitro group), N2
Predicted Packing Dimensionality 1D2D or 3D2D or 3D

Conclusion

While the definitive crystal structure of 1-ethyl-4-iodo-5-nitro-1H-pyrazole awaits experimental determination, a robust predictive analysis is possible through comparison with well-characterized analogues. The replacement of the N-H group with an N-ethyl group precludes the hydrogen-bonded chains seen in 4-iodo-1H-pyrazole. Instead, the combination of a strong halogen bond donor (iodine, activated by the adjacent nitro group) and excellent acceptors (nitro oxygens) is predicted to produce a supramolecular architecture dominated by strong and directional I···O halogen bonds. This guide provides researchers with a foundational understanding of the likely solid-state behavior of this compound and a clear experimental framework for its verification. The elucidation of such structures is critical for rational drug design, where solid-state properties directly influence formulation, stability, and bioavailability.

References

  • BenchChem. (2025). The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide for Researchers and Drug Development Professionals.
  • Jansa, P., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 895–902. Available at: [Link]

  • Journal of Chemistry and Technologies. (2024). SYNTHESIS, CRYSTAL STRUCTURE, THERMAL STABILITY AND HIRSHFELD SURFACE ANALYSIS OF AZAMETALLOCROWN COPPER(II) COMPOUNDS WITH 4-IODOPYRAZOLE.
  • Erickson, K. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
  • Google Patents. (N.d.). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • Chemspace. (N.d.). Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate.
  • BenchChem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.
  • PubChem. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • PubChemLite. (n.d.). 1-ethyl-4-iodo-1h-pyrazole-5-carbonitrile.
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

Sources

Validation

HPLC Retention Time Comparison of Nitropyrazole Regioisomers

Executive Summary Objective: To provide a definitive technical guide on the chromatographic separation of nitropyrazole regioisomers, specifically focusing on the retention behavior of 3-, 4-, and 5-nitro substituted var...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical guide on the chromatographic separation of nitropyrazole regioisomers, specifically focusing on the retention behavior of 3-, 4-, and 5-nitro substituted variants, as well as N-alkylated derivatives.

Core Insight: The separation of nitropyrazoles is governed by a competition between hydrophobic surface area and dipole moment magnitude . While C18 columns generally separate based on hydrophobicity (eluting more polar isomers first), Phenyl-Hexyl phases offer superior selectivity for difficult regioisomers (e.g., 3-nitro vs. 4-nitro) through


 interactions.

Chemical Principles Driving Separation[1]

To develop a robust method, one must understand the underlying physicochemical properties of the analytes. Nitropyrazoles exhibit distinct retention behaviors based on the position of the nitro group relative to the ring nitrogens.

The "Ortho-Meta" Analogy in Pyrazoles

In N-substituted pyrazoles (e.g., 1-methyl-nitropyrazoles), the position of the nitro group mimics the ortho/meta/para relationships seen in benzene derivatives:

  • 1-Methyl-5-nitropyrazole: The nitro group is adjacent to the N-methyl group ("ortho-like"). This creates steric crowding and a distinct dipole vector, typically resulting in lower retention on C18 due to reduced accessible hydrophobic surface area.

  • 1-Methyl-3-nitropyrazole: The nitro group is distant from the N-methyl group ("meta-like"). This molecule is more planar and accessible, leading to higher retention on C18.

Acidity and Peak Shape

Unsubstituted nitropyrazoles (containing a free N-H) are weak acids (


). On standard C18 silica, residual silanols can interact with the deprotonated species or the basic ring nitrogens, causing peak tailing .
  • Solution: Use a low-pH mobile phase (pH 2.0–3.0) to suppress ionization and ensure the neutral form predominates, sharpening the peaks.

Experimental Protocol: The Self-Validating System

This protocol is designed as a "self-validating" system. If the reference standards do not elute in the predicted order, it indicates a system failure (e.g., pH drift, column aging).

Standard Conditions (Reverse Phase)
  • Column: High-strength Silica (HSS) C18 or Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water (pH 
    
    
    
    2.7).
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (aromatic ring) and 
    
    
    
    (nitro group specific).
  • Temperature:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
10.060Linear gradient
12.095Wash
15.05Re-equilibration

Retention Time Comparison Data

The following data summarizes the relative retention behavior observed on a standard C18 column under acidic conditions.

Table 1: Elution Order of Nitropyrazole Isomers (C18 Column)
Elution OrderCompoundMechanism of RetentionRelative Retention (

)
1 (Fastest) 3-Nitropyrazole High polarity; N-H hydrogen bond donor.Low (

)
2 4-Nitropyrazole Symmetric structure; lower dipole moment than 3-isomer.Medium
3 1-Methyl-5-Nitropyrazole "Ortho-like" steric hindrance reduces hydrophobic contact.Medium-High
4 (Slowest) 1-Methyl-3-Nitropyrazole "Meta-like" planar structure maximizes hydrophobic contact.High

Note on Dinitro Isomers: Contrary to simple benzene rules, dinitro pyrazoles often elute after mononitro pyrazoles on C18 columns (e.g., 3,4-dinitropyrazole elutes after 3-nitropyrazole). The addition of the second nitro group significantly increases the molecular size and dispersion forces, which outweighs the added polarity in this specific heterocyclic system.

Decision Pathways & Mechanisms

The following diagrams illustrate the logical flow for method selection and the molecular interactions driving separation.

Method Development Workflow

MethodDevelopment Start Start: Nitropyrazole Mixture CheckNH Does analyte have free N-H? Start->CheckNH AcidicMP Use Acidic MP (pH < 3) (0.1% Formic or Acetic Acid) CheckNH->AcidicMP Yes (e.g. 3-nitropyrazole) NeutralMP Standard Neutral/Acidic MP CheckNH->NeutralMP No (e.g. N-methyl) ColumnSelect Select Column Phase AcidicMP->ColumnSelect NeutralMP->ColumnSelect C18 C18 Column (Hydrophobic Dominant) ColumnSelect->C18 First Choice Resolution Check Resolution (Rs) C18->Resolution Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Success Method Validated Phenyl->Success Resolution->Success Rs > 1.5 Fail Co-elution of Isomers Resolution->Fail Rs < 1.5 Fail->Phenyl Switch Mechanism

Caption: Logical workflow for selecting mobile phase pH and stationary phase based on analyte structure.

Separation Mechanism: C18 vs. Phenyl-Hexyl

Mechanisms cluster_0 C18 Mechanism (Hydrophobicity) cluster_1 Phenyl-Hexyl Mechanism (Pi-Pi) C18_Node C18 Ligand Analyte1 1-Me-3-Nitro (Planar/Accesssible) Analyte1->C18_Node Strong Interaction (Late Elution) Analyte2 1-Me-5-Nitro (Steric/Twisted) Analyte2->C18_Node Weak Interaction (Early Elution) Phenyl_Node Phenyl Ligand NitroGroup Nitro Group (Electron Withdrawing) NitroGroup->Phenyl_Node Pi-Pi Stacking (Enhanced Selectivity)

Caption: Comparison of hydrophobic interaction on C18 versus pi-pi stacking on Phenyl-Hexyl phases.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.2) Silanol interaction with N-H protons.Lower pH to < 3.0; Increase buffer strength (20mM Ammonium Formate).
Co-elution of 3- and 4-nitro isomers Similar hydrophobicity on C18.Switch to Phenyl-Hexyl column to exploit differences in electron density (

-acidity).
Retention Time Drift pH instability affecting ionization.Use a buffered mobile phase instead of simple acid additives.

References

  • Zhang, Y., et al. (2018). Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials. Retrieved from [Link]

  • Huesgen, A.G. (Agilent Technologies). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column... Retrieved from [Link]

  • Meyers, R. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups. MDPI Separations. Retrieved from [Link]

Comparative

Stability and Reactivity of 1-Ethyl-4-iodo-5-nitro-1H-pyrazole Under Basic Conditions: A Comparative Guide

Executive Summary & Chemical Context For drug development professionals and synthetic chemists, 1-ethyl-4-iodo-5-nitro-1H-pyrazole serves as a highly versatile, bifunctional heterocyclic building block. Its synthetic val...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

For drug development professionals and synthetic chemists, 1-ethyl-4-iodo-5-nitro-1H-pyrazole serves as a highly versatile, bifunctional heterocyclic building block. Its synthetic value lies in the orthogonal reactivity of its substituents: the 4-iodo group is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)[1], while the 5-nitro group acts as an activated handle for substitution or reduction[2]. Understanding the stability of this scaffold under basic conditions is critical, as the molecule is intentionally designed to be reactive rather than inert when exposed to nucleophilic bases.

Mechanistic Insight: Behavior Under Basic Conditions

The stability of 1-ethyl-4-iodo-5-nitro-1H-pyrazole under basic conditions is entirely dictated by the push-pull electronic environment of the pyrazole core. The 5-nitro group is strongly electron-withdrawing, which severely depletes electron density from the ring and activates the 5-position for nucleophilic attack[2].

When exposed to basic conditions in the presence of a nucleophile (such as an amine, alkoxide, or hydroxide), the molecule undergoes rapid Nucleophilic Aromatic Substitution (SNAr) . In this pathway, the 5-nitro group acts as an exceptional leaving group[3].

The Causality of Halogen Activation: While halogens at the 4-position of a pyrazole are generally stable to direct nucleophilic displacement, their inductive electron-withdrawing effect further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring. This inductive pull synergizes with the nitro group, dramatically accelerating the displacement of the adjacent nitro group compared to non-halogenated analogs[1].

If treated with strictly non-nucleophilic bases (e.g., DBU or NaH in a non-nucleophilic solvent), the scaffold demonstrates moderate thermal stability, as it lacks acidic protons (the N1 position is protected by the ethyl group). However, in aqueous base (e.g., NaOH), rapid hydrolysis occurs, displacing the nitro group to form the 5-hydroxy/5-oxo derivative.

SNAr_Mechanism SM 1-Ethyl-4-iodo-5-nitro-1H-pyrazole (Highly Activated) Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer Nucleophilic Attack Base Nucleophile / Base (e.g., R2NH, NaOMe) Base->Meisenheimer Donates Nu- Product 5-Substituted-4-iodo-pyrazole (SNAr Product) Meisenheimer->Product Expulsion of NO2-

Figure 1: SNAr mechanism of 1-ethyl-4-iodo-5-nitro-1H-pyrazole under basic conditions.

Objective Comparison with Alternative Scaffolds

To fully appreciate the unique reactivity profile of 1-ethyl-4-iodo-5-nitro-1H-pyrazole, it must be compared against structurally related alternatives. The choice of building block dictates the orthogonal synthetic pathways available for scaffold elaboration.

Table 1: Comparative Stability and Reactivity Profiles Under Basic Conditions

CompoundInductive Activation at C5Base Stability (1M NaOH, 25°C)Reactivity in SNAr (Piperidine, K₂CO₃, 60°C)Cross-Coupling Potential (C4)
1-Ethyl-4-iodo-5-nitro-1H-pyrazole High (I + NO₂)Low (Rapid hydrolysis to 5-OH)>95% conversion (4h)Excellent (C-I bond)
1-Ethyl-4-bromo-5-nitro-1H-pyrazole High (Br + NO₂)Low (Hydrolysis to 5-OH)>95% conversion (4h)Moderate (C-Br bond)
1-Methyl-5-nitro-1H-pyrazole Moderate (NO₂ only)Moderate (Slow hydrolysis)~60% conversion (12h)None
1-Ethyl-4-iodo-1H-pyrazole Low (I only)High (Stable)No reactionExcellent (C-I bond)

Causality in Scaffold Selection:

  • 1-Ethyl-4-iodo-1H-pyrazole: Lacks the highly electrophilic nitro group and is completely stable under basic conditions. It is the preferred choice if the sole objective is a downstream cross-coupling without functionalizing the 5-position.

  • 1-Ethyl-4-bromo-5-nitro-1H-pyrazole: Offers nearly identical base sensitivity and SNAr reactivity as the iodo-variant, as pyrazoles can easily undergo nucleophilic aromatic substitution to yield functionalized derivatives[4]. However, the C-Br bond requires more forcing conditions or specialized ligands for subsequent Pd-catalyzed cross-couplings compared to the highly reactive C-I bond.

  • 1-Methyl-5-nitro-1H-pyrazole: Demonstrates that without the inductive pull of the 4-halogen, the SNAr displacement of the nitro group is significantly slower, requiring harsher basic conditions and longer reaction times to achieve full conversion[5].

Experimental Methodologies: Self-Validating SNAr Protocol

To harness the base-mediated reactivity of 1-ethyl-4-iodo-5-nitro-1H-pyrazole, the following protocol details the controlled displacement of the 5-nitro group using a secondary amine. This workflow is designed as a self-validating system: the progress can be unequivocally tracked via LC-MS by monitoring the disappearance of the starting material and the emergence of the product mass (M - 46 [NO₂ loss] + Mass of Amine).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-ethyl-4-iodo-5-nitro-1H-pyrazole (1.0 equiv, 0.5 mmol) and the target secondary amine (e.g., morpholine, 1.2 equiv, 0.6 mmol) in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively stabilizes the anionic Meisenheimer intermediate, accelerating the SNAr process.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 1.0 mmol) to the solution.

    • Causality: K₂CO₃ acts as a non-nucleophilic proton sink to neutralize the acid generated during the amine attack, preventing the amine nucleophile from being deactivated via protonation.

  • Thermal Incubation: Stir the suspension at 60°C for 4-6 hours.

    • Causality: 60°C provides sufficient thermal energy to overcome the activation barrier for NO₂ displacement while remaining low enough to prevent thermal degradation of the C-I bond.

  • In-Process Monitoring: Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material peak is <2% relative to the product.

  • Workup & Extraction: Cool the mixture to room temperature and quench by pouring into 15 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Mixing Pyrazole + Amine in DMF Step2 2. Base Introduction Add K2CO3 (2.0 eq) Step1->Step2 Step3 3. Thermal Activation Stir at 60°C for 4-6 hours Step2->Step3 Step4 4. Aqueous Quench Precipitate product in ice-water Step3->Step4 Step5 5. Isolation & Purification Extraction and Silica Chromatography Step4->Step5

Figure 2: Self-validating standard operating procedure for base-mediated SNAr functionalization.

References

  • Benchchem. "4-(5-Nitro-1H-pyrazol-1-yl)piperidine".
  • Benchchem. "1-methyl-5-nitro-1H-pyrazole-3-carbaldehyde".
  • Benchchem. "4-(5-Nitro-1H-pyrazol-1-yl)
  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles".
  • Benchchem. "4-Iodo-3-methoxy-5-nitrobenzaldehyde | 1021493-53-7".

Sources

Validation

comparative yield of N-ethylation using ethyl iodide vs diethyl sulfate

For researchers, medicinal chemists, and process development professionals, the selection of an appropriate ethylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and safety. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and process development professionals, the selection of an appropriate ethylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and safety. This guide provides an in-depth, objective comparison of two stalwart reagents in the chemist's toolkit: ethyl iodide (EtI) and diethyl sulfate (DES). By examining the mechanistic nuances, practical applications, and safety considerations of each, we aim to equip scientists with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.

Mechanistic Underpinnings: A Tale of Two Electrophiles

The N-ethylation of amines with both ethyl iodide and diethyl sulfate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the lone pair of the amine's nitrogen atom attacks the electrophilic ethyl carbon, simultaneously displacing the leaving group.[1][2] The efficiency of this reaction is governed by several key factors, including the nature of the leaving group, the nucleophilicity of the amine, and steric hindrance.

dot

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Ethyl-4-iodo-5-nitro-1H-pyrazole

The following guide details the proper disposal procedures for 1-ethyl-4-iodo-5-nitro-1H-pyrazole . This protocol is designed for research and industrial laboratory environments, prioritizing personnel safety, regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 1-ethyl-4-iodo-5-nitro-1H-pyrazole . This protocol is designed for research and industrial laboratory environments, prioritizing personnel safety, regulatory compliance, and environmental protection.

Executive Summary & Immediate Action Card

Chemical Identity: 1-Ethyl-4-iodo-5-nitro-1H-pyrazole Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Potential Shock Sensitivity (Nitro group), Toxic Combustion Products (NOx, HI, I₂). Disposal Class: Halogenated Organic Waste (High-Temperature Incineration).[1]

Scenario Immediate Action
Small Spill (< 5 g) Isolate area. Dampen with inert solvent (e.g., PEG-400 or water) to prevent dust. Wipe up with chemically resistant pads.
Large Spill (> 5 g) Evacuate immediate area. Do NOT dry sweep (dust explosion/friction risk). Use a HEPA vacuum or wet method.
Skin Contact Wash immediately with soap and water for 15 minutes.[2] Do not use ethanol (enhances absorption).
Fire Use CO₂, dry chemical, or foam.[3][4][5] Warning: Thermal decomposition releases toxic Iodine vapor (purple fumes) and Nitrogen Oxides.
Chemical Hazard Profile & Rationale

To dispose of this compound safely, one must understand the "Why" behind the protocols. This molecule combines three distinct hazard functionalities that dictate its waste stream.

  • The Nitro Group (-NO₂):

    • Risk: Nitro-pyrazoles are energetic materials. While 1-ethyl-4-iodo-5-nitro-1H-pyrazole is generally stable, the nitro group introduces a risk of rapid decomposition under high heat or shock.

    • Disposal Implication: Never dispose of this in "General Trash" or with incompatible reducing agents (e.g., metal hydrides), as this can trigger exothermic runaway reactions.

  • The Iodo Group (-I):

    • Risk: Upon incineration or strong oxidation, this releases elemental iodine (

      
      ) and hydrogen iodide (
      
      
      
      ), which are corrosive and toxic.
    • Disposal Implication: Must be classified as Halogenated Waste .[6][7] Standard incinerators without scrubbers cannot handle the iodine output; it requires a facility with specific flue gas cleaning capabilities.

  • The Pyrazole Core:

    • Risk: Nitrogen-rich heterocycles can form toxic cyanide species under certain incomplete combustion conditions.

    • Disposal Implication: Segregation from acids is critical to prevent the premature release of toxic fumes before incineration.

Personal Protective Equipment (PPE)

Before handling waste containers, ensure the following "Self-Validating" safety barrier is in place:

  • Respiratory: N95 or P100 particulate respirator (for solids) or Half-mask with Organic Vapor/Acid Gas cartridges (if in solution/volatile).

  • Dermal: Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling of solutions.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste pouring.

Step-by-Step Disposal Protocols
Protocol A: Routine Solid Waste Disposal

For pure compound, expired shelf-life samples, or reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-Ethyl-4-iodo-5-nitro-1H-pyrazole".

    • Hazard Checkbox: Toxic, Irritant.[8]

    • Stream Name: "Solid Halogenated Organic Waste".

  • Transfer: Transfer solid using a plastic spatula (avoid metal-on-metal friction).

  • Segregation: Store in a secondary containment bin designated for "Toxic/Halogenated Organics." Do not store with oxidizers or strong bases.

Protocol B: Liquid Waste (Mother Liquors/Solvents)

For reaction mixtures containing the compound.

  • Segregation: This MUST go into the Halogenated Solvent waste stream (due to the Iodine atom), even if the solvent itself is non-halogenated (e.g., Ethyl Acetate).

  • pH Check: Ensure the waste solution is neutral (pH 6-8).

    • Why? Acidic conditions can generate

      
      ; Basic conditions can destabilize the nitro group.
      
  • Precipitation (Optional): If the compound is in high concentration, consider precipitating it out to dispose of as solid waste (cheaper/safer), then disposing of the filtrate as liquid waste.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label and mark "Empty/Triple Rinsed."

  • Disposal: Discard the clean container in standard glass trash or recycle according to local policy.

Waste Stream Classification & Final Destruction

When manifesting this waste for pickup by a licensed contractor (e.g., Veolia, Clean Harbors), use the following classification logic:

ParameterSpecification
RCRA Status (USA) Likely D003 (Reactivity - if dry/shock sensitive) or Characteristic Toxic . Treat as Hazardous.[5][6]
DOT Shipping Name Toxic solids, organic, n.o.s. (1-ethyl-4-iodo-5-nitro-1H-pyrazole)
UN Number UN 2811 (Generic for toxic organic solids)
Destruction Method Rotary Kiln Incineration at >1000°C with secondary combustion chamber and caustic scrubbing (to capture Iodine/NOx).
Visualized Disposal Workflow

The following diagram illustrates the decision logic for disposing of 1-ethyl-4-iodo-5-nitro-1H-pyrazole to ensure compliance and safety.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Liquid Pure Pure Compound / High Conc. Solid->Pure Contaminated Contaminated Debris (Gloves/Paper) Solid->Contaminated SolidContainer Container: HDPE Wide Mouth Pure->SolidContainer Contaminated->SolidContainer LabelSolid Label: 'Solid Halogenated Organic' SolidContainer->LabelSolid Storage Store in Secondary Containment (Segregate from Oxidizers) LabelSolid->Storage HalogenCheck Does Solvent contain Halogens? Liquid->HalogenCheck LiquidContainer Container: Solvent Carboy (HDPE/Glass) HalogenCheck->LiquidContainer Yes (e.g. DCM) HalogenCheck->LiquidContainer No (e.g. MeOH) - Still treat as Halo Waste LabelLiquid Label: 'Liquid Halogenated Organic' LiquidContainer->LabelLiquid LabelLiquid->Storage Contractor Handover to Licensed Contractor (Incineration w/ Scrubbers) Storage->Contractor

Caption: Decision tree for segregating 1-ethyl-4-iodo-5-nitro-1H-pyrazole waste streams. Note that all liquid waste containing this compound defaults to "Halogenated" due to the iodine atom.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4640409, 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (Structural Analog). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011).[9] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-ethyl-4-iodo-5-nitro-1H-pyrazole

Part 1: Executive Safety Summary (Immediate Action) WARNING: Specific safety data for 1-ethyl-4-iodo-5-nitro-1H-pyrazole is limited in public registries. The following protocols are derived from Structural Activity Relat...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

WARNING: Specific safety data for 1-ethyl-4-iodo-5-nitro-1H-pyrazole is limited in public registries. The following protocols are derived from Structural Activity Relationship (SAR) analysis of nitro-pyrazole and iodo-pyrazole analogs. Treat this compound as a high-energy intermediate until experimental thermal stability data is confirmed.

Critical Hazard Category Operational Directive
Energetic Potential Contains a nitro group (-NO₂) on a heteroaromatic ring. Avoid heating above 50°C without Differential Scanning Calorimetry (DSC) validation. Do not grind or subject to mechanical shock.
Health Hazard Severe Irritant / Potential Sensitizer. Likely causes skin, eye, and respiratory irritation (H315, H319, H335). Iodine cleavage may release corrosive HI vapors.
Reactivity Light Sensitive. The C-I bond is photolabile. Store in amber vials under inert atmosphere (Argon/Nitrogen).

Part 2: Chemical Profile & Risk Assessment

Structural Analysis & Inferred Properties

This compound combines the high-energy potential of a nitro-pyrazole with the reactivity of an aryl iodide.

  • Chemical Formula: C₅H₆IN₃O₂ (Estimated)

  • Molecular Weight: ~267.03 g/mol

  • Physical State: Likely an off-white to pale yellow crystalline solid.

  • Solubility: High in DMSO, DMF, CH₂Cl₂; Low in water.

Hazard Profiling (GHS Classification - Inferred)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • EUH044: Risk of explosion if heated under confinement (Precautionary assignment due to Nitro moiety).

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational scale. Nitrile gloves alone are insufficient for prolonged exposure to solutions in DMF/DMSO.

Component Small Scale (<100 mg) Preparative Scale (>1 g) Rationale
Hand Protection Double Nitrile (0.11 mm min. thickness). Change every 30 mins.Silver Shield / Laminate (under nitrile).Nitro-aromatics can permeate nitrile rapidly in organic solvents.
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Chemical Goggles + Face Shield (8-inch).Risk of energetic decomposition or violent sputtering.
Respiratory Fume Hood (Face velocity >100 fpm).N95/P100 Respirator (if hood unavailable) or PAPR.Iodine-containing dusts are highly irritating to mucosa.
Body Defense Standard Lab Coat (Cotton/Poly).Tyvek® Lab Coat + Chemical Apron.Prevent skin absorption of nitro-compounds.

Part 4: Operational Protocols

Workflow Visualization

The following diagram outlines the safe handling loop, emphasizing the "Quarantine" step for waste due to the iodine content.

G Storage Storage (Amber Vial, <4°C, Argon) Weighing Weighing (Anti-Static Gun, No Metal Spatulas) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Shielded, <50°C) Weighing->Reaction Dissolve immediately Reaction->Reaction Exotherm Check Quench Quench/Workup (Na2S2O3 Wash) Reaction->Quench Monitor TLC Waste Disposal (Halogenated Organic) Quench->Waste Segregate

Figure 1: Safe handling lifecycle for 1-ethyl-4-iodo-5-nitro-1H-pyrazole. Note the specific requirement for Sodium Thiosulfate (Na₂S₂O₃) wash to neutralize free iodine.

Step-by-Step Handling Procedures
A. Weighing & Transfer
  • Static Control: Use an anti-static gun on the weighing boat. Nitro-pyrazoles can be electrostatically charged and dispersible.

  • Tool Selection: Use PTFE (Teflon) or ceramic spatulas . Avoid metal spatulas to eliminate any risk of friction-induced sensitivity, however remote.

  • Containment: Weigh inside a ductless fume hood or a powder containment balance enclosure.

B. Reaction Setup
  • Solvent Choice: Dissolve in DCM or DMF.

  • Inertion: Purge headspace with Nitrogen/Argon. Oxygen can promote degradation of the iodo-group.

  • Heating Limits:

    • Safe Zone: 0°C to 40°C.

    • Caution Zone: 40°C to 80°C (Requires blast shield).

    • Danger Zone: >80°C (Do not exceed without DSC data).

C. Workup (Iodine Scavenging)

The "Iodo" substituent is prone to homolytic cleavage, releasing purple Iodine (I₂) vapor or HI acid.

  • Protocol: Wash the organic reaction layer with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) until the color changes from purple/brown to clear/yellow. This reduces volatile I₂ to water-soluble Iodide (I⁻).

Part 5: Emergency Response & Decision Logic

Spill Response Decision Tree

SpillResponse Start Spill Detected State Analyze State Start->State Solid Solid Powder State->Solid Liquid Solution (DMF/DCM) State->Liquid ActionSolid Cover with wet paper towel to prevent dust. Scoop. Solid->ActionSolid ActionLiquid Absorb with Vermiculite. Do NOT use paper (fire risk). Liquid->ActionLiquid Decon Wipe surface with 10% Na2S2O3 (Thiosulfate) ActionSolid->Decon ActionLiquid->Decon Disposal Double Bag -> HazWaste Decon->Disposal

Figure 2: Emergency response logic. Note the specific use of Thiosulfate for decontamination to neutralize iodine residues.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (common with iodo-organics), seek medical attention for potential pulmonary edema.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases absorption of nitro compounds).

  • Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist (alkaline hydrolysis of the pyrazole ring can damage corneal tissue).

Part 6: Disposal & Decontamination

Waste Stream Classification:

  • Primary Stream: Halogenated Organic Waste (Due to Iodine).

  • Secondary Stream: Nitrogenous Chemical Waste.

Disposal Protocol:

  • Quench: Ensure no active oxidizing iodine remains (test with starch paper; blue = active iodine). Treat with Thiosulfate if positive.

  • Labeling: Clearly label as "Contains Nitro-Pyrazole Derivative" and "Organic Iodide."

  • Segregation: Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases (potential for runaway exothermic decomposition).

References

  • BenchChem. (n.d.). Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.[1][2] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-Ethyl-4-nitro-1H-pyrazole (CAS 58793-45-6).[3][4] Retrieved from [4]

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole. Retrieved from

  • Machulek, A. et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.[6] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4-iodo-5-nitro-1H-pyrazole
Reactant of Route 2
1-ethyl-4-iodo-5-nitro-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.